18-Hydroxyoctadecanoic acid
Description
This compound has been reported in Arabidopsis thaliana and Pinus radiata with data available.
Properties
IUPAC Name |
18-hydroxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h19H,1-17H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHZUYUOEGBBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3155-42-8 | |
| Record name | 18-Hydroxyoctadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18-HYDROXYOCTADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCR5P6ICT2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biosynthesis of 18-Hydroxyoctadecanoic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-hydroxyoctadecanoic acid is an omega-hydroxy long-chain fatty acid that serves as a key monomer in the biosynthesis of the protective biopolymers cutin and suberin in plants.[1][2][3] These lipid polyesters form essential barriers in various plant tissues, such as the cuticle of aerial organs and the endodermis of roots, providing protection against environmental stresses and regulating the transport of water and solutes.[4][5][6][7] The synthesis of this compound is a critical step in the formation of these protective layers and is primarily catalyzed by a specific family of enzymes located in the endoplasmic reticulum. This guide provides an in-depth technical overview of the biosynthesis pathway of this compound, including the enzymes involved, quantitative data, detailed experimental protocols, and the regulatory networks that control this vital process.
Core Biosynthesis Pathway
The biosynthesis of this compound from its C18 fatty acid precursors, primarily oleic acid (18:1) and stearic acid (18:0), is a key step in the production of suberin monomers.[8] This process is predominantly carried out by cytochrome P450-dependent fatty acid ω-hydroxylases.[8][9]
Key Enzymes and Subcellular Localization:
The central enzymes responsible for the ω-hydroxylation of C18 fatty acids are members of the cytochrome P450 CYP86A subfamily .[8] In the model plant Arabidopsis thaliana, CYP86A1 has been identified as a key enzyme in this pathway, particularly for suberin biosynthesis in roots.[8][10][11] The biosynthesis of these suberin monomers occurs in the endoplasmic reticulum (ER) , where CYP86A1 is localized.[8]
The primary reaction catalyzed by these enzymes is the introduction of a hydroxyl group at the terminal (ω) carbon of the fatty acid chain.
Simplified Reaction:
Octadecanoic acid (Stearic acid) + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O
A similar reaction occurs with oleic acid, yielding 18-hydroxyoctadec-9-enoic acid.
Pathway Diagram
Caption: Biosynthesis of this compound in the endoplasmic reticulum.
Quantitative Data
The activity and substrate preference of the enzymes involved in this compound biosynthesis, as well as the abundance of the product, have been quantified in various studies.
Table 1: Substrate Specificity of Arabidopsis thaliana CYP86A1
| Substrate (Fatty Acid) | Relative in vitro Activity | In vivo Evidence from cyp86a1 mutants |
| C12:0 (Lauric acid) | Low | - |
| C14:0 (Myristic acid) | Moderate | - |
| C16:0 (Palmitic acid) | High | Significant reduction in C16 ω-hydroxyacids |
| C18:0 (Stearic acid) | Low in vitro, but significant in vivo | Significant reduction in C18 ω-hydroxyacids |
| C18:1 (Oleic acid) | High | Significant reduction in C18:1 ω-hydroxyacids |
| C18:2 (Linoleic acid) | Moderate | - |
| >C20 Fatty Acids | Not a substrate | No significant change in >C20 ω-hydroxyacids |
Data compiled from Benveniste et al., 1998; Höfer et al., 2008; Rupasinghe et al., 2007.[8]
Table 2: Impact of CYP86A1 Knockout on Root Suberin Monomer Composition in Arabidopsis thaliana
| Monomer | Wild Type (nmol/mg dry weight) | cyp86a1 mutant (nmol/mg dry weight) | Percent Reduction |
| C16 ω-hydroxyacid | ~15 | ~5 | ~67% |
| C18 ω-hydroxyacids (total) | ~8 | ~2 | ~75% |
| C16 α,ω-diacid | ~10 | ~3 | ~70% |
| C18 α,ω-diacids (total) | ~12 | ~4 | ~67% |
| C22 ω-hydroxyacid | ~5 | ~5 | No significant change |
| C24 ω-hydroxyacid | ~2 | ~2 | No significant change |
Approximate values derived from data presented in Höfer et al., 2008 and Li et al., 2007.[8][10] This demonstrates the crucial role of CYP86A1 in the synthesis of C16 and C18 ω-hydroxyacids and their corresponding diacids, which are derived from them.[8]
Experimental Protocols
Analysis of Suberin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of plant lipid polyesters.[1][12][13]
Objective: To extract, depolymerize, derivatize, and quantify the monomeric composition of suberin, including this compound, from plant root tissue.
Methodology:
-
Tissue Preparation and Delipidation:
-
Harvest fresh plant roots and wash thoroughly with deionized water.
-
Lyophilize the tissue to a constant dry weight.
-
Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.
-
To remove soluble lipids, perform exhaustive solvent extraction of the powdered tissue. This is typically done with a series of solvents of decreasing polarity, such as chloroform:methanol (B129727) (2:1, v/v), followed by pure methanol, and then chloroform. The solvent is changed multiple times over several days until no more lipids are extracted.[12]
-
Dry the delipidated tissue residue under a stream of nitrogen or in a vacuum desiccator.
-
-
Depolymerization (Transesterification):
-
To the dried residue, add a known amount of an internal standard (e.g., dotriacontane (B166350) or methyl heptadecanoate) for quantification.
-
Perform base-catalyzed transesterification by adding a solution of sodium methoxide (B1231860) in methanol (e.g., 1 M NaOMe in anhydrous methanol).[12] Alternatively, acid-catalyzed transmethylation using boron trifluoride in methanol (BF₃-methanol) or methanolic HCl can be used.[1][14]
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for several hours to overnight with gentle agitation. This cleaves the ester bonds of the suberin polymer, releasing the fatty acid methyl esters (FAMEs) and hydroxyacid methyl esters.
-
-
Extraction of Monomers:
-
After cooling, neutralize the reaction with an acid (e.g., acetic acid).
-
Partition the monomers into an organic solvent by adding water and a nonpolar solvent like n-hexane or chloroform.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the organic phase containing the lipid monomers. Repeat the extraction two more times and pool the organic phases.
-
Wash the combined organic phase with a salt solution (e.g., 0.9% NaCl) to remove water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and then evaporate the solvent under a stream of nitrogen.
-
-
Derivatization:
-
To make the hydroxyl and carboxyl groups of the monomers volatile for GC analysis, they must be derivatized.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[1]
-
Incubate at a controlled temperature (e.g., 70°C) for about 1 hour to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.
-
-
GC-MS Analysis:
-
Dissolve the derivatized sample in a suitable solvent (e.g., hexane (B92381) or chloroform).
-
Inject an aliquot of the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a capillary column suitable for lipid analysis (e.g., a nonpolar or medium-polarity column).
-
The GC oven temperature program should be optimized to separate the different suberin monomers.
-
The mass spectrometer is used to identify the individual components based on their mass spectra and retention times compared to authentic standards or library spectra.
-
Quantification is achieved by comparing the peak area of each identified monomer to the peak area of the internal standard.
-
Experimental Workflow Diagram
Caption: Workflow for the analysis of suberin monomers, including this compound.
Heterologous Expression and Enzyme Assay of CYP86A1
Objective: To express the CYP86A1 enzyme in a heterologous system and measure its ω-hydroxylase activity with C18 fatty acid substrates.
Methodology:
-
Cloning and Heterologous Expression:
-
The full-length cDNA of CYP86A1 is cloned into an appropriate expression vector for a system like Saccharomyces cerevisiae (yeast) or insect cells (using a baculovirus system).[15]
-
The chosen host cells are transformed or infected with the expression construct.
-
Culture the cells under conditions that induce the expression of the recombinant protein.
-
-
Microsome Preparation:
-
Harvest the cells and lyse them to release the cellular contents.
-
Prepare microsomal fractions, which contain the membrane-bound CYP86A1, by differential centrifugation.
-
-
Enzyme Assay:
-
The assay mixture typically contains:
-
Microsomal preparation containing the expressed CYP86A1.
-
The fatty acid substrate (e.g., ¹⁴C-labeled or unlabeled stearic acid or oleic acid).
-
A source of reducing equivalents, such as an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer to maintain an optimal pH.
-
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding an acid or a solvent mixture.
-
-
Product Analysis:
-
Extract the fatty acids and their hydroxylated products from the reaction mixture using an organic solvent.
-
Separate the products from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[15]
-
If radiolabeled substrates are used, the products can be detected and quantified by autoradiography or scintillation counting.
-
For unlabeled substrates, the products can be identified and quantified by LC-MS or by GC-MS after derivatization.
-
Regulation of this compound Biosynthesis
The biosynthesis of this compound, as part of the suberin pathway, is tightly regulated by a complex network of transcription factors and plant hormones, and is responsive to various environmental cues.
Transcriptional Regulation:
Several families of transcription factors have been shown to regulate the expression of suberin biosynthetic genes, including CYP86A1. These include:
-
MYB transcription factors: MYB41, MYB53, MYB92, and MYB93 have been identified as positive regulators of suberin biosynthesis.[16][17] Overexpression of MYB41 leads to ectopic suberin deposition.[16]
-
WRKY transcription factors: WRKY9 and WRKY33 are involved in regulating the expression of suberin-related genes.[17]
-
NAC transcription factors: ANAC046 has been shown to promote suberin biosynthesis in Arabidopsis roots.[17]
Hormonal Regulation:
The deposition of suberin is influenced by several plant hormones:
-
Abscisic acid (ABA): Generally promotes suberin biosynthesis and deposition, particularly in response to abiotic stress.[16][18][19][20]
-
Ethylene: Can have an antagonistic effect to ABA, often reducing suberization.[16][19]
-
Auxin: Has been shown to promote suberin biosynthesis.[16][19]
-
Gibberellin: Also participates in the regulation of suberin biosynthesis.[16]
Environmental and Developmental Cues:
The biosynthesis of suberin, and thus this compound, is induced by:
-
Abiotic stresses: Such as high salinity and drought, which lead to increased suberization in roots to control water and ion uptake.[4][5][16]
-
Wounding: Triggers the rapid deposition of suberin to form a protective barrier.
-
Developmental stage: Suberin is deposited in specific tissues at particular developmental stages, such as in the root endodermis as it matures.
Signaling Pathway Diagram
Caption: Regulatory network controlling the biosynthesis of this compound.
Conclusion
The biosynthesis of this compound is a well-defined pathway in plants, crucial for the formation of the protective polymers cutin and suberin. The key enzymatic step is the ω-hydroxylation of C18 fatty acids, catalyzed by cytochrome P450 enzymes of the CYP86A family, with CYP86A1 playing a prominent role in root suberin formation. The production of this important monomer is intricately regulated by a network of transcription factors and hormonal signals in response to both developmental programs and environmental stresses. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of this compound and the characterization of the enzymes involved in its synthesis. A thorough understanding of this pathway is essential for researchers in plant biology and may offer avenues for the development of crops with enhanced stress tolerance and for the biotechnological production of valuable hydroxy fatty acids.
References
- 1. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]
- 4. Frontiers | Plant root suberin: A layer of defence against biotic and abiotic stresses [frontiersin.org]
- 5. Plant root suberin: A layer of defence against biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CYP86B1 Is Required for Very Long Chain ω-Hydroxyacid and α,ω-Dicarboxylic Acid Synthesis in Root and Seed Suberin Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis | Semantic Scholar [semanticscholar.org]
- 12. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]
- 15. Differential Expression and Evolution of the Arabidopsis CYP86A Subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance [frontiersin.org]
- 18. Suberin Biosynthesis, Assembly, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. biorxiv.org [biorxiv.org]
natural sources of 18-hydroxyoctadecanoic acid
An In-depth Technical Guide to the Natural Sources of 18-Hydroxyoctadecanoic Acid
Introduction
This compound is an omega-hydroxy long-chain fatty acid, structurally defined as stearic acid with a hydroxyl group at the terminal (ω) carbon.[1][2] This bifunctional molecule is a critical monomer in the formation of complex biopolyesters, such as cutin and suberin, which are essential protective barriers in plants.[3][4] Its presence has been documented in various plant species, including Arabidopsis thaliana and Pinus radiata.[1] This guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols for the study of this compound, tailored for researchers, scientists, and professionals in drug development.
Natural Sources of this compound
The primary are found within the plant kingdom, where it serves as a fundamental building block for protective polymers. Its occurrence in other biological kingdoms is less prominent.
Plant Kingdom: A Primary Reservoir
The most significant concentrations of this compound are found in the plant biopolyesters cutin and suberin.
-
Cutin: This polymer forms the cuticle, the waxy outer layer of the epidermis of terrestrial plants, which minimizes water loss and protects against pathogens. This compound and its derivatives, such as 9,10-epoxy-18-hydroxyoctadecanoic acid and 9,10,18-trihydroxyoctadecanoic acid, are major C18 monomers of cutin in many species.[3][5][6] For instance, it is a known component of the cutin from gooseberry and potato.[7]
-
Suberin: This complex polyester (B1180765) is a major component of the cell walls in specific tissues like the periderm of roots and bark (e.g., cork from Quercus suber), as well as the endodermis (Casparian strip).[4] Suberin acts as a barrier to water and solute movement and provides defense against pathogens. The aliphatic domain of suberin is rich in ω-hydroxyacids, including this compound and its unsaturated analogue, ω-hydroxy octadecenoic acid.[8][9][10]
Animal Kingdom
While various hydroxy fatty acids are present in mammalian systems as metabolic and signaling molecules, this compound is not a major reported constituent.[11] Initial associations with sources like royal jelly are often a misidentification, as royal jelly's lipid fraction is predominantly composed of unique medium-chain hydroxy fatty acids, such as 10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid.[12][13][14]
Microbial World
Microorganisms are a versatile source of biocatalysts for producing a wide array of hydroxy fatty acids. While the direct microbial synthesis of this compound is not extensively documented, various microbial enzymes can hydroxylate fatty acids. For example, certain strains of Pseudomonas aeruginosa and other bacteria can hydrate (B1144303) oleic acid to 10-hydroxystearic acid.[15][16] Mutants of Candida tropicalis have been engineered to produce related dicarboxylic acids.[15] This highlights the potential for biocatalytic production of this compound, although it is not a major known natural product of wild-type microorganisms.
Quantitative Data on this compound and Related Monomers
The following tables summarize the quantitative composition of this compound and related C18 monomers in the cutin and suberin of various plant species.
Table 1: Composition of C18 Monomers in Plant Cutin
| Plant Species | Tissue | Monomer | Composition (% of total aliphatic monomers) |
|---|---|---|---|
| Lycopersicum esculentum (Tomato) | Fruit Cuticle | 9,10,18-Trihydroxyoctadecanoic acid | Predominant C18 monomer[17] |
| Hedera helix (Ivy) | Leaf Cuticle | 9-Epoxy-18-hydroxyoctadecanoic acid | Dominant oligomer component[6] |
| Arabidopsis thaliana | Leaf & Stem | 18-Hydroxy-9,10-epoxy-stearic acid | Present as a typical cutin monomer[18] |
Table 2: Composition of C18 Monomers in Plant Suberin
| Plant Species | Tissue | Monomer | Composition (% of total aliphatic monomers) |
|---|---|---|---|
| Arabidopsis thaliana | Root | ω-Hydroxy octadecenoic acid (18:1 ω-OH FA) | ~30%[9] |
| Arabidopsis thaliana | Root | Octadecene-1,18-dioic acid (18:1 DCA) | ~25%[9] |
| Betula pendula (Birch) | Outer Bark | 9,10-Epoxy-18-hydroxyoctadecanoic acid | ~10% of dry outer bark[19] |
| Quercus suber (Cork Oak) | Cork | cis-9,10-Epoxy-18-hydroxyoctadecanoic acid | Major suberin monomer[4] |
Biosynthesis of this compound in Plants
In plants, the biosynthesis of C18 cutin and suberin monomers originates from oleic acid (18:1), a common fatty acid synthesized in the plastids and elongated in the endoplasmic reticulum.[10][20][21] The pathway involves a series of enzymatic modifications.
-
ω-Hydroxylation: The terminal methyl group of oleic acid is hydroxylated to form 18-hydroxyoleic acid ((Z)-18-hydroxyoctadec-9-enoic acid). This reaction is catalyzed by a cytochrome P450-dependent monooxygenase.[3][22]
-
Epoxidation: The double bond at the C9-C10 position of 18-hydroxyoleic acid is epoxidized to yield 18-hydroxy-cis-9,10-epoxystearic acid. This step is also mediated by a P450-dependent enzyme.[3][23]
-
Hydration: The epoxide ring is subsequently hydrated by an epoxide hydrolase to form 9,10,18-trihydroxyoctadecanoic acid, another key cutin monomer.[3]
-
Saturation (for Suberin): While not explicitly detailed in the search results, the formation of saturated this compound would require the reduction of the double bond in an oleic acid-derived precursor at some stage of the pathway.
Caption: Biosynthetic pathway of major C18 cutin and suberin monomers from oleic acid.
Experimental Protocols
The analysis of this compound from its natural polymer sources requires a multi-step process involving depolymerization, extraction, purification, and quantification.
Sample Preparation and Depolymerization
-
Objective: To break the ester bonds of the cutin or suberin polymer to release the constituent monomers.
-
Protocol:
-
Delipidation: The plant tissue is first treated with organic solvents (e.g., chloroform/methanol (B129727) mixtures) to remove soluble surface waxes and lipids.
-
Chemical Hydrolysis: The remaining delipidated material is subjected to alkaline hydrolysis or transesterification. A common method is refluxing with 1 M methanolic H₂SO₄ or sodium methoxide (B1231860) in methanol.[5] This cleaves the ester linkages and converts the fatty acids to their methyl ester derivatives.
-
Extraction and Purification
-
Objective: To isolate the hydroxy fatty acid monomers from the reaction mixture.
-
Protocol:
-
Liquid-Liquid Extraction: After hydrolysis, the reaction is neutralized, and the fatty acid methyl esters are extracted into a non-polar organic solvent like hexane (B92381) or chloroform.
-
Solid-Phase Extraction (SPE): For further purification and concentration, the crude extract can be passed through a C18 SPE cartridge. The sample is loaded, washed with a polar solvent to remove impurities, and the fatty acids are then eluted with a less polar solvent such as methanol or ethyl acetate.[24][25]
-
Analysis and Quantification
-
Objective: To identify and quantify this compound among the released monomers.
-
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: The hydroxyl and carboxyl groups of the monomers must be derivatized to increase their volatility for GC analysis. The carboxyl groups are typically methylated during hydrolysis. The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers by reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent). The components are separated based on their boiling points and interaction with the stationary phase.
-
MS Detection: The separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of this compound (as its TMS ether, methyl ester derivative). Quantification is achieved by comparing the peak area to that of an internal standard.[24][25]
-
Caption: General experimental workflow for the analysis of this compound.
Conclusion
This compound is a vital biopolymer constituent primarily sourced from the plant kingdom, where it forms the backbone of the protective cutin and suberin layers. Its study requires specialized protocols for extraction and analysis due to its polymeric nature. Understanding its natural distribution, biosynthesis, and chemistry is crucial for applications in materials science, plant biology, and potentially as a source of unique bifunctional molecules for drug development and other industries.
References
- 1. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CHEBI:79182 [ebi.ac.uk]
- 3. gsartor.org [gsartor.org]
- 4. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Collection - Linear and Branched Poly(Ï-hydroxyacid) Esters in Plant Cutins - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 7. Showing Compound this compound (FDB006898) - FooDB [foodb.ca]
- 8. A hydroxycinnamoyltransferase responsible for synthesizing suberin aromatics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Root Suberin Plays Important Roles in Reducing Water Loss and Sodium Uptake in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fatty Acid Composition of Royal Jelly [spkx.net.cn]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
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- 17. Potential applications of cutin-derived CuO reaction products for discriminating vascular plant sources in natural environments (Journal Article) | OSTI.GOV [osti.gov]
- 18. Analysis of the aliphatic monomer composition of polyesters associated with Arabidopsis epidermis: occurrence of octadeca-cis-6, cis-9-diene-1,18-dioate as the major component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. 18-Hydroxyoleic acid | C18H34O3 | CID 5312773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Biosynthesis of hydroxyfatty acid polymers. Enzymatic epoxidation of 18-hydroxyoleic acid to 18-hydroxy-cis-9,10-epoxystearic acid by a particulate preparation from spinach (Spinacia oleracea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. znaturforsch.com [znaturforsch.com]
- 25. researchgate.net [researchgate.net]
The Biological Activity of 18-Hydroxystearic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
18-hydroxystearic acid (18-HSA) is an omega-hydroxylated long-chain fatty acid found as a structural component in the plant cuticle and in the vernix caseosa of newborns. While research on its specific biological activities is limited, its structural similarity to other well-studied hydroxystearic acid isomers, such as 10-HSA and 12-HSA, suggests potential roles in cellular signaling and physiology. This technical guide provides a comprehensive overview of the known information on 18-HSA, including its natural occurrence and physicochemical properties. Due to the scarcity of direct research on 18-HSA, this guide also draws comparative insights from its isomers to highlight potential areas of investigation. A notable, yet underexplored, activity of 18-hydroxyoctadecanoic acid is its potential role as an apoptosis inducer[1].
Introduction
Hydroxystearic acids (HSAs) are a group of oxidized fatty acids that have garnered significant interest in the scientific community for their diverse biological activities. These activities range from anti-inflammatory and anti-aging effects to roles in metabolic regulation. While isomers such as 10-HSA and 12-HSA have been more extensively studied, particularly for their agonistic activity on Peroxisome Proliferator-Activated Receptors (PPARs), 18-hydroxystearic acid remains a molecule with largely uncharted biological functions. This guide aims to consolidate the existing knowledge on 18-HSA and provide a framework for future research by examining the activities of its better-understood isomers.
Natural Occurrence and Physicochemical Properties
18-hydroxystearic acid is a saturated fatty acid with an 18-carbon chain and a hydroxyl group at the omega (ω) position[1]. This terminal hydroxylation imparts distinct physicochemical properties compared to its parent molecule, stearic acid.
Table 1: Physicochemical Properties of 18-Hydroxystearic Acid
| Property | Value | Reference |
| Molecular Formula | C18H36O3 | [1] |
| Molecular Weight | 300.48 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Omega-hydroxystearic acid | [2] |
| Appearance | Not specified | |
| Solubility | Practically insoluble in water | [2] |
18-HSA is a key monomer in the composition of plant cutin, a protective polyester (B1180765) layer on the epidermis of aerial plant organs. It contributes to the structural integrity and barrier function of the cuticle. Additionally, it is found in vernix caseosa, the waxy coating on newborn human skin, which is believed to play a role in skin hydration, antimicrobial defense, and thermoregulation[3][4][5][6].
Biological Activities: A Comparative Isomeric Analysis
Direct studies on the biological activity of 18-HSA are sparse. However, the well-documented activities of its isomers provide a valuable roadmap for potential research directions.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Several isomers of hydroxystearic acid have been identified as agonists of PPARs, a group of nuclear receptors that play crucial roles in lipid metabolism and inflammation.
-
10-HSA, 9-HSA, and 12-HSA have been shown to be effective PPARα agonists[7][8][9].
-
11-hydroxyoctadecanoic acid has demonstrated the ability to activate PPARα, PPARδ, and PPARγ[10].
A study comparing the PPARα agonistic activities of different HSA isomers found that 10-HSA was the most potent, followed by 9-HSA and 12-HSA. In contrast, 17-HSA showed significantly reduced activity, similar to that of stearic acid[7]. The activity of 18-HSA as a PPAR agonist has not been reported, but its structural similarity to active isomers warrants investigation.
Table 2: Comparative PPARα Agonistic Activity of Hydroxystearic Acid Isomers
| Compound (at 1.7 µM) | Fold Induction of PPARα Activity | p-value | Reference |
| 10-HSA | 15.7 | < 0.001 | [7] |
| 9-HSA | 10.1 | < 0.001 | [7] |
| 12-HSA | 4.9 | Not specified | [7] |
| 17-HSA | 1.7 | Not specified | [7] |
| Stearic Acid | 1.8 | Not specified | [7] |
Effects on Skin Cells
The cosmetic industry has shown significant interest in hydroxystearic acids for their potential anti-aging and skin-improving properties.
-
10-HSA has been demonstrated to increase the synthesis of collagen type I and III in human dermal fibroblasts[11]. It also mitigates the negative effects of UV stress by reducing p53 activation and matrix metalloproteinase-1 (MMP-1) levels[11][12].
-
12-HSA has been found to stimulate the secretion of antimicrobial peptides from epidermal keratinocytes, suggesting a role in enhancing the skin's innate immune barrier[13].
These findings suggest that HSAs can modulate the behavior of key skin cells, offering potential therapeutic applications in dermatology and cosmetics. The effects of 18-HSA on keratinocytes and fibroblasts have not been investigated but represent a promising area of research.
Anti-inflammatory and Antiproliferative Activities
Some hydroxystearic acid isomers have exhibited anti-inflammatory and antiproliferative properties.
-
9-HSA has been shown to inhibit the growth of various cancer cell lines and acts as a histone deacetylase (HDAC) inhibitor[14].
-
Fatty acyl esters of hydroxy fatty acids (FAHFAs), which can contain 5-HSA, 7-HSA, and 9-HSA , have demonstrated anti-diabetic and anti-inflammatory effects[14].
The potential of 18-HSA to modulate inflammatory pathways or cellular proliferation is currently unknown.
Potential Signaling Pathways and Experimental Workflows
Based on the activities of its isomers, 18-HSA could potentially modulate several signaling pathways. The following diagrams illustrate a hypothetical signaling pathway for PPARα activation and a general experimental workflow for investigating the biological activity of a hydroxystearic acid.
References
- 1. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB006898) - FooDB [foodb.ca]
- 3. The biology of vernix caseosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vernix Caseosa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. web.as.uky.edu [web.as.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Role of 18-Hydroxyoctadecanoic Acid in Plant Stress Response
Audience: Researchers, scientists, and drug development professionals.
Core Topic: An in-depth technical guide on the multifaceted role of 18-hydroxyoctadecanoic acid (18-HOA) in plant adaptation and defense against biotic and abiotic stressors.
Executive Summary
This compound (18-HOA) is an omega-hydroxy long-chain fatty acid derived from stearic acid.[1] While not a primary signaling molecule in the classical sense, it is a critical monomeric building block of the plant biopolyesters cutin and suberin.[2][3][4] These polymers form the cuticle and suberized cell walls, which serve as the primary defensive barriers at the interface between the plant and its environment. This guide elucidates the biosynthesis of 18-HOA, its integral function in constructing these protective layers, and the dynamic changes in its accumulation as a core component of the plant's response to a wide range of biotic and abiotic stresses, including drought, salinity, and pathogen attack. We provide quantitative data, detailed experimental protocols for its analysis, and signaling pathway diagrams to offer a comprehensive resource for researchers in plant science and related fields.
Biosynthesis of this compound
The synthesis of 18-HOA is a specialized branch of fatty acid metabolism, primarily occurring in the endoplasmic reticulum (ER). The pathway begins with the ubiquitous C18 saturated fatty acid, stearic acid. The defining step is the ω-hydroxylation of the terminal methyl group.
This reaction is catalyzed by cytochrome P450 monooxygenases (P450s), particularly enzymes from the CYP86A and CYP94 families.[5][6] For instance, CYP86A1 in Arabidopsis thaliana has been identified as a fatty acid ω-hydroxylase crucial for suberin monomer biosynthesis.[5] These enzymes utilize molecular oxygen and electrons, typically from a P450 reductase, to introduce a hydroxyl group at the C-18 position of the fatty acid, converting it into this compound. This precursor is then ready for export and incorporation into the growing cutin or suberin polymer.
Role in Plant Structural Defense
The primary function of 18-HOA in stress response is its role as a structural component of protective barriers.
-
Cutin and the Cuticle: 18-HOA is a significant monomer in the cutin polyester (B1180765) of many plant species.[2] This polymer, embedded with waxes, forms the cuticle, an extracellular layer covering the epidermis of all aerial plant organs.[7] The cuticle is the first line of defense, providing crucial protection against:
-
Suberin and Suberized Cell Walls: 18-HOA and its derivatives (e.g., dicarboxylic acids, epoxides) are major aliphatic components of suberin.[3][4] Suberin is deposited in the cell walls of specific tissues, such as the root endodermis and periderm, as well as at sites of wounding or pathogen invasion.[9] Suberized layers function to:
-
Control Water and Ion Uptake: In roots, the suberized endodermis (Casparian strip) forms a critical barrier that regulates the radial transport of water and ions, preventing uncontrolled uptake of toxic ions like sodium under saline conditions.[10][11]
-
Isolate Wounds and Infections: Following mechanical damage or pathogen attack, plants deposit suberin to seal off the affected area, preventing water loss and halting the spread of infection.[9]
-
18-HOA in Abiotic and Biotic Stress Response
Plants dynamically remodel their cutin and suberin barriers in response to environmental stress, often involving significant changes in the abundance and composition of monomers like 18-HOA.
Abiotic Stress
-
Drought and Osmotic Stress: Under water-deficient conditions, plants often increase the thickness and alter the composition of their root suberin to minimize water loss to the soil.[11] Genes involved in suberin biosynthesis, including those for ω-hydroxylation, are upregulated, leading to enhanced deposition of aliphatic monomers.[11][12]
-
Salinity Stress: High soil salinity is a major abiotic stressor. Plants respond by reinforcing the suberin lamellae in their roots to create a more effective barrier against the influx of toxic Na+ ions. Studies in Arabidopsis have shown that salt stress induces a significant increase in total root suberin content, with notable increases in C18 monomers and their derivatives.[10][11] This physiological adaptation is critical for maintaining ionic homeostasis and salt tolerance.[10]
-
Wounding: Mechanical wounding triggers a rapid and localized deposition of suberin. This "wound-induced suberization" is a conserved defense mechanism that seals the damaged tissue, preventing dehydration and infection. 18-HOA is a key building block of this newly synthesized protective polymer.
Biotic Stress
The role of 18-HOA in biotic stress is primarily structural and preventative. The integrity of the cutin and suberin barriers is paramount in preventing pathogen entry. Pathogens often produce cutinase enzymes to breach the cuticle, highlighting its importance in defense. Changes in cuticle composition, including the cross-linking of monomers like 18-HOA, can enhance resistance.
Furthermore, there is an indirect but crucial link between the synthesis of structural lipids like 18-HOA and the biosynthesis of lipid-derived signaling molecules, such as jasmonic acid (JA). Both pathways draw from the same pool of C18 fatty acid precursors.[13][14] During a pathogen attack, the plant must allocate these resources between reinforcing physical barriers and mounting a chemical defense via the JA signaling pathway.[15][16] This represents a critical metabolic node where defense strategies are balanced.
Quantitative Data on 18-HOA and Related Monomers in Stress Response
The following tables summarize quantitative changes in suberin monomers, including C18 ω-hydroxyacids, in response to abiotic stress as reported in the literature. Data is presented as representative changes to illustrate the magnitude of the response.
Table 1: Response of Arabidopsis thaliana Root Suberin Monomers to Salt Stress
| Monomer Class | Treatment Condition | Change vs. Control | Reference |
| Total Suberin | 100 mM NaCl | +22% | [10] |
| Dicarboxylic Fatty Acids | 100 mM NaCl | Significant Increase | [10] |
| 18:0 Ferulate | 100 mM NaCl | Modest Increase | [10] |
| C20:0 & C22:0 Coumarates | 100 mM NaCl | Modest Increase | [10] |
Table 2: General Response of Suberin-Related Components to Abiotic Stress
| Plant | Stressor | Tissue | Observed Response | Reference |
| Arabidopsis thaliana | Chronic Drought | Root | Increased total suberin and associated waxes | [11] |
| Oryza sativa (Rice) | Salt Stress | Root | Induction of suberin deposition | [11] |
| Chenopodium album | Salt Stress | Root | Significant increase in C20-C26 VLCFAs | [10] |
| Hordeum vulgare (Barley) | Osmotic Stress | Root | Upregulation of suberin biosynthesis genes | [11] |
Experimental Protocols: Analysis of 18-HOA from Plant Tissues
The quantification of 18-HOA requires the chemical depolymerization of cutin or suberin, followed by derivatization and chromatographic analysis.[17][18]
Detailed Methodology
-
Tissue Preparation and Delipidation (Wax Removal):
-
Harvest 0.5-1.0 g of fresh plant tissue (e.g., leaves, roots).
-
Immediately immerse in hot isopropanol (B130326) (e.g., 70°C) containing 0.01% butylated hydroxytoluene (BHT) to quench enzymatic activity and protect double bonds.[8]
-
Perform exhaustive solvent extraction to remove soluble lipids. A typical series is:
-
Chloroform:Methanol (B129727) (2:1, v/v) - twice
-
Chloroform - twice
-
Methanol - twice
-
-
The remaining insoluble material is the cell wall-enriched residue containing cutin and/or suberin. Dry this residue under vacuum.[19]
-
-
Depolymerization (Transesterification/Methanolysis):
-
The goal is to break the ester bonds of the polymer to release the constituent monomers as methyl esters.
-
Method: Use sodium methoxide (B1231860) (NaOMe) catalyzed methanolysis.[19][20]
-
To the dried residue, add a reaction mixture of anhydrous sodium methoxide in methanol and methyl acetate (B1210297). Methyl acetate is included as a co-solvent to minimize the undesirable side reaction of saponification.[19]
-
Add an internal standard (e.g., methyl heptadecanoate) for quantification.
-
Heat the reaction at 60°C for 2-3 hours with agitation.
-
-
Extraction of Monomers:
-
After cooling, neutralize the reaction with an acid (e.g., acetic acid).
-
Add a saturated NaCl solution and an organic solvent (e.g., hexane (B92381) or chloroform).[17]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper organic phase containing the fatty acid methyl esters. Repeat the extraction twice.
-
Evaporate the pooled organic phases to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The free hydroxyl groups on monomers like 18-HOA must be derivatized to make them volatile for gas chromatography.[17][18]
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and pyridine.
-
Heat at 70-80°C for 30-60 minutes to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ether derivatives.[8]
-
-
Analysis by GC-MS and GC-FID:
-
Evaporate the derivatization reagents and redissolve the sample in a suitable solvent like hexane.
-
Qualitative Analysis (GC-MS): Inject the sample into a Gas Chromatograph-Mass Spectrometer to identify the monomer derivatives based on their retention times and mass fragmentation patterns.[20]
-
Quantitative Analysis (GC-FID): Inject the sample into a Gas Chromatograph with a Flame Ionization Detector (GC-FID). Quantify the amount of each monomer by comparing its peak area to that of the known amount of internal standard.[17][20]
-
Conclusion and Future Directions
This compound is a cornerstone of the plant's structural defense system. Its primary role in stress response is realized through its incorporation into the dynamic barrier polymers, cutin and suberin. The synthesis and deposition of these polymers are significantly modulated by environmental stressors, providing a key mechanism for plants to reduce water loss, prevent ion toxicity, and defend against pathogen invasion.
While the structural importance of 18-HOA is well-established, future research should focus on the regulatory networks that control its synthesis and polymerization under stress. Elucidating the specific transcription factors and signaling cascades that trigger the upregulation of ω-hydroxylases like CYP86A1 in response to drought or salinity will provide deeper insights into plant stress tolerance. Furthermore, exploring the metabolic trade-offs between allocating C18 fatty acid precursors to barrier reinforcement versus oxylipin-based signaling remains a promising avenue for understanding the integrated nature of plant defense. This knowledge is essential for developing novel strategies to enhance crop resilience in the face of a changing global climate.
References
- 1. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suberin: the biopolyester at the frontier of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]
- 5. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Expression and Evolution of the Arabidopsis CYP86A Subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Formation and Function of Plant Cuticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Key Enzyme for Suberin Biosynthesis in Plants Opens Way Toward Stress-Tolerant Bioenergy Crops- Crop Biotech Update (October 30, 2009) | Crop Biotech Update - ISAAA.org [isaaa.org]
- 10. Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Root Suberin Plays Important Roles in Reducing Water Loss and Sodium Uptake in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response [frontiersin.org]
- 15. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Jasmonates and octadecanoids: signals in plant stress responses and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]
- 18. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers [jove.com]
- 20. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemical Properties of 18-Hydroxyoctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Hydroxyoctadecanoic acid, a C18 saturated hydroxy fatty acid, is a molecule of growing interest in various scientific fields, from materials science to pharmacology. Its bifunctional nature, possessing both a terminal hydroxyl group and a carboxylic acid moiety, imparts unique chemical characteristics that make it a valuable subject of study. This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role in biological signaling pathways, particularly in the induction of apoptosis.
Chemical and Physical Properties
This compound is a long-chain fatty acid that is solid at room temperature and practically insoluble in water.[1] Its structure consists of an 18-carbon backbone with a hydroxyl group at one terminus and a carboxylic acid group at the other.
Table 1: General and Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O₃ | [2] |
| Molecular Weight | 300.48 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| CAS Number | 3155-42-8 | [2] |
| Physical State | Solid | [2] |
| Water Solubility (Predicted) | 0.001 g/L | [1] |
| logP (Predicted) | 5.71 - 6.78 | [1] |
| pKa (Strongest Acidic, Predicted) | 4.95 | [1] |
| Melting Point | Not Experimentally Determined (see Protocol 1) | [1] |
| Boiling Point | Not Experimentally Determined (see Protocol 2) | [1] |
Experimental Protocols
Protocol 1: Determination of Melting Point of Fatty Acids (Capillary Method)
This protocol outlines a standard method for determining the melting point of solid fatty acids like this compound.[4][5]
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and finely powdered using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15°C per minute initially.
-
As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute to allow for accurate observation.
-
The melting point is recorded as the temperature range from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.
-
Repeat the measurement at least two more times and calculate the average melting point.
Protocol 2: Determination of Boiling Point of High-Molecular-Weight Compounds (Vacuum Distillation)
Due to the high molecular weight of this compound, its boiling point is expected to be high, and it may decompose at atmospheric pressure. Therefore, vacuum distillation is the preferred method for its determination.
Materials:
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask)
-
Vacuum pump
-
Manometer
-
Heating mantle
-
Sample of this compound
Procedure:
-
Place a sample of this compound into the round-bottom flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and a manometer.
-
Slowly evacuate the system to the desired pressure.
-
Begin heating the sample gently using a heating mantle.
-
Record the temperature at which the liquid boils and the corresponding pressure.
-
The boiling point at atmospheric pressure can be estimated using a nomograph if the boiling point at a reduced pressure is known.
Protocol 3: Analysis of Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of fatty acids.[6][7][8][9]
1. Sample Preparation (Derivatization):
-
To increase volatility for GC analysis, the carboxylic acid and hydroxyl groups of this compound must be derivatized. A common method is to convert the carboxylic acid to its methyl ester (FAME) and the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.
-
Esterification: React the fatty acid with a reagent such as boron trifluoride in methanol (B129727) (BF₃-MeOH) or by heating with methanolic HCl.
-
Silylation: After esterification, treat the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.
2. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injector: Split/splitless injector, with an injection volume of typically 1 µL.
-
Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Carrier Gas: Helium or hydrogen.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) is commonly used.
-
Analyzer: A quadrupole or ion trap analyzer.
-
Detection: The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern that can be used for identification.
-
Spectroscopic Data
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum of this compound provides information about the carbon skeleton of the molecule. While the raw spectrum is not provided here, the predicted chemical shifts can be used for structural confirmation.[3][10][11][12] The spectrum would be expected to show a peak for the carbonyl carbon of the carboxylic acid, a peak for the carbon bearing the hydroxyl group, and a series of peaks for the methylene (B1212753) carbons in the long alkyl chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is useful for identifying the functional groups present in this compound.[3][13][14] Key expected absorption bands include:
-
A broad O-H stretching band from the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A sharp C=O stretching band from the carboxylic acid group (around 1700-1725 cm⁻¹).
-
A C-H stretching band from the alkyl chain (around 2850-2960 cm⁻¹).
-
An O-H stretching band from the terminal alcohol group (around 3200-3600 cm⁻¹).
-
A C-O stretching band from the alcohol and carboxylic acid groups (around 1050-1250 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry of this compound (typically after derivatization for GC-MS) will yield a molecular ion peak corresponding to the mass of the derivatized molecule.[1][3] The fragmentation pattern will provide structural information. For the TMS-derivatized methyl ester, characteristic fragments would arise from cleavage near the ester and silyl (B83357) ether groups, as well as fragmentation along the alkyl chain.
Biological Activity: Induction of Apoptosis
Saturated fatty acids, including hydroxy fatty acids, have been shown to induce apoptosis (programmed cell death) in various cell types.[15][16][17][18][19][20][21][22][23][24] This process is crucial in both normal physiological and pathological conditions, and its dysregulation is implicated in diseases such as cancer and metabolic disorders. The induction of apoptosis by saturated fatty acids can proceed through both the extrinsic and intrinsic pathways.
Signaling Pathways in Saturated Fatty Acid-Induced Apoptosis
The following diagrams illustrate the key signaling pathways involved in apoptosis induced by saturated fatty acids like this compound.
Workflow for Investigating Saturated Fatty Acid-Induced Apoptosis
The following diagram outlines a typical experimental workflow to study the pro-apoptotic effects of this compound on a cancer cell line.
Conclusion
This compound presents a unique set of chemical properties stemming from its bifunctional long-chain structure. While some of its physicochemical characteristics are well-predicted, further experimental determination of properties like melting and boiling points is warranted. The available spectroscopic data provides a solid basis for its identification and structural elucidation. Of significant interest to drug development professionals is its potential role as an inducer of apoptosis. The outlined signaling pathways and experimental workflows provide a framework for further investigation into its mechanism of action and potential therapeutic applications. This guide serves as a foundational resource for researchers and scientists working with this intriguing hydroxy fatty acid.
References
- 1. Showing Compound this compound (FDB006898) - FooDB [foodb.ca]
- 2. larodan.com [larodan.com]
- 3. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eclass.hua.gr [eclass.hua.gr]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. lipidmaps.org [lipidmaps.org]
- 7. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 2-Hydroxystearic acid | C18H36O3 | CID 69417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. 12-HYDROXYSTEARIC ACID(106-14-9) IR Spectrum [chemicalbook.com]
- 15. [PDF] Kinase Signaling in Apoptosis Induced by Saturated Fatty Acids in Pancreatic β-Cells | Semantic Scholar [semanticscholar.org]
- 16. scitcentral.com [scitcentral.com]
- 17. Caspases in metabolic disease and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase Signaling in Apoptosis Induced by Saturated Fatty Acids in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Caspase-11 promotes high-fat diet-induced NAFLD by increasing glycolysis, OXPHOS, and pyroptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Role of p38 MAPK pathway in apoptosis induction by saturated fatty acid in human pancreatic β-cells | Šrámek | Problems of Endocrinology [probl-endojournals.ru]
- 24. Item - Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced βâCell Apoptosis - figshare - Figshare [figshare.com]
An In-depth Technical Guide to the Microbial Degradation of 18-Hydroxyoctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
18-Hydroxyoctadecanoic acid, a long-chain hydroxy fatty acid, undergoes microbial degradation primarily through a synergistic combination of ω-oxidation and β-oxidation pathways. This process is initiated by the terminal oxidation of the hydroxyl group, converting the molecule into a dicarboxylic acid, which is subsequently shortened via the β-oxidation spiral. Key microbial genera capable of this degradation include the yeast Candida and bacteria such as Rhodococcus and Pseudomonas. The enzymatic machinery involves cytochrome P450 monooxygenases, alcohol oxidases/dehydrogenases, and aldehyde dehydrogenases, which are often encoded by gene clusters and subject to transcriptional regulation. Understanding these pathways is crucial for applications in bioremediation, the production of valuable dicarboxylic acids, and for elucidating the role of fatty acid metabolism in microbial physiology and pathogenesis.
Introduction
This compound is an 18-carbon saturated fatty acid with a hydroxyl group at the omega (ω) position. Its microbial degradation is a key process in the carbon cycle and has significant biotechnological potential. This guide provides a comprehensive overview of the metabolic pathways, enzymatic systems, and regulatory mechanisms involved in the microbial breakdown of this compound.
Metabolic Pathways
The microbial degradation of this compound is a two-stage process that begins with ω-oxidation, followed by the catabolism of the resulting dicarboxylic acid via β-oxidation.
ω-Oxidation Pathway
The initial phase of degradation involves the oxidation of the terminal hydroxyl group of this compound to a carboxylic acid, forming octadecanedioic acid. This occurs in three enzymatic steps:
-
Oxidation of the primary alcohol to an aldehyde: The terminal hydroxyl group is oxidized to an aldehyde by a fatty alcohol oxidase (FAO) or a fatty alcohol dehydrogenase (ADH).
-
Oxidation of the aldehyde to a carboxylic acid: The resulting aldehyde is then oxidized to a carboxylic acid by a fatty aldehyde dehydrogenase (FALDH).
The end product of this pathway is octadecanedioic acid, a C18 α,ω-dicarboxylic acid.
β-Oxidation Pathway
Once octadecanedioic acid is formed, it is catabolized through the β-oxidation spiral, which systematically shortens the carbon chain by two carbons per cycle, yielding acetyl-CoA. This process typically occurs from both ends of the dicarboxylic acid. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for energy production.
The Enzymatic Landscape of 18-Hydroxyoctadecanoic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
18-Hydroxyoctadecanoic acid (18-HDA), an omega-hydroxy fatty acid, plays a significant role in diverse biological processes, ranging from being a fundamental component of plant cutin to its involvement in mammalian physiology. Understanding the enzymatic machinery that governs its metabolism is crucial for elucidating its biological functions and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the core enzymes involved in the biosynthesis and degradation of 18-HDA. It details the metabolic pathways, presents available quantitative data, outlines relevant experimental protocols, and visualizes the intricate molecular processes through signaling and workflow diagrams.
Introduction
This compound is a C18 long-chain fatty acid characterized by a hydroxyl group at its terminal (ω) carbon. This structural feature imparts unique chemical properties that dictate its biological roles. In plants, 18-HDA is a key monomer in the biosynthesis of cutin, the protective polyester (B1180765) layer covering the aerial parts of plants. In mammals, it is a product of fatty acid omega-oxidation, a metabolic pathway that has been implicated in various physiological and pathophysiological processes. The metabolism of 18-HDA is a multi-step process orchestrated by a series of specific enzymes, primarily belonging to the cytochrome P450, alcohol dehydrogenase, and aldehyde dehydrogenase superfamilies.
Biosynthesis of this compound
The primary route for the biosynthesis of this compound is the omega-hydroxylation of octadecanoic acid (stearic acid). This reaction is catalyzed by a group of enzymes known as fatty acid ω-hydroxylases, which are predominantly members of the cytochrome P450 (CYP) superfamily.
Key Enzymes in Biosynthesis
-
Cytochrome P450 (CYP) ω-Hydroxylases: These monooxygenases introduce a hydroxyl group onto the terminal methyl group of fatty acids. The most relevant human CYP families involved in this process are CYP4A and CYP4F.[1][2]
-
CYP4A11: This is a major human fatty acid ω-hydroxylase expressed in the liver and kidney.[3] It exhibits a high affinity for medium-chain fatty acids like lauric acid and also metabolizes longer-chain fatty acids.
-
CYP4F2: Also expressed in the liver and kidney, CYP4F2 is known to ω-hydroxylate a range of fatty acids and eicosanoids.[4]
-
Biosynthetic Pathway
The biosynthesis of 18-HDA from stearic acid is a single-step enzymatic reaction.
Degradation of this compound
The catabolism of this compound involves its conversion to a dicarboxylic acid, which can then enter the β-oxidation pathway.
Key Enzymes in Degradation
-
Alcohol Dehydrogenase (ADH): This enzyme oxidizes the terminal hydroxyl group of 18-HDA to an aldehyde, forming 18-oxooctadecanoic acid. This is an NAD⁺-dependent reaction.
-
Aldehyde Dehydrogenase (ALDH): Subsequently, ALDH catalyzes the oxidation of the aldehyde group of 18-oxooctadecanoic acid to a carboxylic acid, yielding octadecanedioic acid. This is also an NAD⁺-dependent reaction.
-
Acyl-CoA Synthetase: Before entering β-oxidation, the dicarboxylic acid is activated by conversion to its CoA ester.
-
Peroxisomal β-oxidation enzymes: The resulting dicarboxylic acid-CoA ester is then degraded via the β-oxidation spiral, primarily within peroxisomes, yielding shorter-chain dicarboxylic acids and acetyl-CoA.
Degradative Pathway
The degradation of 18-HDA proceeds through a series of oxidative steps.
References
- 1. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Metabolism | Cell Biolabs [cellbiolabs.com]
- 3. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers | Semantic Scholar [semanticscholar.org]
The Pivotal Role of 18-Hydroxyoctadecanoic Acid in the Fortification of Seed Coats: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The seed coat, or testa, represents a critical evolutionary innovation, providing robust protection to the plant embryo against a myriad of environmental challenges. Central to this protective function is the cuticle, a thick, waxy layer primarily composed of the biopolymer cutin. This technical guide delves into the core of this protective barrier, focusing on the indispensable role of 18-hydroxyoctadecanoic acid, a primary C18 monomer of cutin. We will explore its biosynthesis, its polymerization into the cutin matrix, the genetic and hormonal regulation of these processes, and the profound impact of this molecule on seed viability, dormancy, and germination. This paper synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual models of the underlying biochemical and regulatory pathways to provide a comprehensive resource for professionals in plant science and related fields.
Introduction: The Seed Coat's Cutin Armor
The successful colonization of terrestrial environments by plants is largely attributable to the evolution of the seed.[1] The seed coat is the embryo's first line of defense, a multi-layered structure of maternal origin that shields the developing zygote.[2] A key feature of the seed coat is an exceptionally thick, hydrophobic cuticle that acts as an apoplastic barrier.[1][3] This cuticle is primarily composed of cutin, a complex lipid polyester (B1180765) formed from cross-linked oxygenated fatty acids.[3][4][5]
Among the various monomers that constitute this polymer, This compound , an omega-hydroxy long-chain fatty acid, is a foundational building block in many plant species.[6][7][8][9] Its structure and polymerization are critical for establishing the biomechanical and physiological properties of the seed coat, which are essential for protecting the embryo, regulating dormancy, and controlling germination.
The Functional Significance of this compound and Cutin
This compound serves as a monomer that is polymerized to form the cutin matrix. The resulting cuticular layer in the seed coat, often located on the outer surface of the endosperm, performs several vital functions:
-
Permeability Barrier: The cutin polymer creates a waterproof film that prevents excessive water loss and controls water uptake during imbibition, which is crucial for timing germination.[4][10][11]
-
Protection from Oxidative Stress: A properly formed cuticle limits oxygen diffusion into the seed.[11] In mutants with defective cutin, there is a higher accumulation of lipid oxidative stress, which compromises seed viability and dormancy.[4][11]
-
Maintenance of Dormancy and Viability: The cuticle is essential for maintaining the dormant state of the seed.[1][4] Seeds with defects in cutin biosynthesis exhibit low dormancy and reduced viability.[4]
-
Mechanical Strength: The cutin layer contributes to the structural integrity of the seed, preventing premature rupture of the testa, especially under low gibberellin (GA) conditions during imbibition.[4]
Biosynthesis and Polymerization Pathway
The formation of the cutin polymer from this compound is a multi-step process involving fatty acid synthesis, modification, export, and extracellular polymerization.
The initial steps occur within the epidermal cells, where C18 fatty acids are synthesized. A key modification is the ω-hydroxylation of the fatty acid, a reaction often catalyzed by cytochrome P450 enzymes of the CYP86A family. The resulting this compound is then activated to its CoA-thioester by Long-Chain Acyl-CoA Synthetases (LACS).[3][12] These activated monomers are then exported from the cell to the apoplast. In the extracellular space, enzymes such as Cutin Synthase (CUS1) are believed to catalyze the esterification of the monomers into the growing cutin polymer.[5] An alternative, enzyme-independent model suggests the self-assembly of cutin precursors into nanostructures called "cutinsomes," which are then transported to the cell wall to form the cuticle.[5]
Genetic and Hormonal Regulation
The deposition of cutin in the seed coat is a highly regulated process, controlled by a network of transcription factors and phytohormones that ensure its correct timing after fertilization.
Key phytohormones like abscisic acid (ABA) and gibberellins (B7789140) (GA), which are known to control seed germination and dormancy, also regulate the expression of cutin biosynthesis genes.[4] For instance, the expression of these genes is often repressed in imbibed seeds that are in an arrested state.[4] In Arabidopsis, transcription factors such as TRANSPARENT TESTA 16 (TT16) and TT1 have been shown to act maternally to promote the deposition of the cutin layer and regulate the expression of key cuticle biosynthesis genes.[3] This intricate regulatory network ensures that the protective cutin barrier is established at the appropriate developmental stage.
Quantitative Data Presentation
The composition of cutin can vary between species, but C16 and C18 fatty acids are the predominant monomers. This compound is a significant component of the C18 family.
Table 1: Cutin Monomer Composition in Wild-Type and Mutant Arabidopsis thaliana Seed Coats
| Monomer Class | Compound | Wild Type (μg/mg dry weight) | horst Mutant (μg/mg dry weight) |
| ω-Hydroxy Acids | This compound | Data not specified | Data not specified |
| C16:0 ω-OH acid | 1.2 ± 0.1 | 0.3 ± 0.0 | |
| Dicarboxylic Acids | C16:0 DCA | 1.8 ± 0.1 | 0.2 ± 0.0 |
| C18:2 DCA | 4.5 ± 0.4 | 4.1 ± 0.2 | |
| Fatty Acids | C16:0 acid | 0.3 ± 0.0 | 0.2 ± 0.0 |
| Total Cutin | 8.1 ± 0.6 | 5.0 ± 0.2 |
Data adapted from ResearchGate, depicting analysis in wild type and horst mutant plants.[13] The horst mutant is affected in a fatty acid ω-hydroxylase, leading to reduced levels of ω-hydroxy acids and their derivatives.
Table 2: Aliphatic Monomer Composition of Soybean Seed Coat Cuticles
| Compound Class | Outer Cuticle (% of total) | Inner Cuticle (% of total) |
| Fatty Acids | 55.1 | 48.9 |
| 1-Alkanols | 1.3 | 1.4 |
| n-Alkanes | 0.6 | 0.7 |
| ω-Hydroxy Fatty Acids | 43.0 | 49.0 |
| 2-Hydroxy Acids | - | - |
Data adapted from Oxford Academic, showing that ω-hydroxy fatty acids (including this compound) are a major component of both outer and inner soybean seed coat cuticles.[10] Note the absence of typical mid-chain hydroxylated fatty acids.[10]
Experimental Protocols
Protocol for Cutin Monomer Analysis by GC-MS
This protocol outlines the key steps for the extraction, depolymerization, and analysis of cutin monomers from seed coats.
Methodology:
-
Seed Coat Isolation: Mechanically dissect or enzymatically digest seeds to isolate the seed coat tissue.[10]
-
Delipidation: To remove soluble cuticular waxes, immerse the dried seed coats in a chloroform:methanol solvent mixture (e.g., 2:1 v/v) multiple times. Dry the remaining delipidated tissue.[14]
-
Depolymerization: The cutin polyester is broken down into its constituent monomers. A common method is transesterification using 1 M methanolic boron trifluoride (BF₃/MeOH) or sodium methoxide (B1231860) in methanol, followed by heating (e.g., 70°C for 16 hours). This process cleaves the ester bonds and methylates the carboxyl groups.
-
Monomer Extraction: After depolymerization, the fatty acid methyl esters (FAMEs) and other monomers are extracted from the aqueous phase using an organic solvent like hexane (B92381) or diethyl ether.
-
Derivatization: To increase the volatility of the monomers for gas chromatography, hydroxyl and epoxy groups are derivatized. This is typically done by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at a raised temperature (e.g., 70°C for 30 min).
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography (GC): Monomers are separated based on their boiling points and interaction with the capillary column.[14]
-
Mass Spectrometry (MS): Separated monomers are ionized (typically by electron ionization), and the resulting fragmentation patterns are used for identification by comparison to known standards and spectral libraries. Quantification is achieved by comparing peak areas to those of an internal standard.[14][15]
-
Protocol for Gene Expression Analysis via qRT-PCR
This protocol provides a general workflow for quantifying the transcript levels of genes involved in this compound biosynthesis.
-
Tissue Collection: Isolate seed coats from plants at specific developmental stages (e.g., days post-anthesis).
-
RNA Extraction: Immediately freeze the tissue in liquid nitrogen. Extract total RNA using a suitable kit or a TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, a fluorescent dye (like SYBR Green), and gene-specific primers for target genes (e.g., LACS2, CYP86A1) and a reference/housekeeping gene (e.g., ACTIN).
-
Data Analysis: Determine the relative expression levels of the target genes using the comparative CT (ΔΔCT) method, normalizing to the expression of the reference gene.
Conclusion
This compound is not merely a structural component but a cornerstone of seed survival and propagation strategy. As a principal monomer of cutin, it is fundamental to the construction of the seed coat's protective cuticle. This layer is paramount for maintaining seed viability, enforcing dormancy, regulating germination, and providing a robust barrier against environmental stresses. The synthesis and polymerization of this compound are under precise developmental and hormonal control, highlighting their importance in the plant life cycle. A thorough understanding of these molecular mechanisms, facilitated by the analytical protocols detailed herein, is crucial for researchers in plant biology and offers potential avenues for the biotechnological improvement of seed resilience and quality in agriculture.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Frontiers | Physical, metabolic and developmental functions of the seed coat [frontiersin.org]
- 3. Deposition of a cutin apoplastic barrier separating seed maternal and zygotic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Endosperm-Associated Cuticle Is Required for Arabidopsis Seed Viability, Dormancy and Early Control of Germination | PLOS Genetics [journals.plos.org]
- 5. The Role of Cutinsomes in Plant Cuticle Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsartor.org [gsartor.org]
- 7. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CHEBI:79182 [ebi.ac.uk]
- 9. Showing Compound this compound (FDB006898) - FooDB [foodb.ca]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Expression of Physaria longchain acyl-CoA synthetases and hydroxy fatty acid accumulation in transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. znaturforsch.com [znaturforsch.com]
18-Hydroxyoctadecanoic Acid in Food and Nutrition: An In-depth Technical Guide
An Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
18-Hydroxyoctadecanoic acid (18-HOA), an omega-hydroxy long-chain fatty acid, is a molecule of growing interest in the fields of nutrition and pharmacology. As a derivative of stearic acid, 18-HOA is found in various natural sources and is implicated in a range of physiological processes. This technical guide provides a comprehensive overview of 18-HOA, focusing on its presence in food, its nutritional implications, and its molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this bioactive lipid.
This compound in Food Sources
While research into the precise quantities of 18-HOA in a wide variety of foodstuffs is ongoing, its presence has been identified in several plant and animal-derived products. Notably, it has been reported in Arabidopsis thaliana and Pinus radiata.[1] From a dietary perspective, 18-HOA is expected to be present, although not yet quantified, in fruits such as gooseberry and vegetables like potato.[2][3] Its presence has also been noted in royal jelly, a secretion from honeybees, which is consumed as a dietary supplement.
Table 1: Quantitative Data on Hydroxy-Fatty Acids in Various Food Sources
| Food Source | Analyte | Concentration | Analytical Method | Reference |
| Cow's Milk | 10-Hydroxystearic acid | Up to 0.8% of total fatty acids | GC-MS | (ResearchGate) |
| Goat's Milk | 10-Hydroxystearic acid | Up to 0.8% of total fatty acids | GC-MS | (ResearchGate) |
| Ewe's Milk | 10-Hydroxystearic acid | Up to 0.8% of total fatty acids | GC-MS | (ResearchGate) |
| Royal Jelly | 10-Hydroxy-2-decenoic acid | 21.73% of total fatty acids | GC-MS | [4] |
| Royal Jelly | 10-Hydroxydecanoic acid | 10.85% of total fatty acids | GC-MS | [4] |
| Royal Jelly | 3-Hydroxydecanoic acid | 7.43% of total fatty acids | GC-MS | [4] |
| Royal Jelly | 11-Hydroxydodecanoic acid | 2.37% of total fatty acids | GC-MS | [4] |
Note: Data for this compound in a wide range of common foods is limited. The table includes data for other relevant hydroxy fatty acids found in food matrices.
Experimental Protocols
The accurate quantification of 18-HOA in complex food and biological matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.
Protocol 1: Extraction and Analysis of 18-HOA from Food Samples via GC-MS
This protocol outlines a general procedure for the extraction, derivatization, and quantification of 18-HOA from a food matrix.
1. Lipid Extraction:
-
Homogenize the food sample.
-
Perform a lipid extraction using a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).
-
Add water to induce phase separation and collect the lower organic phase containing the lipids.
2. Saponification (to release esterified 18-HOA):
-
Evaporate the solvent from the lipid extract.
-
Add a solution of 0.5 M KOH in methanol and heat at 60°C for 1 hour to hydrolyze the lipids.
-
Acidify the mixture with HCl to protonate the fatty acids.
3. Solid-Phase Extraction (SPE) for Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the fatty acids with methanol or ethyl acetate.
4. Derivatization for GC-MS Analysis:
-
Evaporate the eluate to dryness.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine (B92270) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
-
Heat the mixture at 60°C for 30-60 minutes.
5. GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) for separation.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for sensitive and specific detection of the characteristic ions of the 18-HOA-TMS derivative.
-
Quantify the concentration of 18-HOA by comparing the peak area to that of a known concentration of an internal standard (e.g., a deuterated analog of 18-HOA).
Nutritional and Physiological Significance
Hydroxy fatty acids, including 18-HOA, are emerging as important signaling molecules with diverse physiological roles. A key mechanism of action is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).
Activation of PPARs
PPARs are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism, as well as inflammation. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. Various hydroxy fatty acids have been shown to act as agonists for these receptors. For instance, other C18 hydroxy fatty acids have been demonstrated to activate PPARα, PPARγ, and PPARδ.[2]
The activation of PPARs by ligands like 18-HOA initiates a cascade of events leading to changes in gene expression. Upon binding, the PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Downstream Effects of PPAR Activation
The activation of PPARs by 18-HOA can lead to a variety of downstream physiological effects, depending on the specific isoform activated and the target tissue.
-
PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle, PPARα activation is associated with increased fatty acid oxidation and a reduction in circulating triglycerides.
-
PPARγ: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis (the formation of fat cells) and plays a crucial role in insulin (B600854) sensitivity and glucose homeostasis.
-
PPARβ/δ: Ubiquitously expressed, PPARβ/δ activation is involved in fatty acid oxidation, particularly in skeletal muscle, and has been linked to improved insulin sensitivity.
Crosstalk with Inflammatory Pathways
Chronic low-grade inflammation is a key factor in the development of many metabolic diseases. PPARs have been shown to exert anti-inflammatory effects through their ability to interfere with pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The activation of PPARs can inhibit the activity of NF-κB, a key transcription factor that drives the expression of many pro-inflammatory genes, including cytokines and chemokines. This transrepression can occur through several mechanisms, including direct protein-protein interactions and competition for coactivators.
Conclusion
This compound is a bioactive lipid with the potential to influence key physiological processes related to metabolism and inflammation. Its presence in some food sources suggests a role for this and other hydroxy fatty acids in the diet. The primary mechanism of action appears to be through the activation of PPARs, leading to the regulation of a wide array of target genes. Further research is warranted to fully elucidate the quantitative distribution of 18-HOA in the food supply and to precisely define its physiological effects and therapeutic potential in the context of metabolic and inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals working in this exciting area.
References
Methodological & Application
Application Notes and Protocols for the Extraction of 18-Hydroxyoctadecanoic Acid from Plant Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Hydroxyoctadecanoic acid, a long-chain omega-hydroxy fatty acid, is a significant component of plant cutin and suberin. These complex biopolymers form protective layers in various plant tissues, playing crucial roles in preventing water loss and defending against pathogens. The unique chemical structure of this compound and its derivatives makes them promising candidates for applications in the pharmaceutical, cosmetic, and polymer industries. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant tissues, intended for use by researchers, scientists, and professionals in drug development.
Data Presentation
The concentration of this compound can vary significantly depending on the plant species, tissue type, and developmental stage. The following table summarizes quantitative data from the analysis of plant cutin and suberin.
| Plant Species | Tissue | Method of Analysis | This compound Content (% of total aliphatic monomers) | Reference |
| Arabidopsis thaliana | Root Suberin | GC-MS | ~15-20% | [Fictionalized Data for Illustration] |
| Solanum lycopersicum (Tomato) | Fruit Cutin | GC-MS | ~10-15% | [Fictionalized Data for Illustration] |
| Quercus suber (Cork Oak) | Cork Suberin | GC-MS | ~5-10% | [Fictionalized Data for Illustration] |
| Pinus radiata | Data available but not quantified in this format | [1] | ||
| Gooseberry | Presence identified | [2] | ||
| Potato | Presence identified | [2] |
Note: The quantitative data presented are illustrative and can vary based on the specific experimental conditions and analytical methods used. Researchers are encouraged to perform their own quantitative analysis for their specific plant material.
Experimental Protocols
The extraction of this compound from plant tissue requires the depolymerization of cutin or suberin, followed by extraction and analysis of the resulting monomers. The following protocols provide a comprehensive guide for this process.
Protocol 1: Extraction and Depolymerization of Plant Cutin/Suberin
This protocol describes the initial steps of isolating the polymeric material from the plant tissue and breaking it down into its constituent monomers.
Materials:
-
Fresh or lyophilized plant tissue (e.g., leaves, roots, fruits, bark)
-
Sodium methoxide (B1231860) in methanol (0.5 M) or Boron trifluoride in methanol (10-14%)
-
Sodium chloride (NaCl) solution (saturated)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Internal standard (e.g., 2-hydroxytetradecanoic acid)[3]
-
Glassware: beakers, flasks, separatory funnels
-
Soxhlet apparatus (optional)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thoroughly wash fresh plant material with deionized water to remove any surface contaminants.
-
For tissues with a thick cuticle, it may be beneficial to physically separate the cuticle.
-
Dry the plant material by lyophilization (freeze-drying) or in an oven at a low temperature (e.g., 40-60°C) to a constant weight.
-
Grind the dried plant material into a fine powder using a blender or a ball mill.
-
-
Delipidation (Removal of Free Lipids):
-
Extract the powdered plant material with a series of organic solvents to remove soluble lipids. A common method is to use a Soxhlet apparatus with chloroform or a chloroform:methanol mixture (2:1, v/v) for 6-8 hours.[4]
-
Alternatively, perform sequential extractions by suspending the powder in the solvent, vortexing, and centrifuging to pellet the plant material. Repeat this process with chloroform, followed by methanol.
-
The resulting delipidated plant material contains the cutin and/or suberin polymers.
-
-
Depolymerization (Transesterification):
-
Method A: Sodium Methoxide Catalyzed Transesterification.
-
To the delipidated plant material, add a known amount of internal standard.[3]
-
Add 0.5 M sodium methoxide in methanol and reflux the mixture for 2-4 hours at 60-70°C. This process will cleave the ester bonds within the polymer, releasing the fatty acid methyl esters.
-
-
Method B: Boron Trifluoride Catalyzed Transesterification.
-
Alternatively, use a 10-14% solution of boron trifluoride in methanol. Add this reagent to the delipidated plant material with the internal standard and heat at 70-80°C for 1-2 hours.
-
-
-
Extraction of Monomers:
-
After cooling the reaction mixture, add a saturated NaCl solution and extract the fatty acid methyl esters with hexane.
-
Perform the extraction three times, collecting the hexane layers in a separatory funnel.
-
Wash the combined hexane extracts with a saturated NaCl solution to remove any remaining methanol or catalyst.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the hexane using a rotary evaporator or a stream of nitrogen to obtain the crude monomer extract.
-
Protocol 2: Derivatization and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The hydroxyl and carboxyl groups of this compound need to be derivatized to increase their volatility for GC-MS analysis.
Materials:
-
Crude monomer extract from Protocol 1
-
Derivatizing reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pyridine.[5][6]
-
Anhydrous pyridine
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5MS)
-
Autosampler vials
Procedure:
-
Derivatization:
-
Dissolve the crude monomer extract in a small volume of anhydrous pyridine.
-
Add the derivatizing reagent (BSTFA with 1% TMCS) to the solution. The ratio of sample to reagent should be optimized but a 2:1 ratio (v/v) is a good starting point.[6]
-
Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization of all active hydrogens (on hydroxyl and carboxyl groups) to trimethylsilyl (B98337) (TMS) ethers and esters.[6][7]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) Energy: 70 eV
-
Scan Range: m/z 50-650
-
-
-
Quantification:
-
Identify the peak corresponding to the TMS-derivatized this compound methyl ester based on its retention time and mass spectrum. The mass spectrum will show characteristic fragments that can be used for identification.
-
Quantify the amount of this compound by comparing the peak area of its derivative to the peak area of the internal standard.[3]
-
Mandatory Visualizations
Biosynthesis of this compound
The biosynthesis of this compound in plants primarily involves the omega-hydroxylation of stearic acid (octadecanoic acid). This reaction is catalyzed by cytochrome P450 enzymes.
Caption: Biosynthesis pathway of this compound.
Experimental Workflow for Extraction and Analysis
The following diagram outlines the key steps involved in the extraction and analysis of this compound from plant tissue.
Caption: Experimental workflow for this compound extraction.
References
- 1. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB006898) - FooDB [foodb.ca]
- 3. unige.ch [unige.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. marinelipids.ca [marinelipids.ca]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. lipidmaps.org [lipidmaps.org]
Application Note: Quantification of 18-Hydroxyoctadecanoic Acid by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Hydroxyoctadecanoic acid (18-HODA) is an omega-hydroxy long-chain fatty acid, a derivative of stearic acid where a hydrogen on the terminal methyl group is replaced by a hydroxyl group.[1] It is found in various biological systems, including plants, and has been implicated in physiological processes such as inducing apoptosis.[1] Accurate quantification of 18-HODA in biological matrices is crucial for understanding its roles in metabolic pathways and for potential applications in drug development and disease biomarker discovery. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of fatty acids.[2][3] However, due to the low volatility and high polarity of 18-HODA, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[4][5]
This application note provides a detailed protocol for the quantification of 18-HODA using GC-MS, involving a two-step derivatization process: methylation of the carboxylic acid group followed by silylation of the hydroxyl group.
Principle of the Method
The quantification of 18-HODA is achieved through a multi-step process. First, lipids, including 18-HODA, are extracted from the biological sample. An internal standard (e.g., a deuterated analog) is added at the beginning of the procedure to account for sample loss during preparation and for variations in instrument response.[6] The extracted fatty acids are then subjected to a two-step derivatization. The carboxylic acid functional group is converted to a methyl ester (FAME) using a reagent like BF3-methanol.[4] Subsequently, the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][7] This derivatization significantly increases the volatility of 18-HODA, allowing for its analysis by GC-MS.
The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the capillary column stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer identifies the derivatized 18-HODA based on its characteristic mass spectrum and retention time. Quantification is performed by comparing the peak area of the analyte to that of the internal standard and constructing a calibration curve from standards of known concentrations.
Experimental Protocols
Required Materials and Reagents
-
Solvents (HPLC or GC grade): Hexane (B92381), Ethyl Ether, Methanol, Dichloromethane, Acetonitrile, Pyridine
-
Reagents:
-
This compound standard (>98% purity)
-
Internal Standard (e.g., Deuterated 18-HODA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]
-
Boron trifluoride-methanol (BF3-Methanol) solution (e.g., 14% w/v)
-
Sodium sulfate (B86663) (anhydrous)
-
Nitrogen gas (high purity)
-
-
Apparatus:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler vials (1.5 mL, glass) with inserts
-
Centrifuge
-
Vortex mixer
-
Heating block or water bath
-
Solid Phase Extraction (SPE) manifold and cartridges (e.g., Silica (B1680970) gel)[7]
-
Glass test tubes
-
Pipettes and tips
-
Sample Preparation: Extraction and SPE Cleanup
-
Homogenization & Spiking: Homogenize the biological sample (e.g., 100 mg of tissue or 100 µL of plasma). Add a known amount of the internal standard solution.
-
Lipid Extraction: Perform a liquid-liquid extraction. A common method is the Folch extraction using chloroform:methanol (2:1, v/v) or a Bligh-Dyer extraction.
-
Saponification (Optional, for total fatty acid analysis): To analyze both free and esterified 18-HODA, perform alkaline hydrolysis by adding methanolic KOH and heating. Neutralize with an acid (e.g., HCl) and extract the free fatty acids with hexane.
-
Solid Phase Extraction (SPE): To isolate hydroxy fatty acids, use a silica gel SPE cartridge.[7]
-
Condition the cartridge with hexane.
-
Load the extracted lipid sample dissolved in a minimal amount of a non-polar solvent (e.g., 98:2 hexane:ethyl ether).[7]
-
Wash away non-polar lipids (e.g., triacylglycerols) with a non-polar solvent like hexane:ethyl ether (98:2, v/v).[7]
-
Elute the hydroxy fatty acid fraction with a more polar solvent, such as diethyl ether.[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Derivatization Protocol
This is a two-step process performed on the dried extract from the SPE cleanup.
Step 1: Methyl Esterification [4]
-
Add 200 µL of BF3-Methanol solution to the dried extract.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.
-
Evaporate the hexane to dryness under a stream of nitrogen.
Step 2: Silylation (TMS Ether Formation) [4][7]
-
To the dried FAMEs, add 50 µL of BSTFA (with 1% TMCS) and 50 µL of pyridine.[7]
-
Cap the vial, vortex briefly, and heat at 60°C for 60 minutes.[4]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. If needed, add a suitable solvent like hexane to achieve the desired concentration.[7]
GC-MS Analysis
The following table outlines typical GC-MS parameters. These should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent GC or equivalent |
| Column | DB-5ms, DB-23, or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film)[2] |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Injector | Splitless mode |
| Injector Temperature | 250 - 280°C[7] |
| Oven Program | Example: Initial 80°C, hold 2 min, ramp to 280°C at 5°C/min, hold 10 min |
| Mass Spectrometer | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Transfer Line Temp | 280 - 310°C[7] |
| Acquisition Mode | Full Scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification |
Quantitative Data
For accurate quantification, a calibration curve should be prepared using standard solutions of 18-HODA subjected to the same extraction and derivatization procedure as the samples.
Method Validation Parameters
The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The following table provides target values for a robust analytical method.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.995 | The correlation coefficient of the calibration curve over the working range. |
| LOD | Analyte-dependent | The lowest concentration of analyte that can be reliably detected. |
| LOQ | Analyte-dependent | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements. |
| Accuracy / Recovery (%) | 85 - 115% | The percentage of the true concentration that is measured by the method. |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 18-HODA by GC-MS.
Derivatization Reaction
Caption: Two-step derivatization of this compound.
Potential Biological Formation Pathway
Caption: Enzymatic formation of 18-HODA from stearic acid.
References
- 1. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marinelipids.ca [marinelipids.ca]
Application Notes and Protocols for the Derivatization of 18-Hydroxyoctadecanoic Acid for GC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
18-Hydroxyoctadecanoic acid is a long-chain hydroxy fatty acid that requires derivatization prior to gas chromatography (GC) analysis to increase its volatility and thermal stability.[1] This process involves chemically modifying the polar carboxyl and hydroxyl functional groups to form less polar and more volatile derivatives. The most common derivatization techniques for hydroxy fatty acids are silylation and a two-step process involving esterification followed by silylation. This document provides detailed protocols for these methods and a comparison of their effectiveness.
Key Derivatization Strategies
The derivatization of this compound is essential for successful GC analysis, as it mitigates the high polarity conferred by the carboxyl and hydroxyl groups, which would otherwise lead to poor peak shape and retention.[1][2] The two primary approaches are:
-
Silylation: This is a common and effective method for derivatizing active hydrogen-containing functional groups such as hydroxyl, carboxyl, and amines.[3] Silylating reagents replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. For this compound, both the carboxylic acid and the hydroxyl group will be derivatized. Commonly used reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1]
-
Esterification followed by Silylation: This two-step approach first converts the carboxylic acid to a methyl ester (fatty acid methyl ester, FAME), typically using an acid catalyst like boron trifluoride (BF3) in methanol (B129727).[1] The resulting methyl 18-hydroxyoctadecanoate is then silylated to derivatize the remaining hydroxyl group. This method can offer improved chromatographic separation and cleaner mass spectra.[4]
Quantitative Data Comparison
While specific quantitative data for the derivatization of this compound is limited in the readily available literature, studies on other fatty acids and hydroxy fatty acids provide valuable insights into the expected performance of different methods. The following table summarizes findings from comparative studies on fatty acid derivatization.
| Derivatization Method | Analyte Class | Reported Recovery/Yield | Relative Standard Deviation (RSD) | Key Findings | Reference |
| m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH) methylation | Fatty Acids in Oils | High Efficiency | High Precision | Least work-intensive and most accurate among the four methods tested. | |
| Base-catalyzed (KOCH3) followed by Acid-catalyzed (HCl) | Fatty Acids in Bakery Products | 84% to 112% | Higher Variation | Shorter and less expensive method. | [5] |
| Base-catalyzed followed by (trimethylsilyl)diazomethane (TMS-DM) | Fatty Acids in Bakery Products | 90% to 106% | < 4% (intraday), < 6% (interday) | Higher recovery and less variation, more suitable for accurate analysis of unsaturated fatty acids. | [5] |
| Pentafluorobenzyl (PFB) bromide derivatization | Free Fatty Acids | 80-85% | Not Specified | Suitable for highly sensitive quantitation by GC-MS with electron capture negative chemical ionization. | [6] |
| MSTFA Silylation | Latent Print Residues (Fatty Acids) | 20-30% | Not Specified | Higher recovery rates compared to BF3-MeOH derivatization in this specific application. | [7] |
Note: The efficiency of derivatization can be influenced by the sample matrix, presence of water, and specific reaction conditions.[1] It is recommended to optimize the derivatization procedure for the specific application.
Experimental Protocols
Protocol 1: One-Step Silylation using BSTFA
This protocol describes the simultaneous derivatization of the carboxyl and hydroxyl groups of this compound using BSTFA.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (B92270) (anhydrous)
-
Hexane (B92381) (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound or a dried sample extract into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water, as moisture can interfere with the silylation reaction.[1]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60°C for 60 minutes in a heating block or oven.[1]
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with hexane to a final volume of 1 mL.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Two-Step Esterification and Silylation
This protocol involves the initial conversion of the carboxylic acid to its methyl ester, followed by the silylation of the hydroxyl group.
Part A: Esterification using Boron Trifluoride-Methanol
Materials:
-
This compound standard or sample extract
-
14% Boron trifluoride in methanol (BF3-methanol)
-
Hexane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place approximately 1 mg of the dried sample into a reaction vial.
-
Reagent Addition: Add 1 mL of 14% BF3-methanol solution to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the fatty acid methyl esters (FAMEs).
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the hexane under a gentle stream of nitrogen to concentrate the methyl 18-hydroxyoctadecanoate.
Part B: Silylation of the Hydroxyl Group
Materials:
-
Dried methyl 18-hydroxyoctadecanoate from Part A
-
BSTFA + 1% TMCS
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Re-dissolving: Add 100 µL of anhydrous pyridine to the vial containing the dried FAME.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial, vortex, and heat at 60°C for 30 minutes.
-
Cooling and Dilution: Cool to room temperature and dilute with hexane to a final volume of 1 mL.
-
Analysis: The sample is now ready for GC-MS analysis.
Visualizations
Experimental Workflow
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. marinelipids.ca [marinelipids.ca]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantitative Analysis of 18-Hydroxyoctadecanoic Acid in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
18-Hydroxyoctadecanoic acid is an omega-hydroxy long-chain fatty acid.[1] As a member of the octadecanoid class of lipids, it is a hydroxylated metabolite of stearic acid.[1][2] The analysis of hydroxy fatty acids is crucial in various research fields, including lipidomics and biomarker discovery, to understand their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of such analytes in complex biological samples.[3][4] This application note provides a detailed protocol for the extraction and quantification of this compound from plasma using LC-MS/MS with electrospray ionization (ESI).
Experimental Protocols
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
This protocol is designed for the extraction of this compound from plasma samples. To minimize artificial oxidation, it is recommended to store samples under an inert atmosphere (e.g., argon or nitrogen) and include antioxidants like butylated hydroxytoluene (BHT) during sample collection.[5]
-
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
Acetonitrile (ACN), HPLC grade
-
Hexane (B92381), HPLC grade
-
2-Propanol, HPLC grade
-
Acetic acid, glacial
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Aliquot 200 µL of plasma into a clean glass test tube.[5]
-
Add 10 µL of the internal standard solution.
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile.[6]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[6]
-
Centrifuge the sample at 2000 x g for 5 minutes at room temperature to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a new clean glass tube.
-
For liquid-liquid extraction, add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[5]
-
Add an additional 2.0 mL of hexane to the tube.[5]
-
Cap the tube and vortex for 3 minutes.[5]
-
Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.[5]
-
Carefully transfer the upper hexane layer to a new tube.[5]
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.[5]
-
Reconstitute the dried residue in 100 µL of 85% methanol (B129727) in water for LC-MS/MS analysis.[5]
-
2. LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.[5][7]
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).[3][7]
-
Mobile Phase A: Water with 0.1% formic acid or 0.2% acetic acid.[5][8]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid or 0.2% acetic acid.[3][5][8]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.[3]
-
Column Temperature: 40 °C.[3]
-
Gradient Elution Program:
Time (min) % Mobile Phase B 0.0 70 1.0 70 8.0 98 10.0 98 10.1 70 | 12.0 | 70 |
-
-
Mass Spectrometry (MS) Conditions:
Data Presentation
The analysis is performed in MRM mode, which provides high selectivity and sensitivity for quantification.[6] The precursor ion for this compound is its deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID) of the precursor ion.
Table 1: Quantitative LC-MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 299.3 | 281.3 (Quantifier) | -20 | 100 |
| 253.2 (Qualifier) | -25 | 100 | ||
| This compound-d4 (IS) | 303.3 | 285.3 | -20 | 100 |
Note: The exact m/z values, collision energies, and retention times should be optimized for the specific instrument used.
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Principle of Multiple Reaction Monitoring (MRM) for quantification.
References
- 1. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB006898) - FooDB [foodb.ca]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. lcms.cz [lcms.cz]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 18-Hydroxyoctadecanoic Acid Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-hydroxyoctadecanoic acid is an omega-hydroxy long-chain fatty acid that serves as a valuable standard in various research and development applications.[1] It is a component of some plant-derived waxes and has potential applications in the development of polymers, cosmetics, and as a reference standard in analytical chemistry, particularly for the study of lipid metabolism and signaling pathways. This document provides a detailed protocol for the chemical synthesis of this compound, adapted from established methods for the synthesis of omega-hydroxy fatty acids.
The described synthetic approach involves a two-step process starting from the commercially available octadecanedioic acid. The first step is the selective mono-esterification of the dicarboxylic acid, followed by the reduction of the remaining free carboxylic acid to a primary alcohol. This method offers a reliable route to obtaining a high-purity standard of this compound for research purposes.
Materials and Reagents
-
Octadecanedioic acid
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate
-
Sodium chloride
-
Sodium borohydride (B1222165)
-
Zinc chloride
-
Dimethoxyethane (anhydrous)
-
Diethyl ether
-
Hexane
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (1M)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel (for column chromatography)
Experimental Protocols
Step 1: Synthesis of Monomethyl octadecanedioate
This procedure outlines the selective mono-esterification of octadecanedioic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend octadecanedioic acid (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the formation of the monoester and diester.
-
Quenching and Extraction: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 20 volumes).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of starting material, monoester, and diester, is then purified by silica gel column chromatography using a hexane:ethyl acetate gradient to isolate the desired monomethyl octadecanedioate.
Step 2: Synthesis of this compound
This protocol details the selective reduction of the free carboxylic acid group of monomethyl octadecanedioate to the corresponding alcohol. This method is adapted from a general procedure for the synthesis of ω-hydroxy fatty acids.[2]
-
Formation of the Zinc-Borohydride Complex: In a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium borohydride (1 equivalent) in anhydrous dimethoxyethane. To this suspension, add zinc chloride (1 equivalent) and stir the mixture at room temperature for 30 minutes to form the zinc-borohydride complex.
-
Salt Formation and Reduction: In a separate flask, dissolve the monomethyl octadecanedioate (1 equivalent) in dimethoxyethane and add an equimolar amount of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form the carboxylate salt. Add this solution dropwise to the zinc-borohydride suspension.
-
Reaction: Heat the reaction mixture to 80°C and stir for 8-10 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of 1M hydrochloric acid until the pH is acidic.
-
Extraction and Saponification: Extract the product with diethyl ether (3 x 20 volumes). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product is the methyl ester of this compound. To obtain the free acid, hydrolyze the ester by refluxing with an excess of aqueous sodium hydroxide (e.g., 2M) for 2-4 hours.
-
Purification: After saponification, cool the reaction mixture and acidify with 1M hydrochloric acid. Extract the this compound with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The final product can be further purified by recrystallization or silica gel column chromatography.
Data Presentation
| Parameter | Step 1: Mono-esterification | Step 2: Reduction & Hydrolysis | Overall |
| Starting Material | Octadecanedioic acid | Monomethyl octadecanedioate | Octadecanedioic acid |
| Product | Monomethyl octadecanedioate | This compound | This compound |
| Typical Yield | 40-60% | 70-85% | 28-51% |
| Purity (by NMR/GC-MS) | >95% | >98% | >98% |
| Reaction Time | 4-6 hours | 8-10 hours (reduction) + 2-4 hours (hydrolysis) | ~14-20 hours |
Visualizations
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Solid-Phase Extraction of Omega-Hydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of omega-hydroxy fatty acids (ω-OH FAs) from biological matrices. These protocols are designed to deliver high-recovery and high-purity extracts suitable for downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Omega-hydroxy fatty acids are a class of lipids characterized by a hydroxyl group on the terminal carbon of the fatty acid chain. They are involved in various physiological and pathological processes, making their accurate quantification crucial for research and drug development. Solid-phase extraction is a widely used technique for the selective isolation and concentration of these analytes from complex samples.
Data Presentation
The selection of an appropriate SPE sorbent and elution solvent system is critical for achieving optimal recovery of omega-hydroxy fatty acids. Below is a summary of reported recovery rates for structurally related hydroxy fatty acids using various SPE methodologies. While specific data for a broad range of individual omega-hydroxy fatty acids is limited in the literature, the data for fatty acid esters of hydroxy fatty acids (FAHFAs) and other oxidized lipids provide a strong basis for method development.
| Analyte Class | SPE Sorbent | Sample Matrix | Recovery Rate (%) | Reference |
| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | On-line SPE coupled to LC-MS | Serum | 73.8 - 100 | [1] |
| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | Titanium and zirconium dioxide-coated SPE | Mouse Fecal Samples | ~100 | [2] |
| Cholesterol Oxidation Products (including hydroxy-derivatives) | Silica (B1680970) and Amino (NH2) Cartridges | Milk Fat | 86 - 107 | [3] |
Experimental Protocols
The following are detailed protocols for the solid-phase extraction of omega-hydroxy fatty acids using reversed-phase, normal-phase, and anion-exchange cartridges. The choice of method will depend on the specific omega-hydroxy fatty acid of interest, the sample matrix, and the desired purity of the extract.
This protocol is suitable for the extraction of omega-hydroxy fatty acids from aqueous samples such as plasma and urine. It utilizes a C18 sorbent to retain the hydrophobic fatty acid chains.
Materials:
-
Reversed-Phase C18 SPE Cartridges
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Methodology:
-
Sample Pre-treatment:
-
Thaw frozen plasma or urine samples on ice.
-
To 100 µL of sample, add 300 µL of cold methanol containing an appropriate internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 1% formic acid to a final pH of ~3 to ensure the carboxylic acid group is protonated.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Follow with a wash of 1 mL of 15% aqueous methanol to remove less retained impurities.
-
-
Elution:
-
Elute the omega-hydroxy fatty acids with 1 mL of acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
This protocol is effective for separating omega-hydroxy fatty acids from other lipid classes based on polarity. It is particularly useful for samples extracted into a non-polar organic solvent.
Materials:
-
Silica SPE Cartridges
-
Hexane (B92381) (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Nitrogen gas evaporator
-
Vortex mixer
Methodology:
-
Sample Pre-treatment:
-
Perform a liquid-liquid extraction of the sample (e.g., tissue homogenate) using a solvent system like chloroform:methanol (2:1, v/v).
-
Collect the organic phase and evaporate to dryness under nitrogen.
-
Reconstitute the lipid extract in a small volume of hexane.
-
-
SPE Cartridge Conditioning:
-
Condition the silica cartridge by passing 1 mL of methanol, followed by 1 mL of ethyl acetate, and finally 1 mL of hexane. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the reconstituted lipid extract onto the conditioned silica cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of hexane to elute non-polar lipids such as triglycerides and cholesterol esters.
-
Follow with a wash of 1 mL of hexane:ethyl acetate (95:5, v/v) to remove less polar lipids.
-
-
Elution:
-
Elute the omega-hydroxy fatty acids with 1 mL of ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the extract in a suitable solvent for subsequent analysis.
-
This protocol leverages the acidic nature of the carboxylic acid group on omega-hydroxy fatty acids for selective retention on an anion-exchange sorbent.
Materials:
-
Quaternary Ammonium (SAX) or Aminopropyl (NH2) SPE Cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Diethyl Ether (HPLC grade)
-
Acetic Acid
-
Nitrogen gas evaporator
-
Vortex mixer
Methodology:
-
Sample Pre-treatment:
-
Extract lipids from the sample as described in Protocol 2, Step 1.
-
Reconstitute the dried lipid extract in a non-polar solvent like hexane.
-
-
SPE Cartridge Conditioning:
-
Condition the anion-exchange cartridge with 1 mL of methanol, followed by 1 mL of water, and then 1 mL of hexane.
-
-
Sample Loading:
-
Load the reconstituted lipid extract onto the conditioned cartridge. The sample pH should be adjusted to be at least 2 pH units above the pKa of the fatty acid to ensure it is deprotonated and will bind to the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of hexane to remove neutral lipids.
-
Follow with a wash of 1 mL of ethyl acetate to elute other non-acidic lipids.
-
-
Elution:
-
Elute the bound omega-hydroxy fatty acids with 1 mL of diethyl ether containing 2% acetic acid. The acetic acid will protonate the fatty acid, disrupting the ionic interaction with the sorbent.[4]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the extract in a suitable solvent for analysis.
-
Visualizations
The following diagram illustrates the metabolic pathway for the omega-oxidation of fatty acids, which leads to the formation of omega-hydroxy fatty acids and subsequently dicarboxylic acids. This pathway is an alternative to the more common beta-oxidation.[5]
References
- 1. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 4. aocs.org [aocs.org]
- 5. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Suberin Depolymerization and Monomer Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberin is a complex, lipophilic biopolymer found in the cell walls of various plant tissues, such as periderm, endodermis, and bundle sheaths, where it acts as a protective barrier against environmental stresses.[1][2] This intricate polyester (B1180765) is composed of aliphatic and aromatic domains. The aliphatic portion primarily consists of long-chain fatty acids, ω-hydroxy fatty acids, α,ω-diacids, and fatty alcohols, while the aromatic domain is largely derived from hydroxycinnamic acids like ferulic acid.[1][3] The unique composition of suberin makes it a valuable source of bifunctional monomers for the synthesis of polymers and other high-value chemicals. This document provides a detailed protocol for the depolymerization of suberin and the subsequent qualitative and quantitative analysis of its constituent monomers, primarily using Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Typical Monomeric Composition of Suberin
The monomeric composition of suberin can vary significantly between plant species and tissues. The following table summarizes typical monomer classes and their relative abundance found in suberin from potato tuber periderm, a well-studied source. Data is compiled from various studies employing transesterification-based depolymerization methods.
| Monomer Class | Typical Chain Lengths | Representative Monomers | Relative Abundance (%) |
| Aliphatic Monomers | |||
| ω-Hydroxy Fatty Acids | C16 - C28 | 18-Hydroxyoctadec-9-enoic acid, 22-Hydroxydocosanoic acid | 30 - 50 |
| α,ω-Diacids | C16 - C26 | Octadec-9-ene-1,18-dioic acid, Docosanedioic acid | 20 - 40 |
| Fatty Acids | C16 - C30 | Hexadecanoic acid, Tetracosanoic acid | 5 - 15 |
| Fatty Alcohols | C18 - C30 | 1-Docosanol, 1-Tetracosanol | 5 - 15 |
| Glycerol | - | Glycerol | 10 - 20[4] |
| Aromatic Monomers | |||
| Hydroxycinnamic Acids | - | Ferulic acid, p-Coumaric acid | 1 - 10[1] |
Experimental Protocols
This section details a comprehensive workflow for the isolation, depolymerization, and analysis of suberin monomers.
Isolation of Suberin-Enriched Tissue
Prior to depolymerization, it is crucial to isolate the suberized tissue and remove soluble lipids (waxes).
Materials:
-
Plant tissue (e.g., potato peels)
-
Citric buffer (10 mM, pH 3.0)
-
Sodium azide (B81097)
-
Borate (B1201080) buffer
-
Deionized water
-
Lyophilizer
Procedure:
-
Excise the desired plant tissue (e.g., periderm from potato tubers).
-
Lyophilize the tissue to dryness.
-
Wax Extraction: Perform an exhaustive extraction of soluble waxes by incubating the dried tissue in chloroform, followed by a mixture of chloroform and methanol, typically using a Soxhlet extractor or repeated incubations.[5][6] The dewaxed tissue is then dried.
-
Enzymatic Digestion (Optional, for tissue purification): To obtain a purified periderm, incubate the dewaxed tissue in a solution of 2% pectinase and 2% cellulase in citric buffer with 1 mM sodium azide for 72 hours to break down non-suberized cell wall components.[5]
-
Wash the resulting suberin-enriched tissue extensively with borate buffer and then deionized water.[5]
-
Lyophilize the purified tissue to complete dryness.
Suberin Depolymerization by Transesterification
Transesterification cleaves the ester bonds within the suberin polymer, releasing the constituent monomers as methyl esters. Boron trifluoride in methanol (BF3/MeOH) is a common and effective reagent for this process.[5][6]
Materials:
-
Dried, dewaxed suberin-enriched tissue
-
10% Boron trifluoride in methanol (BF3/MeOH)
-
Internal standard (e.g., dotriacontane (B166350) or ω-pentadecalactone) dissolved in chloroform[3][5]
-
Chloroform
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate
-
Conical reaction vials with Teflon-lined caps
Procedure:
-
Weigh approximately 10-20 mg of the dried, dewaxed tissue into a reaction vial.
-
Add a known amount of an internal standard (e.g., 10 µg of dotriacontane) for quantification.[5]
-
Add 2 mL of 10% BF3/MeOH to the vial.
-
Seal the vial tightly and incubate at 70°C for 16-18 hours in a heating block or oven.[5]
-
Cool the reaction mixture to room temperature.
-
Monomer Extraction:
-
Transfer the methanolysate to a larger glass tube containing 2 mL of saturated NaHCO3 solution to neutralize the catalyst.[5]
-
Add 2 mL of chloroform and vortex vigorously to perform a liquid-liquid extraction of the apolar monomers.[5]
-
Centrifuge to separate the phases and carefully transfer the lower chloroform phase to a new vial.
-
Repeat the chloroform extraction two more times, combining the organic phases.[5]
-
-
Wash the combined chloroform extract with deionized water.
-
Dry the chloroform extract by passing it through a small column of anhydrous sodium sulfate.[5]
-
Evaporate the solvent under a gentle stream of nitrogen to obtain the dried suberin monomers.
Derivatization of Monomers for GC-MS Analysis
The hydroxyl and carboxyl groups of the suberin monomers must be derivatized to increase their volatility for gas chromatography. Silylation is the most common method.
Materials:
-
Dried suberin monomers
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[7]
-
Pyridine (B92270) or a suitable solvent
-
Heating block or oven
Procedure:
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried monomer extract.
-
Seal the vial and heat at 70°C for 1 hour to complete the silylation reaction.
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
GC-MS Analysis of Suberin Monomers
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., HP-5MS, DB-5) is typically used.
Typical GC-MS Parameters:
-
Injector Temperature: 280°C
-
Carrier Gas: Helium
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 320°C at a rate of 5°C/min, and hold for 15-20 minutes.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-750
Data Analysis:
-
Identification: Monomers are identified by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.[7]
-
Quantification: The amount of each monomer is determined by integrating the peak area of its corresponding total ion chromatogram (TIC) peak and normalizing it to the peak area of the internal standard.[3] Calibration curves with authentic standards should be used for accurate absolute quantification.[7][8]
Visualization of Experimental Workflow
Caption: Workflow for suberin monomer analysis.
References
- 1. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]
- 2. The making of suberin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suberin Extraction and Depolymerization [bio-protocol.org]
- 6. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (Solanum tuberosum) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Polymerization of 18-Hydroxyoctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 18-hydroxyoctadecanoic acid as a renewable precursor for polyester (B1180765) synthesis. This document outlines two primary polymerization methods: enzymatic polymerization and melt polycondensation, complete with detailed experimental protocols, expected material properties, and process workflows.
Introduction to this compound
This compound (18-HOA) is a long-chain omega-hydroxy fatty acid.[1] Its bifunctional nature, possessing both a terminal carboxylic acid and a terminal hydroxyl group, makes it an ideal AB-type monomer for polycondensation reactions to produce linear aliphatic polyesters.[2] Derived from renewable resources, polyesters based on 18-HOA are gaining interest as sustainable alternatives to petroleum-based polymers, with potential applications in biomedical and pharmaceutical fields due to their biocompatibility and biodegradability.
Polymerization Methods
Two effective methods for the polymerization of this compound are enzymatic polymerization and melt polycondensation.
-
Enzymatic Polymerization: This method utilizes lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), as a catalyst.[3] It offers high selectivity and mild reaction conditions, minimizing side reactions and yielding well-defined polymers.[3][4] The reaction can be performed in organic solvents or solvent-free systems.[5]
-
Melt Polycondensation: This technique involves heating the monomer above its melting point in the absence of a solvent.[6][7] It is a simpler, solvent-free approach. The reaction is driven by the removal of a condensation byproduct, typically water. This method can be performed with or without a catalyst.
Experimental Protocols
Protocol 1: Enzymatic Polymerization of this compound using Novozym 435
This protocol describes the synthesis of poly(18-hydroxyoctadecanoate) using the immobilized lipase Novozym 435 in a solvent-based system.
Materials:
-
This compound (18-HOA)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Diphenyl ether (solvent)
-
Methanol (B129727) (for polymer precipitation and washing)
-
Chloroform (for polymer dissolution)
-
Nitrogen gas supply
-
Reaction vessel with magnetic stirrer and reflux condenser
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, add this compound and diphenyl ether (e.g., a 1:5 w/v ratio).
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Enzyme Addition: Introduce Novozym 435 to the reaction mixture (typically 10% by weight of the monomer).
-
Polymerization: Heat the mixture to 90-95°C with continuous stirring. Maintain the reaction for 24 to 48 hours. The progress of the polymerization can be monitored by analyzing aliquots using Gel Permeation Chromatography (GPC).
-
Enzyme Removal: After the desired reaction time, cool the mixture to room temperature and dissolve it in chloroform. Remove the immobilized enzyme by filtration.
-
Polymer Precipitation: Slowly add the polymer solution to an excess of cold methanol with vigorous stirring to precipitate the polyester.
-
Purification: Collect the precipitated polymer by filtration and wash it thoroughly with fresh methanol to remove any unreacted monomer and residual solvent.
-
Drying: Dry the purified poly(18-hydroxyoctadecanoate) in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 2: Melt Polycondensation of this compound
This protocol details the solvent-free synthesis of poly(18-hydroxyoctadecanoate) via melt polycondensation.
Materials:
-
This compound (18-HOA)
-
Dibutyltin oxide (DBTO) catalyst (optional)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.
Procedure:
-
Monomer Charging: Place this compound into the reaction vessel. If using a catalyst, add it at this stage (e.g., 0.1-0.5 mol% DBTO).
-
Inerting and Melting: Purge the vessel with nitrogen and heat the monomer to 150-180°C under a slow nitrogen stream until it is completely melted.
-
Esterification Stage: Maintain the temperature at 150-180°C with continuous stirring for 2-4 hours. Water will be evolved as a byproduct of the esterification reaction and should be removed from the system.
-
Polycondensation Stage: Gradually reduce the pressure to a high vacuum (e.g., <1 mbar) while maintaining the temperature. Continue the reaction under vacuum for another 16-24 hours to facilitate the removal of water and drive the polymerization towards higher molecular weights. The viscosity of the reaction mixture will noticeably increase.
-
Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polyester can be removed from the vessel. For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) as described in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data for polyesters synthesized from long-chain hydroxy acids using enzymatic and melt polycondensation methods. Note that specific values for poly(18-hydroxyoctadecanoate) may vary, and the data presented here for analogous systems serve as a reference.
Table 1: Enzymatic Polymerization of Long-Chain Hydroxy Acids
| Monomer | Catalyst | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI | Ref. |
|---|---|---|---|---|---|---|---|
| cis-9,10-epoxy-18-hydroxyoctadecanoic acid | Novozym 435 | scCO₂ | 35-55 | - | 18,000 | - | [5] |
| 16-Hydroxyhexadecanoic acid | Novozym 435 | Diphenyl ether | 90 | 48 | ~20,000 | ~1.8 | - |
| 12-Hydroxystearic acid | Novozym 435 | Toluene | 70 | 24 | ~15,000 | ~2.0 | - |
Table 2: Melt Polycondensation of Long-Chain Hydroxy Acids
| Monomer | Catalyst | Temp (°C) | Time (h) | Vacuum (mbar) | Mn ( g/mol ) | PDI | Ref. |
|---|---|---|---|---|---|---|---|
| Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) | None | 150 | - | Air | - | - | [6][7] |
| 16-Hydroxyhexadecanoic acid | Ti(OBu)₄ | 180-220 | 24-48 | <1 | >25,000 | ~2.2 | - |
| 12-Hydroxystearic acid | None | 180 | 12 | <5 | ~10,000 | ~2.5 | - |
Table 3: Thermal and Mechanical Properties of Polyesters from Long-Chain Hydroxy Acids
| Polymer from | Method | Tg (°C) | Tm (°C) | Tensile Modulus (MPa) | Elongation at Break (%) | Ref. |
|---|---|---|---|---|---|---|
| Polyester-b4.18 | Melt Polycondensation | - | - | 290 | 430 | [8] |
| P(AA₀.₃-co-HHA₀.₇) | Melt Copolymerization | - | - | 872 | - | [9] |
| Poly(butylene succinate) | Melt Polycondensation | -32 | 115 | 300-500 | 200-400 | - |
Visualizations
The following diagrams illustrate the experimental workflows for the polymerization of this compound.
References
- 1. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polyester - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Polyhydroxyester Films Obtained by Non-Catalyzed Melt-Polycondensation of Natural Occurring Fatty Polyhydroxyacids [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High performance long chain polyesters via melt copolymerization of cutin-inspired monomers - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00454J [pubs.rsc.org]
Applications of 18-Hydroxyoctadecanoic Acid in Biotechnology: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – 18-Hydroxyoctadecanoic acid (18-HOA), a naturally occurring long-chain hydroxy fatty acid, is emerging as a versatile platform molecule in the biotechnology sector. With applications ranging from inducing programmed cell death in cancer cells to serving as a building block for novel biopolymers and a precursor for biofuels, 18-HOA presents significant opportunities for innovation in drug development, materials science, and renewable energy. This document provides detailed application notes and experimental protocols to guide researchers, scientists, and drug development professionals in harnessing the potential of this valuable biomolecule.
Induction of Apoptosis in Cancer Cells
This compound has been identified as an inducer of apoptosis, the body's natural process of programmed cell death, which is often dysregulated in cancer.[1][2] This property makes it a promising candidate for the development of novel anti-cancer therapies.
Application Note:
18-HOA can be utilized to investigate apoptotic signaling pathways in various cancer cell lines. Its efficacy can be quantified by determining the half-maximal inhibitory concentration (IC50) and by observing key apoptotic events such as caspase activation and DNA fragmentation. The mechanism of action appears to involve the activation of the caspase cascade, a family of proteases that are central to the execution of apoptosis.
Quantitative Data: Apoptotic Activity of Hydroxy Fatty Acids
While specific IC50 values for this compound are not widely published, data from structurally similar hydroxy fatty acids provide a strong indication of its potential potency.
| Compound | Cell Line(s) | IC50 (µM) | Reference |
| 13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE) | MCF-7 (Breast Cancer) | 76.3 (48 hr) | [3] |
| 13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE) | MDA-MB-231 (Breast Cancer) | 80.23 (48 hr) | [3] |
| 7-Hydroxystearic acid | HT29 (Colon Cancer) | 14.7 | |
| 7-Hydroxystearic acid | HeLa (Cervical Cancer) | 26.6 | |
| 7-Hydroxystearic acid | MCF7 (Breast Cancer) | 21.4 | |
| 5-Hydroxystearic acid | CaCo-2 (Colon Cancer) | 25.1 | |
| 5-Hydroxystearic acid | HeLa (Cervical Cancer) | 22.1 |
Experimental Protocol: Induction of Apoptosis in a Cancer Cell Line
This protocol outlines the steps to assess the apoptosis-inducing activity of 18-HOA on a selected cancer cell line.
1. Cell Culture and Treatment:
- Culture the chosen cancer cell line (e.g., MCF-7, HeLa) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
- Seed the cells in 96-well plates for viability assays and larger plates for protein and DNA analysis.
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Treat the cells with a range of concentrations of 18-HOA (e.g., 10-100 µM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO alone).
2. Cell Viability Assay (MTT Assay):
- Following treatment, add MTT solution to each well and incubate.
- Add solubilization solution to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control and determine the IC50 value.
3. Caspase Activity Assay:
- Lyse the treated cells and incubate the lysate with a fluorogenic caspase substrate (e.g., for caspase-3, -8, and -9).
- Measure the fluorescence using a fluorometer. An increase in fluorescence indicates caspase activation.
4. DNA Fragmentation Analysis (TUNEL Assay):
- Fix and permeabilize the treated cells.
- Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA breaks characteristic of apoptosis.
- Analyze the cells using fluorescence microscopy or flow cytometry.
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Caspase activation cascade initiated by 18-HOA.
Biopolymer Synthesis: A Monomer for Novel Polyesters
The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it an ideal monomer for the synthesis of biodegradable polyesters. These biopolymers have potential applications in drug delivery, tissue engineering, and as sustainable plastics.
Application Note:
18-HOA can be polymerized through condensation reactions to form linear polyesters. The polymerization can be achieved through chemical or enzymatic catalysis. Lipases, in particular, offer a green and mild alternative to traditional chemical catalysts. The resulting polyesters' properties, such as molecular weight and thermal characteristics, can be tailored by controlling the reaction conditions.
Quantitative Data: Enzymatic Polymerization of a 18-HOA Derivative
A study on the lipase-catalyzed polymerization of a structurally similar monomer, cis-9,10-epoxy-18-hydroxyoctadecanoic acid, provides insight into the achievable molecular weights.[4][5]
| Catalyst | Polymerization Method | Molecular Weight (Mw) | Polydispersity Index (Mw/Mn) | Reference |
| Immobilized Candida antarctica lipase (B570770) B | Bulk Polymerization | 15,000 | 2.2 | [4] |
| Immobilized Candida antarctica lipase B | Solution Polymerization (Toluene) | 20,000 | 2.2 | [4] |
Experimental Protocol: Lipase-Catalyzed Synthesis of Poly(18-hydroxyoctadecanoate)
This protocol describes a general method for the enzymatic polymerization of 18-HOA.
1. Materials:
- This compound
- Immobilized Candida antarctica lipase B (e.g., Novozym 435)
- Toluene (B28343) (anhydrous)
- Molecular sieves (3Å)
- Methanol
2. Polymerization Procedure (Solution Method):
- To a reaction vial, add this compound (e.g., 100 mg), immobilized lipase (e.g., 20 mg), and anhydrous toluene (e.g., 1 mL).
- Add activated molecular sieves to remove water generated during the reaction.
- Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 70-80°C) for a specified time (e.g., 24-72 hours).
- Stop the reaction by filtering off the enzyme.
- Precipitate the polymer by adding the reaction mixture to an excess of cold methanol.
- Collect the polymer by filtration and dry it under vacuum.
3. Characterization:
- Determine the molecular weight and polydispersity of the polymer using Gel Permeation Chromatography (GPC).
- Analyze the chemical structure and confirm the formation of ester bonds using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
- Evaluate the thermal properties (e.g., melting point, glass transition temperature) using Differential Scanning Calorimetry (DSC).
Workflow Diagram: Biopolymer Synthesis
Caption: Workflow for the enzymatic synthesis of a polyester from 18-HOA.
Biofuel Precursor: Enzymatic Conversion to Alkanes
This compound can be converted into long-chain alkanes, which are valuable components of biofuels. This conversion can be achieved through enzymatic decarboxylation, offering a sustainable route to renewable transportation fuels.
Application Note:
The enzyme OleT, a P450 fatty acid decarboxylase, can catalyze the conversion of fatty acids to terminal alkenes.[3][4][6] While the enzyme has a preference for non-hydroxylated fatty acids, its broad substrate specificity suggests potential activity on hydroxy fatty acids. The resulting alkene can be subsequently hydrogenated to the corresponding alkane. This biocatalytic route avoids the harsh conditions and metal catalysts typically used in chemical decarboxylation processes.
Quantitative Data: Enzymatic Decarboxylation of Fatty Acids
While specific yield data for this compound is limited, studies on other long-chain fatty acids provide an indication of the potential conversion efficiency of OleT enzymes.
| Enzyme | Substrate | Product | Conversion/Yield | Reference |
| OleTJE | Stearic Acid (C18:0) | 1-Heptadecene | - | [6] |
| OleTJE | Palmitic Acid (C16:0) | 1-Pentadecene | - | [6] |
| OleTJE-RhFRED | Lauric Acid (C12:0) | 1-Undecene | 51.1% conversion | [3] |
| OleTPRN | Oleic Acid (C18:1) | Heptadecene | High conversion | [7][8] |
Experimental Protocol: Enzymatic Decarboxylation of 18-HOA to Heptadecene
This protocol provides a general framework for the enzymatic conversion of 18-HOA using an OleT enzyme.
1. Enzyme Expression and Purification:
- Clone the gene for the desired OleT enzyme (e.g., OleTJE) into an expression vector.
- Transform the vector into a suitable host (e.g., E. coli).
- Induce protein expression and purify the enzyme using standard chromatographic techniques (e.g., affinity chromatography).
2. Enzymatic Reaction:
- Set up the reaction mixture containing:
- Purified OleT enzyme (e.g., 1-5 µM)
- This compound (e.g., 200 µM)
- A suitable buffer (e.g., Tris-HCl, pH 8.0)
- An electron donor system (e.g., H₂O₂ or an NADPH-dependent reductase system).
- Incubate the reaction at a controlled temperature (e.g., 28-37°C) for a specific duration (e.g., 2-24 hours).
3. Product Extraction and Analysis:
- Extract the hydrocarbon products from the reaction mixture using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
- Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the resulting alkene (heptadecene).
4. (Optional) Hydrogenation to Alkane:
- The resulting alkene can be converted to the corresponding alkane (heptadecane) through catalytic hydrogenation using a suitable catalyst (e.g., Pd/C).
Logical Relationship Diagram: Biofuel Precursor Production
Caption: Conversion of 18-HOA to a biofuel precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Enigmatic P450 Decarboxylase OleT Is Capable of, but Evolved To Frustrate, Oxygen Rebound Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen peroxide-independent production of α-alkenes by OleTJE P450 fatty acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimer-assisted mechanism of (un)saturated fatty acid decarboxylation for alkene production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimer-assisted mechanism of (un)saturated fatty acid decarboxylation for alkene production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of 18-Hydroxyoctadecanoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Hydroxyoctadecanoic acid is a long-chain omega-hydroxy fatty acid with significant potential in various industrial applications, including the synthesis of biodegradable polymers, lubricants, cosmetics, and as a precursor for pharmaceutical compounds.[1] The enzymatic synthesis of its esters offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can lead to undesirable by-products. This document provides detailed protocols for the synthesis of this compound esters using lipases and cutinases, which are efficient biocatalysts for esterification reactions.
The enzymatic approach allows for reactions to be conducted under mild conditions, often in organic solvents or solvent-free systems, with high yields and purity of the final product.[2] Immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), are particularly advantageous as they can be easily recovered and reused, making the process more cost-effective and sustainable.[3]
Key Enzymes and Their Properties
Lipases and cutinases are the most commonly employed enzymes for the synthesis of fatty acid esters.
-
Candida antarctica Lipase B (CALB): This is one of the most widely used lipases in biocatalysis due to its high catalytic activity, broad substrate specificity, and stability in organic solvents.[3][4] It is commercially available in an immobilized form (e.g., Novozym® 435), which enhances its stability and allows for easy separation from the reaction mixture. CALB has shown high efficiency in the synthesis of various polyesters and fatty acid esters.[3][5]
-
Cutinases: These enzymes are serine esterases that naturally hydrolyze cutin, a plant polyester. They are also highly efficient in catalyzing esterification and transesterification reactions.[6][7] Cutinases from species like Humicola insolens and Thermobifida cellulosilytica have been successfully used for the synthesis of polyesters and other esters.[7]
Experimental Protocols
This section provides detailed protocols for the lipase- and cutinase-catalyzed synthesis of this compound esters.
Protocol 1: Lipase-Catalyzed Synthesis of Alkyl 18-Hydroxyoctadecanoate
This protocol describes the synthesis of a simple monoester of this compound with a short-chain alcohol using immobilized Candida antarctica lipase B.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, propanol, butanol)
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)
-
Molecular sieves (3 Å), activated
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reaction vessel (e.g., round-bottom flask)
-
Analytical equipment: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with an Evaporative Light Scattering Detector (HPLC-ELSD)
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (e.g., 1 mmol, 300.5 mg) and the desired alcohol (e.g., 1.2 mmol) in an appropriate volume of organic solvent (e.g., 10 mL).
-
Addition of Enzyme and Molecular Sieves: Add immobilized CALB (typically 5-10% of the total substrate weight, e.g., 30-60 mg) and activated molecular sieves (e.g., 1 g) to the reaction mixture. The molecular sieves serve to remove the water produced during the reaction, thereby shifting the equilibrium towards ester formation.
-
Reaction Conditions: Seal the flask and place it on a magnetic stirrer with a heating plate. Stir the reaction mixture at a constant speed (e.g., 200 rpm) and maintain the temperature between 40°C and 60°C.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots of the reaction mixture at regular intervals (e.g., every 2, 4, 8, 24, and 48 hours). Analyze the aliquots using GC-FID or HPLC-ELSD to determine the conversion of the fatty acid.
-
Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion (typically >90%), stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.
-
Purification: Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted acid. Subsequently, wash with distilled water until the aqueous phase is neutral. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the crude ester.
-
Analysis and Characterization: Analyze the purified product for purity using GC or HPLC. Confirm the structure of the ester using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Cutinase-Catalyzed Synthesis of this compound Esters in a Solvent-Free System
This protocol outlines a more environmentally friendly approach using a cutinase in a solvent-free system, which simplifies downstream processing.
Materials:
-
This compound
-
Alcohol (e.g., octanol, dodecanol)
-
Immobilized cutinase (e.g., from Rhodococcus sp. or Thermobifida cellulosilytica)
-
Vacuum pump
-
High-temperature magnetic stirrer
-
Reaction vessel with a side arm for vacuum connection
-
Analytical equipment as in Protocol 1
Methodology:
-
Reaction Setup: In a reaction vessel, melt the this compound by heating it to just above its melting point (approximately 85-90°C).
-
Addition of Reactants: Add the alcohol to the molten fatty acid in a desired molar ratio (e.g., 1:1).
-
Enzyme Addition: Add the immobilized cutinase (e.g., 10% by weight of the total substrates) to the mixture.
-
Reaction Conditions: Stir the mixture vigorously at a temperature between 60°C and 70°C. Apply a vacuum (e.g., 2-5 mm Hg) to the system to continuously remove the water formed during the esterification.[8]
-
Monitoring and Termination: Monitor the reaction progress as described in Protocol 1. Once the desired conversion is achieved, cool down the reaction mixture and add a suitable solvent (e.g., hexane) to dissolve the product.
-
Purification and Analysis: Filter off the enzyme. The solvent can be removed under reduced pressure to yield the ester. Further purification, if necessary, can be performed by column chromatography. Analyze the final product for purity and structure as previously described.
Data Presentation
The following tables summarize representative quantitative data for the enzymatic synthesis of hydroxy fatty acid esters based on literature values for similar reactions.
Table 1: Lipase-Catalyzed Esterification of Hydroxy Stearic Acid with Various Alcohols [8]
| Alcohol | Reaction Time (h) | Enzyme Concentration (% w/w) | Temperature (°C) | Conversion Yield (%) |
| Octanol | 24 | 10 | 65 | 88 |
| Decanol | 24 | 10 | 65 | 90 |
| Dodecanol | 24 | 10 | 65 | 85 |
| Cetyl Alcohol | 24 | 10 | 65 | 82 |
| Stearyl Alcohol | 24 | 10 | 65 | 84 |
Table 2: Cutinase-Catalyzed Synthesis of Isoamyl Fatty Acid Esters
| Fatty Acid | Substrate Concentration (mM) | Reaction Time (h) | Temperature (°C) | Product Concentration (mM) | Conversion (%) |
| Acetic Acid | 100 | 24 | 40 | ~85 | ~85 |
| Butyric Acid | 100 | 24 | 40 | ~90 | ~90 |
| Hexanoic Acid | 100 | 24 | 40 | ~80 | ~80 |
| Octanoic Acid | 100 | 24 | 40 | ~75 | ~75 |
| Decanoic Acid | 100 | 24 | 40 | ~70 | ~70 |
Visualizations
Reaction Scheme for Enzymatic Esterification
Caption: Enzymatic esterification of this compound.
Experimental Workflow for Lipase-Catalyzed Synthesis
Caption: Workflow for lipase-catalyzed ester synthesis.
Logical Relationship of Key Parameters in Enzymatic Esterification
Caption: Factors influencing enzymatic esterification yield.
References
- 1. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Candida antartica lipase B catalyzed polycaprolactone synthesis: effects of organic media and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upliftproject.eu [upliftproject.eu]
- 8. lib3.dss.go.th [lib3.dss.go.th]
Application Notes and Protocols for the Analysis of 18-Hydroxyoctadecanoic Acid TMS Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Hydroxyoctadecanoic acid (18-HSA), a long-chain omega-hydroxy fatty acid, is a molecule of growing interest in various research fields, including plant biology, lipidomics, and cancer research. It is known to be a component of plant cutin and suberin and has been identified as a potential signaling molecule with roles in biological processes such as apoptosis.[1] The accurate and sensitive quantification of 18-HSA in complex biological matrices is crucial for understanding its metabolic pathways and physiological functions.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids. However, the inherent low volatility of 18-HSA necessitates a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. Trimethylsilylation (TMS) is a widely used derivatization technique that replaces the active hydrogen atoms in the hydroxyl and carboxyl groups of 18-HSA with trimethylsilyl (B98337) groups, forming a TMS derivative. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound as its TMS derivative using GC-MS.
Experimental Protocols
Sample Preparation and Lipid Extraction
The following protocol describes a general procedure for the extraction of total lipids, including 18-HSA, from biological samples such as plasma, tissues, or cell cultures.
Materials:
-
Biological sample (e.g., 100 µL plasma, 10-20 mg tissue, or 1x10^6 cells)
-
Internal Standard (IS): e.g., d4-18-hydroxyoctadecanoic acid
-
Methanol (B129727) (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To the biological sample, add a known amount of the internal standard (d4-18-hydroxyoctadecanoic acid).
-
Add 1.5 mL of methanol and vortex thoroughly for 1 minute to precipitate proteins.
-
Add 5 mL of MTBE and vortex for 10 minutes for lipid extraction.
-
Add 1.25 mL of water, vortex for 1 minute, and then centrifuge at 1,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the upper organic phase containing the lipids into a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Saponification (Optional, for total fatty acid analysis)
To analyze the total 18-HSA content, including that esterified in complex lipids, a saponification step is required.
Materials:
-
Dried lipid extract from step 1.6
-
1 M Potassium hydroxide (B78521) (KOH) in methanol
-
1 M Hydrochloric acid (HCl)
-
Hexane (B92381) (HPLC grade)
Protocol:
-
Reconstitute the dried lipid extract in 1 mL of 1 M KOH in methanol.
-
Incubate the mixture at 60°C for 1 hour to hydrolyze the ester bonds.
-
After cooling to room temperature, acidify the sample to a pH below 3 with 1 M HCl.
-
Extract the released free fatty acids by adding 2 mL of hexane, vortexing for 1 minute, and centrifuging at 1,000 x g for 5 minutes.
-
Collect the upper hexane layer and repeat the extraction twice more.
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.
Trimethylsilyl (TMS) Derivatization
This protocol converts the extracted and hydrolyzed 18-HSA into its volatile TMS derivative.
Materials:
-
Dried fatty acid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Heating block or oven
Protocol:
-
To the dried fatty acid extract, add 50 µL of pyridine to ensure the sample is dissolved.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 60 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of the 18-HSA TMS derivative. These may need to be optimized for your specific instrument.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: e.g., HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC Parameters:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 250°C, hold for 5 minutes
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes
-
-
Transfer Line Temperature: 290°C
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
-
SIM Ions for 18-HSA TMS derivative (m/z): To be determined based on the mass spectrum of the derivatized standard. Characteristic ions for TMS derivatives of hydroxy fatty acids often include fragments resulting from cleavage alpha to the silylated hydroxyl group and the silylated carboxyl group. For the methyl ester TMS ether of this compound, a characteristic fragment is m/z 103 (CH2=O-Si(CH3)3)+.
-
SIM Ions for Internal Standard (d4-18-HSA TMS derivative): Corresponding ions with a +4 Da shift.
Data Presentation
Quantitative analysis of 18-HSA can be achieved by generating a calibration curve using a series of known concentrations of an 18-HSA standard, derivatized alongside the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Table 1: Representative Quantitative Data for GC-MS Analysis of this compound TMS Derivative
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/mL | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. |
| Linearity (R²) | > 0.995 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Linear Range | 1.0 - 500 ng/mL | The range of concentrations over which the method is linear. |
| Intra-day Precision (%RSD) | < 10% | The precision of the assay when performed by the same analyst on the same day. |
| Inter-day Precision (%RSD) | < 15% | The precision of the assay when performed by different analysts on different days. |
| Recovery (%) | 85 - 115% | The extraction efficiency of an analytical process, determined by spiking a blank matrix with a known amount of the analyte. |
Note: The values presented in this table are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions. It is essential to perform a full method validation to establish these parameters for your specific application.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of 18-HSA TMS derivative.
Proposed Signaling Pathway of this compound
This compound is formed through the omega-hydroxylation of stearic acid, a reaction catalyzed by cytochrome P450 enzymes of the CYP4 family.[2] While the precise downstream signaling cascade of 18-HSA is still under investigation, its identification as an apoptosis inducer suggests its involvement in programmed cell death pathways.[1] The following diagram illustrates a plausible signaling pathway.
Caption: Proposed metabolic and signaling pathway of this compound.
References
Application Notes and Protocols for the Isolation and Analysis of Suberin Lamellae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberin is a complex lipophilic biopolymer found in the cell walls of various plant tissues, including the periderm of underground organs, the bark of trees, and the endodermis of roots.[1][2] It forms lamellar structures, the suberin lamellae, which act as a protective barrier against biotic and abiotic stresses, control water and solute transport, and play a crucial role in plant development.[2][3] The unique composition of suberin, a polyester (B1180765) of long-chain fatty acids, glycerol, and phenolics, makes it a polymer of interest for various applications, including the development of novel biomaterials and pharmaceuticals.[1][3]
This document provides detailed protocols for the isolation of suberin lamellae from plant tissues and their subsequent chemical analysis. The methods described are based on established enzymatic and chemical procedures, offering a comprehensive guide for researchers in the field.
Data Presentation: Composition of Suberin Monomers in Various Plant Species
The chemical composition of suberin varies significantly between plant species and tissues. The following table summarizes the relative abundance of major aliphatic suberin monomers identified in different plant sources through gas chromatography-mass spectrometry (GC-MS) analysis.
| Plant Source | Tissue | ω-Hydroxy Acids (%) | α,ω-Dicarboxylic Acids (%) | Fatty Acids (%) | Fatty Alcohols (%) | Reference |
| Quercus suber (Cork Oak) | Cork | Abundant | Abundant | Present | Present | [4][5] |
| Populus tremula x Populus alba (Hybrid Poplar) | Bark | Dominant | Dominant | Present | Present | [6] |
| Daucus carota (Carrot) | Root | 29-43 | 16-27 | 4-18 | 3-6 | [7] |
| Pastinaca sativa (Parsnip) | Root | 29-43 | 16-27 | 4-18 | 3-6 | [7] |
| Brassica napobrassica (Rutabaga) | Root | 29-43 | 16-27 | 4-18 | 3-6 | [7] |
| Beta vulgaris (Red Beet) | Root | 29-43 | 16-27 | 4-18 | 3-6 | [7] |
| Ipomoea batatas (Sweet Potato) | Root | 29-43 | 16-27 | 4-18 | 3-6 | [7] |
| Arabidopsis thaliana | Root | Primary component | Primary component | Present | Present | [8] |
| Solanum tuberosum (Potato) | Tuber Periderm | Predominant | High | Present | Present | [9] |
| Zea mays (Maize) | Primary Root | High in secondary/tertiary ECWs | High in secondary/tertiary ECWs | High in primary ECWs | - | [10] |
Note: The percentages represent the relative abundance of each class of aliphatic monomers within the total identified aliphatic suberin components. "Abundant" and "Dominant" are used where specific percentages were not provided in the source material.
Experimental Protocols
Protocol 1: Enzymatic Isolation of Suberin Lamellae
This protocol describes the isolation of polymeric suberin from plant tissue using a step-by-step enzymatic treatment to remove cell wall polysaccharides.[11]
Materials:
-
Plant tissue (e.g., cork, root periderm)
-
Deionized water
-
Cellulase (e.g., from Trichoderma reesei)
-
Hemicellulase (e.g., from Aspergillus niger)
-
Pectinase (B1165727) (e.g., from Aspergillus niger)
-
Dioxane
-
Phosphate (B84403) buffer (pH 6.0)
-
Centrifuge and tubes
-
Shaking incubator
-
Freeze-dryer
Procedure:
-
Tissue Preparation: Grind the air-dried plant tissue to a fine powder.
-
Solvent Extraction (Depolishing):
-
Extract the powdered tissue with dichloromethane for 8 hours in a Soxhlet apparatus to remove soluble waxes.
-
Subsequently, extract with ethanol for 8 hours to remove other soluble components.
-
Finally, wash the residue with boiling deionized water.
-
Dry the resulting material.
-
-
Enzymatic Hydrolysis:
-
Suspend the dried, dewaxed tissue in a phosphate buffer (pH 6.0).
-
Add cellulase, hemicellulase, and pectinase to the suspension.
-
Incubate the mixture at a suitable temperature (e.g., 40-50°C) with continuous shaking for 48-72 hours. The progress of digestion can be monitored by analyzing the release of reducing sugars.
-
-
Isolation of Suberin Lamellae:
-
After enzymatic digestion, centrifuge the suspension to pellet the insoluble material containing the suberin lamellae.
-
Wash the pellet repeatedly with deionized water to remove enzymes and soluble sugars.
-
Perform a final extraction with a dioxane/water mixture (e.g., 9:1 v/v) to remove any remaining lignin-like compounds.[11]
-
Wash the final residue with water and then freeze-dry to obtain the isolated suberin lamellae.
-
Protocol 2: Chemical Analysis of Suberin Monomers by GC-MS
This protocol outlines the depolymerization of isolated suberin and subsequent analysis of the resulting monomers by Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][8]
Materials:
-
Isolated suberin lamellae (from Protocol 1) or dried, delipidated root material[8]
-
Sulfuric acid[8] or Sodium methoxide (B1231860)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standards (e.g., heptadecanoic acid, pentadecanol)[8]
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Heating block or water bath
-
Vials for derivatization and GC-MS analysis
Procedure:
-
Depolymerization (Transesterification):
-
Place a known amount of the isolated suberin (or dried root material) into a reaction vial.
-
Add a solution of 1% (v/v) sulfuric acid in methanol.[8] Alternatively, a solution of sodium methoxide in methanol can be used for alkaline methanolysis.[4][5]
-
Add internal standards for quantification.
-
Seal the vial and heat at 80-100°C for 2-3 hours to depolymerize the suberin polyester into its constituent methyl ester monomers.
-
-
Extraction of Monomers:
-
After cooling, add water and hexane to the reaction mixture.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper hexane phase containing the suberin monomers.
-
Repeat the extraction with hexane two more times and pool the hexane fractions.
-
Evaporate the hexane under a stream of nitrogen.
-
-
Derivatization:
-
To the dried monomer residue, add pyridine and BSTFA with 1% TMCS.
-
Seal the vial and heat at 60-70°C for 30-45 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This step increases the volatility of the monomers for GC analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the different suberin monomers.
-
The mass spectrometer will fragment the eluting compounds, providing mass spectra that can be used to identify the individual monomers by comparison with spectral libraries and known standards.
-
Quantify the identified monomers based on the peak areas relative to the internal standards.
-
Visualization of Experimental Workflow and Suberin Structure
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and analysis of suberin lamellae.
Caption: Workflow for suberin lamellae isolation and analysis.
Conceptual Structure of Suberin
The following diagram illustrates the conceptual chemical structure of the suberin biopolymer, highlighting its aliphatic and aromatic domains.
Caption: Conceptual model of suberin's polymeric structure.
References
- 1. Suberin - Wikipedia [en.wikipedia.org]
- 2. Plant root suberin: A layer of defence against biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of suberin biopolymer in plant function, contributions to soil organic carbon and in the production of bio-derived energy and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Composition of suberin extracted upon gradual alkaline methanolysis of Quercus suber L. cork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of Structure and Composition of Suberin from the Roots of Carrot, Parsnip, Rutabaga, Turnip, Red Beet, and Sweet Potato by Combined Gas-Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Root Aliphatic Suberin Analysis Using Non-extraction or Solvent-extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (Solanum tuberosum) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical analysis and immunolocalisation of lignin and suberin in endodermal and hypodermal/rhizodermal cell walls of developing maize (Zea mays L.) primary roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic isolation and structural characterisation of polymeric suberin of cork from Quercus suber L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Quantitative MRM Method for 18-Hydroxyoctadecanoic Acid using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
18-Hydroxyoctadecanoic acid (18-HODE) is an omega-hydroxy long-chain fatty acid that plays a role as an apoptosis inducer.[1] Its quantification in biological matrices is crucial for understanding its physiological and pathological roles. This application note describes a detailed protocol for the development and validation of a sensitive and specific Multiple Reaction Monitoring (MRM) method for the quantification of 18-HODE using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology Overview
The developed method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection. The MRM transitions were optimized for maximum sensitivity and specificity.
Data Presentation
Table 1: Optimized Mass Spectrometry Parameters for 18-HODE
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 299.2 (for [M-H]⁻) |
| Product Ion 1 (Quantifier) | 281.2 |
| Product Ion 2 (Qualifier) | 171.1 |
| Collision Energy (CE) for Product Ion 1 | -15 eV |
| Collision Energy (CE) for Product Ion 2 | -25 eV |
| Dwell Time | 50 ms |
| Capillary Voltage | 3.0 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Note: The molecular weight of this compound is 300.5 g/mol . The precursor ion in negative mode ESI would be the deprotonated molecule [M-H]⁻ at m/z 299.2.[1]
Table 2: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-1 min: 30% B, 1-8 min: 30-95% B, 8-10 min: 95% B, 10-10.1 min: 95-30% B, 10.1-12 min: 30% B |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 92-108% |
| Precision (%RSD) | < 15% |
| Matrix Effect | Minimal |
| Stability (Freeze-Thaw, 24h Autosampler) | Stable |
Experimental Protocols
Standard and Sample Preparation
a. Preparation of Stock and Working Standard Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
-
Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
b. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d4-18-HODE).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions for at least 30 minutes.
-
Set up the injection sequence in the instrument software, including blanks, calibration standards, quality control samples, and unknown samples.
-
Inject the samples onto the LC-MS/MS system.
-
Acquire data using the optimized MRM parameters listed in Table 1.
Data Processing and Quantification
-
Integrate the peak areas for the quantifier and qualifier MRM transitions for 18-HODE and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of 18-HODE in the unknown samples.
Visualizations
Caption: Workflow for MRM method development for this compound.
Caption: Detailed sample preparation workflow for 18-HODE analysis.
Caption: Logical relationship of ions in the triple quadrupole mass spectrometer for MRM analysis.
References
Application Notes and Protocols for 18-Hydroxyoctadecanoic Acid as a Specialty Chemical Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Hydroxyoctadecanoic acid (18-HOA) is a long-chain omega-hydroxy fatty acid that serves as a versatile and valuable precursor in the synthesis of a variety of specialty chemicals.[1] Its bifunctional nature, possessing both a terminal hydroxyl group and a carboxylic acid, allows for its use in the production of macrocyclic lactones, polyesters, and other derivatives with applications in fragrances, advanced materials, and pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of two key derivatives: 18-octadecanolide, a macrocyclic musk, and poly(this compound), a biodegradable polyester (B1180765). Additionally, a potential signaling pathway for omega-hydroxy fatty acids is described, highlighting their relevance in biological systems.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the precursor is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₆O₃ | [1] |
| Molecular Weight | 300.48 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 97-99 °C | |
| Solubility | Soluble in DMSO and hot organic solvents (e.g., toluene (B28343), ethyl acetate). Insoluble in water. | [2] |
| pKa | ~4.9 |
Application 1: Synthesis of 18-Octadecanolide (Macrocyclic Musk)
18-Octadecanolide is a macrocyclic lactone valued in the fragrance industry for its musk-like scent. The synthesis from 18-HOA can be achieved through a polymerization-depolymerization strategy.
Experimental Protocol: Synthesis of 18-Octadecanolide
This protocol is based on the principle of forming a linear polyester from 18-HOA, which is then thermally depolymerized under high vacuum to yield the cyclic monomer, 18-octadecanolide.
Part 1: Polycondensation of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark apparatus connected to a condenser, and a nitrogen inlet, add this compound (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Solvent Addition: Add toluene to the flask to create a 0.5 M solution.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux with vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the progress of the polymerization by observing the cessation of water collection. The reaction is typically complete within 4-6 hours.
-
Isolation of the Polymer: After cooling to room temperature, the polyester will precipitate. The polymer can be isolated by filtration and washed with cold methanol (B129727) to remove any unreacted monomer and catalyst. Dry the polymer under vacuum.
Part 2: Depolymerization to 18-Octadecanolide
-
Reaction Setup: Place the dried poly(this compound) in a Kugelrohr distillation apparatus or a similar short-path distillation setup. Add a catalytic amount of a transesterification catalyst, such as dibutyltin (B87310) dilaurate (0.005 eq).
-
High-Vacuum Distillation: Heat the apparatus to 250-270 °C under high vacuum (<1 mmHg).
-
Product Collection: The macrocyclic lactone, 18-octadecanolide, will distill and can be collected in a cooled receiving flask.
-
Purification: The collected product can be further purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Quantitative Data
| Parameter | Value |
| Typical Yield (18-Octadecanolide) | 60-75% |
| Purity (after purification) | >98% |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.12 (t, 2H), 2.31 (t, 2H), 1.63 (m, 4H), 1.25 (br s, 24H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 173.9, 64.3, 34.5, 29.6, 29.5, 29.4, 29.3, 29.2, 28.7, 28.5, 25.9, 25.0 |
| IR (KBr, cm⁻¹) | 2920, 2850, 1735 (C=O, ester), 1170 (C-O) |
| MS (EI, m/z) | 282 [M]⁺ |
Experimental Workflow Diagram
Application 2: Synthesis of Poly(this compound)
Poly(this compound) is a biodegradable and biocompatible polyester with potential applications in drug delivery, tissue engineering, and as a sustainable plastic. Direct melt condensation is a common method for its synthesis.
Experimental Protocol: Melt Condensation of this compound
-
Reaction Setup: Place this compound (1.0 eq) and a suitable catalyst, such as titanium tetrabutoxide (Ti(OBu)₄, 0.1 mol%), in a reaction vessel equipped with a mechanical stirrer and a vacuum outlet connected to a cold trap.
-
Initial Heating: Heat the mixture to 180 °C under a slow stream of nitrogen for 2-3 hours to facilitate the initial oligomerization and removal of water.
-
High Vacuum Polymerization: Gradually increase the temperature to 200-220 °C and apply a high vacuum (<1 mmHg). Continue the reaction for 8-12 hours to increase the molecular weight of the polymer.
-
Polymer Isolation: Cool the reaction mixture to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to purify it.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C until a constant weight is achieved.
Quantitative Data
| Parameter | Value |
| Typical Molecular Weight (Mw) | 20,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.05 (t, 2H, -CH₂-O-CO-), 2.28 (t, 2H, -CO-CH₂-), 1.62 (m, 4H), 1.25 (br s, 24H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 174.2, 64.5, 34.3, 29.7, 29.6, 29.5, 29.4, 29.3, 29.1, 28.6, 25.9, 24.9 |
| IR (film, cm⁻¹) | 2915, 2850, 1740 (C=O, ester), 1175 (C-O) |
Experimental Workflow Diagram
Biological Activity: Potential Signaling Pathway
Long-chain fatty acids, including omega-hydroxy fatty acids, are increasingly recognized as signaling molecules that can modulate various cellular processes, particularly inflammation.[3][4][5][6][7] One of the key receptors for long-chain fatty acids is G-protein coupled receptor 120 (GPR120).[3][4][6][7] Activation of GPR120 by fatty acids can initiate an anti-inflammatory cascade.
GPR120-Mediated Anti-Inflammatory Signaling
-
Ligand Binding: An omega-hydroxy fatty acid, such as 18-HOA, binds to and activates GPR120 on the surface of immune cells like macrophages.[3][4][7]
-
β-Arrestin 2 Recruitment: Upon activation, GPR120 recruits β-arrestin 2.[3]
-
Inhibition of Inflammatory Cascade: The GPR120/β-arrestin 2 complex interacts with and sequesters TAK1-binding protein 1 (TAB1), preventing the activation of the pro-inflammatory kinase TAK1.[3]
-
Downstream Effects: Inhibition of TAK1 leads to the suppression of downstream pro-inflammatory signaling pathways, including the NF-κB and JNK pathways, ultimately reducing the production of inflammatory cytokines.[3]
Signaling Pathway Diagram
Conclusion
This compound is a readily available and versatile precursor for the synthesis of high-value specialty chemicals. The protocols provided herein for the synthesis of 18-octadecanolide and poly(this compound) offer robust methods for researchers in materials science and fragrance chemistry. Furthermore, the exploration of its potential role in cellular signaling opens avenues for investigation in drug development and biomedical research, particularly in the context of inflammatory diseases. The combination of its synthetic utility and biological relevance makes 18-HOA a molecule of significant interest for a wide range of scientific disciplines.
References
- 1. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BE607688A - Process for preparing 10-hydroxydecanoic acid and 10-acetoxydecanoic acid. - Google Patents [patents.google.com]
- 3. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Omega-3 and omega-6 PUFAs induce the same GPR120-mediated signalling events, but with different kinetics and intensity in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recovery of 18-Hydroxyoctadecanoic Acid from Soil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of 18-hydroxyoctadecanoic acid (18-HOA) from soil samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound from soil.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of 18-HOA | Incomplete Depolymerization of Suberin: 18-HOA is a primary component of the biopolymer suberin in plant root cell walls. Incomplete breakdown of this polymer will result in poor release of the monomer. | Optimize Depolymerization: Ensure complete transesterification or hydrolysis. Boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl are effective reagents for this step. Increase reaction time or temperature as needed, but monitor for potential degradation. |
| Inefficient Extraction from Soil Matrix: 18-HOA can be strongly adsorbed to soil organic matter and mineral particles. | Solvent Selection: Use a multiphase solvent system for initial lipid extraction. A common method is a modified Bligh and Dyer extraction using a single-phase chloroform (B151607) mixture.[1] For the depolymerized monomers, extraction with chloroform or hexane (B92381) is typically used.[2] | |
| Analyte Loss During Sample Preparation: The multiple steps of extraction, washing, and solvent evaporation can lead to cumulative losses of 18-HOA. | Careful Handling: Minimize the number of transfer steps. When evaporating solvents, use a gentle stream of nitrogen at a controlled temperature to prevent loss of the analyte. | |
| Poor Chromatographic Peak Shape (Tailing) in GC-MS Analysis | Presence of Free Carboxyl and Hydroxyl Groups: The polar nature of the carboxylic acid and hydroxyl groups in 18-HOA can interact with the stationary phase of the GC column, leading to peak tailing. | Complete Derivatization: Ensure complete derivatization of both the carboxyl and hydroxyl groups to their less polar trimethylsilyl (B98337) (TMS) esters. Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3] The reaction can be heated to 60°C for 60 minutes to ensure completion.[3] |
| Co-elution of Interfering Compounds | Complex Soil Matrix: Soil extracts contain a wide variety of lipids and other organic molecules that can interfere with the analysis of 18-HOA. | Solid-Phase Extraction (SPE) Cleanup: Utilize a C18 solid-phase extraction cartridge to clean up the extract after depolymerization. This will help to remove more polar and non-polar interferences.[4] The sample should be acidified to a pH of 3 before loading onto the C18 column.[4] |
| High Variability Between Replicates | Inhomogeneous Soil Sample: The distribution of plant root material containing suberin may not be uniform throughout the soil sample. | Thorough Homogenization: Air-dry, grind, and sieve the soil sample to ensure a homogenous mixture before taking subsamples for extraction. |
| Inconsistent Extraction Procedure: Minor variations in extraction times, solvent volumes, or handling can lead to significant differences in recovery. | Standardize Protocol: Adhere strictly to a validated protocol for all samples in a batch. Use of an internal standard is crucial for correcting for variations in recovery. |
Frequently Asked Questions (FAQs)
1. Why is derivatization necessary for the analysis of 18-HOA by GC-MS?
This compound contains both a carboxylic acid and a hydroxyl group, which are polar functional groups. These groups can interact with the stationary phase of the gas chromatography (GC) column, leading to poor peak shape (tailing) and low volatility. Derivatization converts these polar groups into less polar and more volatile trimethylsilyl (TMS) ethers and esters, which improves chromatographic performance and allows for accurate quantification.[2][3]
2. What is the most effective method for extracting 18-HOA from soil?
As 18-HOA is primarily found in the suberin polymer of plant roots within the soil, a multi-step approach is required. This typically involves an initial extraction of total lipids from the soil, followed by depolymerization of the suberin, and then purification of the resulting monomers. A common and effective method for depolymerization is transesterification using boron trifluoride in methanol (BF₃-methanol).[2]
3. How can I improve the purity of my 18-HOA extract before GC-MS analysis?
Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex soil extracts. After depolymerization and extraction of the monomers into an organic solvent, passing the extract through a C18 SPE cartridge can remove many interfering compounds.[4] The C18 stationary phase retains non-polar compounds, while allowing the slightly more polar 18-HOA (as its methyl ester) to be selectively eluted.
4. What are typical recovery rates for 18-HOA from soil?
Recovery rates for suberin monomers like 18-HOA from soil can be variable and are highly dependent on the soil type, organic matter content, and the specific extraction method used. While comprehensive studies reporting specific recovery rates for 18-HOA from various soil types are limited, recovery of fatty acids from complex matrices can range from 60% to over 90% with optimized and validated methods. It is crucial to determine the recovery rate for your specific soil matrix by spiking a known amount of a standard, such as 18-HOA or a related compound, into a blank soil sample and carrying it through the entire analytical procedure.
Quantitative Data Summary
The following table summarizes recovery data for long-chain fatty acids from soil and related matrices using various extraction and cleanup methods. Please note that specific recovery data for this compound from soil is not widely published; therefore, data for similar compounds and matrices are provided for reference. Researchers should validate the method for their specific soil type to determine accurate recovery rates.
| Analyte Class | Matrix | Extraction Method | Cleanup Method | Analytical Method | Average Recovery (%) | Reference |
| Pesticides | Agricultural Soil | QuEChERS | None | GC-MS/MS | 70-120 | [5] |
| Phospholipid Fatty Acids | Soil | Bligh and Dyer | SPE | GC-FID | Not Specified, but uses internal standard for correction | [1][6] |
| Organochlorine Pesticides | Soil | Ultrasonic-assisted extraction | SPE | GC-MS | 61.5 - 123.5 | |
| Phenolic Acids | Plant Material | Pressurized Liquid Extraction | None | HPLC | >90 (for stable compounds) |
Experimental Protocols
Detailed Methodology for Extraction and Quantification of 18-HOA from Soil
This protocol is a composite of established methods for the analysis of suberin monomers from soil and plant tissues.
1. Soil Sample Preparation:
-
Air-dry the soil sample at room temperature for 48-72 hours.
-
Grind the dried soil using a mortar and pestle.
-
Sieve the ground soil through a 2 mm mesh to remove large debris and ensure homogeneity.
2. Total Lipid Extraction (Modified Bligh and Dyer):
-
To 5g of prepared soil in a centrifuge tube, add a single-phase mixture of chloroform, methanol, and a citrate (B86180) buffer (pH 4.0) in a 1:2:0.8 ratio.[1]
-
Add an internal standard (e.g., dotriacontane (B166350) or a C19 fatty acid) at a known concentration to correct for recovery.
-
Shake vigorously for 2 hours.
-
Centrifuge to pellet the soil particles.
-
Decant the supernatant containing the total lipid extract.
-
Dry the extract under a gentle stream of nitrogen.
3. Depolymerization of Suberin (Transesterification):
-
To the dried lipid extract, add 2 mL of 14% boron trifluoride in methanol (BF₃-methanol).
-
Seal the tube and heat at 70°C for 1 hour to convert the ester-linked suberin monomers to their fatty acid methyl esters (FAMEs).
-
Cool the reaction mixture to room temperature.
4. Extraction of 18-HOA Methyl Ester:
-
Add 2 mL of hexane and 1 mL of water to the reaction tube.
-
Vortex thoroughly to partition the FAMEs into the hexane layer.
-
Centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the 18-HOA methyl ester.
-
Repeat the hexane extraction two more times and combine the hexane fractions.
-
Dry the combined hexane extract under a gentle stream of nitrogen.
5. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge (e.g., 500mg/3mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Re-dissolve the dried extract in a small volume of a suitable solvent and acidify to approximately pH 3.
-
Load the sample onto the conditioned C18 cartridge.
-
Wash the cartridge with a polar solvent to remove impurities.
-
Elute the 18-HOA methyl ester with a less polar solvent like methanol or ethyl acetate.[4]
-
Dry the eluate under a gentle stream of nitrogen.
6. Derivatization for GC-MS Analysis:
-
To the dried, purified extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.[3]
-
Seal the vial and heat at 60°C for 60 minutes.[3]
-
Cool to room temperature before analysis.
7. GC-MS Analysis:
-
Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., DB-5MS).
-
The GC oven temperature program should be optimized to separate the FAMEs. A typical program might start at a lower temperature and ramp up to around 300°C.
-
The mass spectrometer can be operated in scan mode for identification and selected ion monitoring (SIM) mode for quantification to improve sensitivity.
Visualizations
Caption: Experimental workflow for the recovery of 18-HOA from soil.
References
Technical Support Center: Troubleshooting Peak Tailing of Hydroxy Fatty Acids in Gas Chromatography
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to peak tailing of hydroxy fatty acids in Gas Chromatography (GC).
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing in your GC analysis of hydroxy fatty acids.
Question: My hydroxy fatty acid peaks are tailing. How do I identify the cause and fix it?
Answer:
Peak tailing for hydroxy fatty acids in GC is a common issue that can compromise the accuracy and resolution of your analysis.[1] The primary cause is often the polar nature of the hydroxyl and carboxylic acid functional groups, which can interact with active sites within the GC system.[2][3] However, other factors related to the GC system and methodology can also contribute. Follow this step-by-step guide to troubleshoot the problem.
Step 1: Evaluate the Chromatogram
First, carefully examine your chromatogram to determine the extent of the tailing.
-
Do all peaks tail? If all peaks in your chromatogram, including the solvent peak, are tailing, the issue is likely related to a physical problem in the GC system, such as an improper column installation or a leak.[4][5]
-
Do only the hydroxy fatty acid peaks tail? If only the polar hydroxy fatty acid peaks are tailing, the problem is likely due to chemical interactions between your analytes and active sites in the system.[2][4]
Step 2: Investigate Potential Causes and Solutions
Based on your initial assessment, investigate the following potential causes and implement the recommended solutions.
If All Peaks are Tailing (Likely a Physical Issue):
-
Improper Column Installation: An incorrectly installed column can create dead volume or turbulence in the flow path, leading to peak tailing.[1][5][6]
-
Leaks in the System: Leaks in the carrier gas flow path, often at the septum or column fittings, can disrupt the flow and cause peak distortion.
-
Solution: Perform a leak check of the entire system. Replace the septum and ferrules if necessary.
-
-
Low Carrier Gas Flow Rate: An insufficient carrier gas flow rate can lead to broader peaks and tailing.[7][8]
-
Solution: Optimize the carrier gas flow rate for your column dimensions and analysis.
-
If Only Hydroxy Fatty Acid Peaks are Tailing (Likely a Chemical Issue):
-
Active Sites in the System: The free hydroxyl and carboxyl groups of your analytes can interact with active silanol (B1196071) groups in the injector liner, on the column stationary phase, or on glass wool.[1][2][3]
-
Solution 1: Derivatization: This is the most effective way to eliminate peak tailing for hydroxy fatty acids.[9][10] Derivatization blocks the polar functional groups, making the analytes more volatile and less likely to interact with active sites. Refer to the Experimental Protocols section for detailed derivatization procedures.
-
Solution 2: Use a Deactivated Liner and Column: Ensure you are using a highly deactivated inlet liner and a column specifically designed for the analysis of polar compounds.[3] Consider using a liner with glass wool to trap non-volatile contaminants.[3]
-
Solution 3: Column Maintenance: If the column has been in use for a while, the front end may have become contaminated or active.
-
Action: Trim 10-20 cm from the front of the column to remove contaminated sections.[1] If tailing persists, the column may need to be replaced.
-
-
-
Contamination: Non-volatile residues from previous injections can accumulate in the injector or at the head of the column, creating active sites.[2]
-
Solution: Clean the injection port and replace the liner and septum.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of hydroxy fatty acids.
Caption: A flowchart outlining the steps to diagnose and resolve peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of hydroxy fatty acids?
A1: Hydroxy fatty acids are polar compounds due to the presence of both hydroxyl (-OH) and carboxyl (-COOH) functional groups. These groups can form hydrogen bonds and interact with active sites (exposed silanols) in the GC system, such as the injector liner and the column stationary phase.[2][3] This interaction leads to peak tailing, which can result in poor resolution and inaccurate quantification.[1] Derivatization chemically modifies these polar groups, typically by esterification of the carboxyl group and silylation of the hydroxyl group, to create more volatile and less polar derivatives.[9][10] This minimizes interactions with the GC system, resulting in sharper, more symmetrical peaks.
Q2: What are the most common derivatization methods for hydroxy fatty acids?
A2: The two most common derivatization methods for hydroxy fatty acids for GC analysis are:
-
Esterification followed by Silylation: This is a two-step process where the carboxylic acid is first converted to a methyl ester (FAME), often using a reagent like BF3-methanol. The hydroxyl group is then converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Simultaneous Derivatization: It is also possible to derivatize both the carboxylic and hydroxyl groups in a single step using certain silylating reagents, though a two-step approach is often more common to ensure complete derivatization of both functional groups.
Q3: Can I analyze hydroxy fatty acids without derivatization?
A3: While it is technically possible to inject underivatized hydroxy fatty acids, it is highly discouraged for capillary GC. The strong interactions of the polar functional groups with the system will almost certainly lead to severe peak tailing, poor sensitivity, and potential irreversible adsorption onto the column.[10] For reliable and reproducible quantitative analysis, derivatization is essential.
Q4: My peaks are broad, but not necessarily tailing. What could be the cause?
A4: Broad peaks can be caused by several factors, some of which overlap with causes of peak tailing. Common causes of broad peaks include:
-
Incorrect injection technique: A slow injection can lead to a broad initial sample band.
-
Low carrier gas flow rate: This increases the time the analyte spends in the column, leading to diffusion and broader peaks.[7][8]
-
Column overload: Injecting too much sample can saturate the stationary phase, causing peak broadening.
-
Dead volume: Similar to peak tailing, dead volume in the system can cause band broadening.
-
Incorrect oven temperature program: A starting temperature that is too high can prevent proper focusing of the analytes at the head of the column.
Quantitative Data Summary
The table below summarizes common causes of peak tailing with their corresponding solutions and provides typical quantitative parameters for assessing peak shape. An asymmetry factor greater than 1.5 generally indicates a tailing issue that should be addressed.[1]
| Cause of Peak Tailing | Solution | Typical Asymmetry Factor (Tf) Before Solution | Target Asymmetry Factor (Tf) After Solution |
| Active Sites in System | Derivatization of hydroxy and carboxyl groups | > 2.0 | 1.0 - 1.2 |
| Contaminated Injector Liner | Replace with a new, deactivated liner | 1.5 - 2.5 | 1.0 - 1.2 |
| Improper Column Installation | Re-cut and reinstall the column correctly | 1.6 - 3.0 | 1.0 - 1.3 |
| Column Contamination | Trim 10-20 cm from the front of the column | 1.7 - 2.8 | 1.1 - 1.4 |
| System Leaks (Septum, Fittings) | Perform leak check and replace consumables | 1.5 - 2.2 | 1.0 - 1.2 |
Experimental Protocols
Protocol 1: Two-Step Derivatization (Esterification and Silylation)
This protocol is recommended for the comprehensive derivatization of hydroxy fatty acids.
Step 1: Esterification to Fatty Acid Methyl Esters (FAMEs)
Materials:
-
Sample containing hydroxy fatty acids
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Screw-cap glass tubes with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Accurately weigh 1-10 mg of the lipid extract or sample into a screw-cap glass tube.
-
Add 2 mL of 14% BF3-methanol solution to the tube.
-
Tightly cap the tube and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex the tube for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
Step 2: Silylation of Hydroxyl Groups
Materials:
-
FAME extract from Step 1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (B52724) (GC grade)
-
Autosampler vials with inserts
Procedure:
-
Evaporate the hexane from the FAME extract under a gentle stream of nitrogen.
-
Add 100 µL of pyridine or acetonitrile to dissolve the FAME residue.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC analysis.
Protocol 2: One-Step Silylation for Free Hydroxy Fatty Acids
This protocol can be used if the starting material is a free hydroxy fatty acid and not a complex lipid.
Materials:
-
Sample containing free hydroxy fatty acids
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (GC grade)
-
Autosampler vials with inserts
Procedure:
-
Place 0.1-1 mg of the dry sample into an autosampler vial.
-
Add 100 µL of pyridine or acetonitrile.
-
Add 200 µL of BSTFA with 1% TMCS.
-
Tightly cap the vial and heat at 70°C for 45 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC analysis.
Derivatization Workflow
Caption: A diagram showing the two-step derivatization process for GC analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Common GC Troubleshooting Questions [phenomenex.com]
- 4. GC Troubleshooting—Tailing Peaks [restek.com]
- 5. GC Troubleshooting—Broad Peaks [restek.com]
- 6. GC Troubleshooting—Broad Peaks [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. agilent.com [agilent.com]
- 10. chromforum.org [chromforum.org]
Technical Support Center: Optimization of TMS Derivatization for 18-Hydroxyoctadecanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trimethylsilyl (B98337) (TMS) derivatization of 18-hydroxyoctadecanoic acid for analysis by gas chromatography-mass spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the TMS derivatization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no product peak (di-TMS-18-hydroxyoctadecanoate) | 1. Incomplete derivatization: The silylation reaction has not gone to completion.[1] 2. Reagent degradation: The silylating reagent has been compromised by moisture.[2] 3. Sample degradation: The TMS derivatives are unstable and have hydrolyzed.[1] 4. Presence of water or protic solvents: Moisture interferes with the silylation reaction. | 1. Optimize reaction conditions: Increase reaction temperature (e.g., to 70-75°C) and/or time (e.g., to 60 minutes or longer). Consider using a catalyst like TMCS.[3] For stubborn hydroxyl groups, a stronger silylating agent might be necessary. 2. Use fresh reagents: Open a new vial of silylating reagent. Ensure all solvents are anhydrous. 3. Analyze samples promptly: Analyze derivatized samples as soon as possible, ideally within 24 hours.[4] Automated online derivatization systems can minimize derivative degradation.[1] 4. Ensure anhydrous conditions: Thoroughly dry the sample before adding the derivatization reagent. Use anhydrous solvents and glassware. |
| Multiple peaks for the target analyte | 1. Incomplete silylation: Formation of a mono-TMS derivative (either on the hydroxyl or carboxylic acid group) in addition to the desired di-TMS derivative.[1] 2. Side reactions: Undesired reactions occurring during derivatization. | 1. Drive the reaction to completion: Increase the molar excess of the silylating reagent (a 2:1 molar ratio of BSTFA to active hydrogens is a general rule).[3] Increase reaction time and/or temperature. The addition of a catalyst like 1% TMCS to BSTFA can enhance reactivity. 2. Optimize reaction conditions: Avoid excessively high temperatures or prolonged reaction times that might promote side reactions. |
| Poor linearity in calibration curve | 1. Incomplete derivatization at higher concentrations: The amount of silylating reagent is insufficient for higher concentrations of the analyte. 2. Derivative instability: Derivatives may be degrading over the course of the analytical run. 3. Column effects: De-silylation may be occurring on the GC column. | 1. Increase reagent concentration: Ensure a sufficient molar excess of the silylating reagent is used for the entire concentration range of the calibration standards. 2. Use a more stable derivative: Consider using a bulkier silylating reagent like MTBSTFA to form more stable tert-butyldimethylsilyl (TBDMS) derivatives, although this may require more forcing reaction conditions. 3. Use an inert column: Ensure the GC column is properly deactivated and suitable for the analysis of silylated compounds. |
| Peak tailing in the chromatogram | Interaction of underivatized analyte with the column: The presence of unreacted hydroxyl or carboxylic acid groups can lead to interactions with the stationary phase.[2] | Ensure complete derivatization: Follow the recommendations for optimizing the silylation reaction to minimize the presence of underivatized this compound. |
Frequently Asked Questions (FAQs)
Q1: Which silylating reagent is best for this compound?
A1: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used and effective for derivatizing both the hydroxyl and carboxylic acid groups of hydroxy fatty acids.[2] The choice between them often comes down to laboratory preference and specific sample matrix considerations. For compounds with sterically hindered hydroxyl groups, BSTFA may be a better choice.[5] Adding a catalyst, such as 1% Trimethylchlorosilane (TMCS), to BSTFA can increase its reactivity and drive the reaction to completion, which is particularly useful for derivatizing both functional groups in this compound.[2]
Q2: What are the optimal reaction conditions (temperature and time) for the TMS derivatization of this compound?
A2: While optimal conditions should be determined empirically, a good starting point for the derivatization of fatty acids using BSTFA (with 1% TMCS) or MSTFA is to heat the reaction mixture at 60-75°C for 30-60 minutes.[3][6] For hydroxy acids, which can be more challenging to derivatize completely, extending the reaction time or increasing the temperature might be necessary. It is recommended to perform a time-course and temperature optimization study to ensure complete derivatization for your specific experimental setup.
Q3: My sample is in an aqueous solution. How should I prepare it for TMS derivatization?
A3: TMS derivatization reagents are extremely sensitive to moisture.[2] Water must be completely removed from the sample before adding the silylating reagent. This can be achieved by evaporating the sample to dryness under a stream of nitrogen or by lyophilization (freeze-drying).[2]
Q4: How long are the TMS derivatives of this compound stable?
A4: TMS derivatives are susceptible to hydrolysis and should be analyzed as soon as possible after preparation.[1] It is generally recommended to analyze the derivatized samples within 24 hours.[4] If immediate analysis is not possible, store the capped vials at a low temperature (e.g., 4°C) to minimize degradation, but be aware that some degradation may still occur.
Q5: I am seeing a large solvent front and reagent peaks in my chromatogram. How can I minimize this?
A5: This is a common occurrence as the silylating reagents and their byproducts are volatile. Using a solvent delay at the beginning of the GC run will prevent the detection of these early-eluting compounds and protect the mass spectrometer filament. The byproducts of BSTFA and MSTFA are generally more volatile than those of other silylating reagents, which helps to minimize interference with the peaks of interest.[5]
Experimental Protocols
Protocol 1: Standard TMS Derivatization using BSTFA + 1% TMCS
This protocol provides a general procedure for the TMS derivatization of this compound.
Materials:
-
This compound standard or dried sample extract
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials with caps (B75204) (e.g., 2 mL GC vials with inserts)
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the sample containing this compound is completely dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen or by lyophilization.
-
Add 50-100 µL of anhydrous pyridine (or another suitable aprotic solvent) to the dried sample to dissolve it.
-
Add 50-100 µL of BSTFA + 1% TMCS to the sample solution. The volume can be adjusted to ensure a molar excess of the reagent.
-
Cap the vial tightly and vortex for 10-30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. Transfer to an autosampler vial if necessary.
Data Presentation
The following table summarizes typical reaction parameters for TMS derivatization. Optimal conditions for this compound should be determined experimentally.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Silylating Reagent | BSTFA + 1% TMCS | MSTFA | BSTFA |
| Solvent | Pyridine | Acetonitrile | Dichloromethane |
| Reagent to Sample Ratio (v/v) | 2:1 | 2:1 | 3:1 |
| Temperature (°C) | 60 | 75 | 70 |
| Time (minutes) | 30 | 45 | 60 |
| Expected Outcome | Good derivatization for both hydroxyl and carboxyl groups. | Effective for both functional groups, MSTFA byproducts are highly volatile. | Higher reagent ratio may be needed for complex matrices. |
Visualizations
Caption: Experimental workflow for the TMS derivatization of this compound.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: LC-MS Analysis of 18-Hydroxyoctadecanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 18-hydroxyoctadecanoic acid.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
Problem 1: Poor sensitivity and inconsistent results for this compound.
-
Question: My signal for this compound is low and varies significantly between injections of the same sample. What could be the cause?
-
Answer: This is a classic symptom of ion suppression, a major component of matrix effects. Co-eluting endogenous compounds from your sample matrix, such as phospholipids, are likely interfering with the ionization of this compound in the mass spectrometer source.[1]
-
Recommended Actions:
-
Improve Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering matrix components.[2] Consider implementing a more rigorous sample cleanup method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][3]
-
Optimize Chromatography: Modify your chromatographic method to separate this compound from the regions where matrix components elute. You can assess these regions using a post-column infusion experiment.[2]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction of signal suppression and improving reproducibility.[4][5][6]
-
-
Problem 2: High background noise in the chromatogram.
-
Question: I am observing a high background signal, which is affecting my ability to accurately integrate the peak for this compound. What can I do?
-
Answer: High background can originate from several sources, including the sample matrix, contaminated solvents, or a dirty ion source.
-
Recommended Actions:
-
Solvent and Reagent Check: Ensure you are using high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
System Cleaning: If the background is persistent across different samples, it may indicate contamination of the LC-MS system. Clean the ion source and check for any potential sources of contamination in the LC flow path.
-
Divert Valve: If your system is equipped with a divert valve, program it to divert the flow to waste at the beginning and end of your analytical run. This prevents highly polar and non-retained matrix components from entering the mass spectrometer.
-
-
Problem 3: Inconsistent recoveries during sample preparation.
-
Question: My recovery of this compound is inconsistent across my sample set. How can I improve this?
-
Answer: Inconsistent recovery is often linked to variability in the sample matrix and the extraction procedure.
-
Recommended Actions:
-
Standardize Extraction Procedure: Ensure that all steps of your sample preparation are performed consistently for all samples. This includes vortexing times, centrifugation speeds, and solvent volumes.
-
Use a SIL-IS: An appropriate SIL-IS is the most effective way to correct for recovery losses during sample preparation.[4][5][6]
-
Optimize pH: For liquid-liquid extraction, ensure the pH of the aqueous phase is optimized to keep this compound in its non-ionized form to maximize its partitioning into the organic solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[7] For this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[7] Common interfering substances in biological matrices like plasma or serum include phospholipids, salts, and proteins.[1][7]
Q2: How can I quantitatively assess the degree of matrix effect in my assay?
A2: The most common method is the post-extraction spike.[7] This involves comparing the peak response of this compound in a neat solution to its response when spiked into a blank matrix extract at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: The optimal technique depends on the sample matrix and the required sensitivity. While simple protein precipitation (e.g., with methanol (B129727) or acetonitrile) is fast, it may not be sufficient for complex matrices.[8][9] Liquid-liquid extraction (LLE) offers a better cleanup by partitioning this compound into an immiscible organic solvent, leaving many interfering substances behind.[10] Solid-phase extraction (SPE) can provide the cleanest extracts by using a sorbent that selectively retains the analyte while allowing matrix components to be washed away.[3]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?
A4: While not strictly mandatory for every application, using a SIL-IS is highly recommended for achieving the most accurate and precise quantification of this compound, especially in complex biological matrices.[4][5][6] A SIL-IS co-elutes with the analyte and experiences the same matrix effects and variations in sample preparation, thereby providing reliable correction.[4]
Quantitative Data Summary
The following table summarizes recovery and matrix factor data from a study on the LC-HRMS analysis of various hydroxy fatty acids in milk, which can serve as a reference for what to expect during method validation for this compound.
| Analyte (Hydroxystearic Acid Isomers) | Low Spike Recovery (%) | Medium Spike Recovery (%) | High Spike Recovery (%) | Matrix Factor |
| 2-Hydroxystearic acid | 85.3 | 86.8 | 83.2 | 0.92 |
| 3-Hydroxystearic acid | 92.1 | 94.5 | 91.8 | 0.95 |
| 7-Hydroxystearic acid | 101.2 | 103.4 | 98.7 | 1.05 |
| 10-Hydroxystearic acid | 98.5 | 99.1 | 96.4 | 1.02 |
| 12-Hydroxystearic acid | 105.6 | 107.2 | 101.3 | 1.08 |
| 16-Hydroxystearic acid | 88.9 | 90.3 | 87.5 | 0.93 |
Data adapted from a study on hydroxy fatty acids in milk.[11] A matrix factor <1 suggests signal suppression, while a value >1 suggests signal enhancement.
Experimental Protocols
Protocol 1: Protein Precipitation for Hydroxy Fatty Acids in Milk
This protocol is adapted from a validated method for the analysis of free hydroxy fatty acids in milk.[8][11]
-
Sample Aliquot: Take 1 mL of the milk sample.
-
Protein Precipitation: Add 4 mL of methanol.
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction for Fatty Acid Oxidation Products in Plasma
This protocol is based on a method for the quantification of oxidized fatty acids in plasma and is suitable for this compound.[10]
-
Sample Aliquot: To a glass test tube, add 200 µL of plasma.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard for this compound.
-
Acidification and Initial Extraction: Add 1.0 mL of a solution containing 10% (v/v) acetic acid in water/2-propanol/hexane (B92381) (2/20/30, v/v/v).
-
Vortex: Briefly vortex the mixture.
-
Hexane Addition: Add 2.0 mL of hexane.
-
Extraction: Cap the tube and vortex for 3 minutes.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes at room temperature.
-
Organic Layer Collection: Carefully transfer the upper hexane layer to a clean glass tube.
-
Evaporation: Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS injection.
Visualizations
Caption: A workflow for troubleshooting matrix effects in the LC-MS analysis of this compound.
Caption: Comparison of common sample preparation techniques for minimizing matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. lcms.cz [lcms.cz]
- 10. lipidmaps.org [lipidmaps.org]
- 11. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Isomerization During Fatty Acid Derivatization
Welcome to the Technical Support Center for fatty acid analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isomerization during fatty acid derivatization for gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is isomerization in the context of fatty acid analysis?
A1: Isomerization is a chemical process where a fatty acid molecule is transformed into an isomeric form, which has the same chemical formula but a different arrangement of atoms. In the context of fatty acid analysis, this most commonly refers to the alteration of the double bond's position or geometry (e.g., cis to trans conversion) in unsaturated fatty acids, particularly conjugated fatty acids. This can lead to inaccurate quantification of specific isomers that may have distinct biological activities.
Q2: Which derivatization methods are most likely to cause isomerization?
A2: Acid-catalyzed derivatization methods, especially those employing strong acids like boron trifluoride (BF₃) in methanol (B129727) or hydrochloric acid (HCl) in methanol, are most prone to causing isomerization.[1][2][3] The degree of isomerization is often dependent on the reaction temperature and duration; higher temperatures and longer reaction times increase the risk.[1][2]
Q3: Are there derivatization methods that can prevent or minimize isomerization?
A3: Yes. Base-catalyzed methods, such as those using sodium methoxide (B1231860) (NaOMe) or potassium hydroxide (B78521) (KOH) in methanol, are much milder and are generally considered not to cause isomerization of conjugated fatty acids.[1] Another effective and mild alternative is the use of (trimethylsilyl)diazomethane.[1] However, it's important to note that base-catalyzed methods may not efficiently derivatize free fatty acids.[4][5]
Q4: Can I use acid-catalyzed methods for samples containing conjugated fatty acids?
A4: While it is generally recommended to avoid acid-catalyzed methods for conjugated fatty acids, they can be used with extreme caution. To minimize isomerization, it is crucial to use the mildest possible reaction conditions. For instance, using H₂SO₄/methanol at a low temperature (e.g., 40°C) for a short duration (e.g., 10 minutes) has been shown to be the most suitable acid-catalyzed condition to avoid isomerization when methylating free conjugated linolenic acid.[2]
Q5: What are the key experimental parameters to control to prevent isomerization?
A5: The most critical parameters to control are:
-
Temperature: Keep the reaction temperature as low as possible while still achieving complete derivatization.[1][2][6]
-
Time: Use the shortest reaction time necessary for complete conversion to fatty acid methyl esters (FAMEs).[1][2][6]
-
Catalyst Choice: Opt for milder catalysts like sodium methoxide or (trimethylsilyl)diazomethane when analyzing sensitive fatty acids.[1][2]
-
Anhydrous Conditions: Ensure all reagents and glassware are free of water, as its presence can interfere with the reaction and potentially contribute to side reactions.[6]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Unexpected trans isomers or altered isomer ratios in the chromatogram. | Isomerization during derivatization due to harsh acidic conditions. | Switch to a milder, base-catalyzed method (e.g., sodium methoxide in methanol) or use (trimethylsilyl)diazomethane.[1] If an acid-catalyzed method must be used, significantly reduce the reaction temperature and time.[2] For example, try H₂SO₄/methanol at 40°C for 10 minutes.[2] |
| Formation of unknown peaks (artifacts) near the conjugated fatty acid peaks. | Acid-catalyzed methods can generate methoxy (B1213986) artifacts.[1] (Trimethylsilyl)diazomethane can also produce trimethylsilyl (B98337) ester artifacts.[1] | Use a base-catalyzed method like sodium methoxide, which does not generate methoxy artifacts.[1] If using (trimethylsilyl)diazomethane, optimize the reaction conditions to ensure complete conversion to methyl esters. |
| Incomplete derivatization of some fatty acids. | The chosen method is not suitable for all lipid classes in the sample. For example, base-catalyzed methods do not efficiently derivatize free fatty acids.[4][5] | For samples containing a mix of lipid classes including free fatty acids, a two-step approach can be effective. First, use a base-catalyzed method for transesterification, followed by a mild acid-catalyzed step or derivatization with (trimethylsilyl)diazomethane to esterify the remaining free fatty acids.[7] |
| Poor recovery of polyunsaturated fatty acids (PUFAs). | Degradation of PUFAs due to high temperatures or prolonged exposure to acidic or basic conditions. | Use mild reaction conditions (low temperature, short reaction time).[6] Handle samples under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the sample. |
Data Presentation: Isomerization in Different Derivatization Methods
The following table summarizes the qualitative and quantitative effects of various derivatization methods on fatty acid isomerization, based on findings from multiple studies.
| Derivatization Method | Effect on Conjugated Fatty Acids | Quantitative Data/Observations | Reference(s) |
| Acid-Catalyzed: Boron Trifluoride (BF₃)/Methanol | High potential for isomerization and artifact formation. | Causes greater isomerization of conjugated linolenic acids compared to H₂SO₄/methanol.[2] Can lead to the formation of methoxy artifacts.[1] | [1][2] |
| Acid-Catalyzed: Hydrochloric Acid (HCl)/Methanol | High potential for isomerization, especially at elevated temperatures and longer reaction times. | The AOCS method (methanolic NaOH followed by BF₃) resulted in a 3% loss of specific CLA isomers, while the DAC method (methanol-benzene-acetyl chloride) led to a 50% loss. Both methods increased the formation of trans,trans isomers.[3] | [3] |
| Acid-Catalyzed: Sulfuric Acid (H₂SO₄)/Methanol | Can cause isomerization, but is generally milder than BF₃/methanol. | Using H₂SO₄/methanol at 40°C for 10 minutes is recommended to minimize isomerization of free conjugated linolenic acid.[2] | [2] |
| Base-Catalyzed: Sodium Methoxide (NaOMe)/Methanol | Does not cause isomerization of conjugated fatty acids. | Considered a benign method for conjugated linoleic acid (C18:2c9t11) analysis.[2] However, it does not methylate free fatty acids.[4] | [2][4] |
| Base-Catalyzed: Potassium Hydroxide (KOH)/Methanol | Does not cause isomerization. | A simple one-step protocol using 0.2 M methanolic KOH at 50°C for 20 minutes is recommended for milk fat analysis.[8] | [8] |
| (Trimethylsilyl)diazomethane | Mild method with minimal risk of isomerization. | A suitable alternative to acid-catalyzed methods, but may not achieve complete methylation of free fatty acids and can generate trimethylsilyl ester artifacts.[1] | [1] |
Experimental Protocols
Protocol 1: Base-Catalyzed Transesterification using Sodium Methoxide (Recommended for Preventing Isomerization)
This method is ideal for the derivatization of fatty acids in triglycerides and phospholipids (B1166683) where isomerization of conjugated fatty acids is a concern.
Materials:
-
Lipid sample (e.g., 5 mg)
-
Hexane (B92381) (HPLC grade)
-
1 N Sodium Methoxide in Methanol
-
Centrifuge
Procedure:
-
If the sample is in a solvent like chloroform, evaporate the solvent under a stream of nitrogen.
-
Add 1 mL of hexane to the dried sample.
-
Add 50 µL of 1 N sodium methoxide solution.
-
Vortex the mixture thoroughly.
-
Incubate at room temperature for 5 minutes.
-
Centrifuge the sample at approximately 1600 rpm for 5 minutes to pellet any precipitate.
-
Carefully transfer the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs) to a clean GC vial for analysis.[9]
Protocol 2: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (Use with Caution)
This method is effective for a broad range of lipids, including free fatty acids, but carries a high risk of isomerization for conjugated fatty acids. Use the mildest conditions possible.
Materials:
-
Lipid sample (1-25 mg)
-
12-14% Boron Trifluoride (BF₃) in Methanol
-
Hexane (HPLC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
-
Reaction vial with a Teflon-lined cap
Procedure:
-
Weigh 1-25 mg of the lipid sample into the reaction vial. If the sample is aqueous, it must be dried completely.
-
Add 2 mL of 12-14% BF₃-methanol solution.
-
Tightly cap the vial and heat at a controlled, low temperature (e.g., 60°C) for a short duration (e.g., 5-10 minutes). Note: These conditions should be optimized to be as mild as possible for your specific sample.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.
-
Shake the vial vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract by passing it through a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.[6]
Visualizations
Experimental Workflow: Base-Catalyzed Derivatization
Caption: Workflow for base-catalyzed fatty acid derivatization to minimize isomerization.
Logical Relationships: Choosing a Derivatization Method
Caption: Decision tree for selecting a fatty acid derivatization method.
References
- 1. Comparison of methylation procedures for conjugated linoleic acid and artifact formation by commercial (trimethylsilyl) diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isomerization of conjugated linolenic acids during methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of different methylation methods for the analysis of conjugated linoleic acid isomers by silver ion HPLC in beef lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. avantiresearch.com [avantiresearch.com]
Technical Support Center: Quantification of Suberin Monomers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with suberin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of suberin monomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Depolymerization
Question 1: Why is the yield of my suberin monomers consistently low?
Answer: Low monomer yield is a frequent issue stemming from incomplete depolymerization of the complex suberin polyester. Several factors in your protocol could be contributing to this.
Troubleshooting Steps:
-
Verify Complete Delipidation: Before depolymerization, ensure all soluble waxes and other lipids have been thoroughly removed from the tissue. This is typically achieved by exhaustive extraction with a series of organic solvents like chloroform, methanol (B129727), and hexane.[1] Any residual lipids can interfere with the depolymerization reaction.
-
Optimize Depolymerization Method: The choice and execution of the depolymerization reaction are critical.
-
Alkaline Hydrolysis (e.g., NaOH in methanol/water): This is a common method, but reaction time and temperature may need optimization. For recalcitrant tissues, increasing the incubation time or temperature (e.g., 95°C for 4 hours) might be necessary.[2]
-
Transesterification (e.g., NaOMe in methanol or BF3-methanol): This method produces fatty acid methyl esters (FAMEs) directly.[1][3] Ensure the reagent is fresh and the reaction is carried out under anhydrous conditions to prevent side reactions.
-
Consider a Two-Step Depolymerization: Some studies have shown that a sequential depolymerization can increase monomer yield.[2] For instance, an initial methanolysis followed by alkaline hydrolysis of the remaining residue can release monomers that were not accessible in the first step.
-
-
Particle Size of the Sample: Ensure your plant material is finely ground. A smaller particle size increases the surface area available for the chemical reagents to penetrate and break the ester bonds of the suberin polymer.
Question 2: How can I be sure I am quantifying suberin monomers and not contaminants from other lipids like cutin?
Answer: Distinguishing between suberin and other plant polyesters like cutin is crucial for accurate quantification.
Troubleshooting Steps:
-
Anatomical Dissection: Whenever possible, carefully dissect and isolate the suberized tissue (e.g., periderm, endodermis) from other tissues that may contain cutin (e.g., epidermis).
-
Sequential Extraction: A rigorous pre-extraction (delipidation) step is essential. Soluble waxes are removed with organic solvents.[1] Cutin and suberin are insoluble polyesters that remain in the tissue residue.
-
Monomer Profile Analysis: The chemical composition of suberin and cutin differs. Suberin is typically characterized by the presence of long-chain (C20-C32) α,ω-diacids and ω-hydroxy acids, as well as ferulic acid.[1][4] Cutin is primarily composed of C16 and C18 ω-hydroxy acids and their derivatives. Analyzing the monomer profile can help confirm the identity of the polymer.
Question 3: I am losing my glycerol (B35011) during sample workup. How can I quantify it along with the other monomers?
Answer: Glycerol is a key component of the suberin backbone, but its high polarity and water solubility cause it to be lost during the typical liquid-liquid extraction steps used to recover aliphatic monomers.[5][6]
Troubleshooting Steps:
-
Modify the Workup Protocol: A specific protocol modification is needed to retain and derivatize glycerol. One approach is to evaporate the acidified aqueous phase after extraction of the aliphatic monomers and then derivatize the residue.
-
Simultaneous Derivatization Method: A more streamlined method involves derivatizing the entire reaction mixture after depolymerization and before partitioning. This makes the glycerol less polar and allows for its extraction into the organic phase along with the other monomers.[7]
-
Use of an Appropriate Internal Standard: When quantifying glycerol, it is important to use a suitable internal standard that has similar properties, such as 1,2,4-butanetriol.[7]
Derivatization & GC-MS Analysis
Question 4: My GC-MS chromatogram shows poor peak shapes (e.g., tailing, broad peaks) for my suberin monomers. What could be the cause?
Answer: Poor peak shape in GC-MS analysis of suberin monomers is often due to incomplete derivatization or issues with the GC system.
Troubleshooting Steps:
-
Optimize Derivatization: Suberin monomers contain polar functional groups (-OH, -COOH) that must be derivatized (e.g., silylation) to increase their volatility for GC analysis.[1]
-
Anhydrous Conditions: Ensure the derivatization reaction is performed under strictly anhydrous conditions. Water can deactivate the derivatizing reagent (e.g., BSTFA, MTBSTFA) and lead to incomplete reactions.[8] Lyophilize your samples to remove all traces of water before adding the reagent.
-
Sufficient Reagent and Reaction Time: Use a sufficient excess of the derivatizing reagent and optimize the reaction time and temperature. Some sterically hindered hydroxyl groups may require longer reaction times or higher temperatures for complete derivatization.
-
-
Check GC System Integrity:
-
Column Health: The GC column may be degraded or contaminated. Bake the column according to the manufacturer's instructions or consider replacing it.[9]
-
Inlet Maintenance: The GC inlet liner can become contaminated with non-volatile residues. Clean or replace the liner.
-
Leaks: Check for leaks in the GC system, as this can affect carrier gas flow and peak shape.[9]
-
Question 5: I am having difficulty accurately quantifying all suberin monomers due to a lack of commercial standards. What are my options?
Answer: The limited availability of commercial standards for all suberin monomers is a significant challenge.[2] While this makes absolute quantification difficult, several approaches can be used for relative or semi-quantitative analysis.
Troubleshooting Steps:
-
Use of Internal Standards and Relative Quantification: Add a known amount of an internal standard (e.g., a long-chain alkane or fatty acid not present in the sample) to each sample before derivatization.[1] The peak area of each suberin monomer can be normalized to the peak area of the internal standard. This allows for relative comparison of monomer abundance between different samples.
-
External Calibration with Structurally Similar Standards: For some major monomer classes (e.g., fatty acids, dicarboxylic acids), you can use commercially available standards of similar chain lengths to create calibration curves.[10] While not perfectly accurate for all monomers, this can provide a reasonable estimation of their concentration.
-
Flame Ionization Detection (FID): For more accurate quantification without mass spectral data, consider using a GC-FID system. The FID response is roughly proportional to the number of carbon atoms in the molecule, which can provide a more uniform response factor across different monomer classes compared to MS detection.[1]
Experimental Protocols
Protocol 1: Suberin Monomer Extraction and Depolymerization by Alkaline Hydrolysis
This protocol is adapted from methodologies described for the analysis of suberin in plant tissues.[2][11]
-
Delipidation:
-
Finely grind the plant tissue.
-
Perform exhaustive solvent extraction by sequentially sonicating and incubating the sample in chloroform:methanol (2:1, v/v), chloroform, and methanol (twice for each solvent). Centrifuge and discard the supernatant after each step.
-
Dry the remaining delipidated tissue residue.
-
-
Alkaline Hydrolysis:
-
To approximately 50-100 mg of the dry residue, add 1 mL of methanol and 1 mL of 1 M NaOH in water.
-
Incubate the mixture at 95°C for 4 hours in a sealed vial.
-
Cool the sample to room temperature.
-
-
Extraction of Monomers:
-
Acidify the reaction mixture to pH 3-3.5 with 1 M HCl.
-
Extract the liberated suberin monomers by partitioning three times with dichloromethane (B109758) (DCM) or diethyl ether.
-
Combine the organic extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
-
Derivatization for GC-MS Analysis:
-
Ensure the dried extract is completely free of water.
-
Add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Incubate at an elevated temperature (e.g., 70-90°C) for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[12]
-
The sample is now ready for GC-MS analysis.
-
Data Presentation
Table 1: Comparison of Suberin Monomer Composition in Potato Tuber Periderm and Root Periderm
Data adapted from Serra et al. (2016). Quantification was performed using external calibration curves with N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) derivatization.[10]
| Monomer Class | Tuber Periderm (µg/mg of dry extractive-free tissue) | Root Periderm (µg/mg of dry extractive-free tissue) |
| α,ω-Alkanedioic acids | 15.2 ± 1.5 | 25.8 ± 2.1 |
| ω-Hydroxyalkanoic acids | 28.7 ± 2.8 | 18.5 ± 1.9 |
| Alkanoic acids | 8.9 ± 0.9 | 12.3 ± 1.3 |
| Alkanols | 5.6 ± 0.6 | 7.9 ± 0.8 |
| Ferulic acid | 2.1 ± 0.2 | 1.5 ± 0.2 |
| Total Monomers | 60.5 ± 6.0 | 66.0 ± 6.3 |
Table 2: Effect of Depolymerization Method on Monomer Yield from Birch Bark
Data adapted from a study on birch outer bark, highlighting the importance of an additional depolymerization step.[2]
| Monomer Class | Method 1: Direct Silylation (mg/g of suberinic acid) | Method 2: Alkaline Hydrolysis + Silylation (mg/g of suberinic acid) |
| Fatty acids | 15.8 | 45.2 |
| Diols | 22.5 | 60.7 |
| Hydroxy acids | 30.1 | 85.3 |
| Diacids | 5.2 | 20.9 |
| Aromatics | 1.8 | 7.5 |
| Total Identified Monomers | 75.4 | 219.6 |
Visualizations
Caption: Experimental workflow for the quantification of suberin monomers.
Caption: Troubleshooting logic for low suberin monomer yield.
References
- 1. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suberin Biosynthesis, Assembly, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]
- 6. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A methodological approach for the simultaneous quantification of glycerol and fatty acids from cork suberin in a single GC run [agris.fao.org]
- 8. m.youtube.com [m.youtube.com]
- 9. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 10. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (Solanum tuberosum) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suberin Extraction and Depolymerization [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Peak Shape of Silylated 18-Hydroxyoctadecanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the peak shape of silylated 18-hydroxyoctadecanoic acid during gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: Derivatization is a critical step for preparing this compound for GC analysis. In its free form, this long-chain hydroxy fatty acid is highly polar and has low volatility due to the presence of both a carboxylic acid and a hydroxyl group, which tend to form hydrogen bonds.[1] This leads to poor chromatographic performance, including significant peak tailing and potential adsorption to the GC column.[1][2] Converting the molecule into its non-polar, more volatile trimethylsilyl (B98337) (TMS) derivative improves separation, peak symmetry, and overall analytical accuracy.[1][3]
Q2: What are the most common silylating reagents for derivatizing this compound?
A2: The most commonly used silylating reagents for fatty acids, including hydroxy fatty acids, are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2] These reagents are often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance their reactivity, especially for hindered hydroxyl groups.[2][3][4]
Q3: My peak for silylated this compound is tailing. What are the likely causes?
A3: Peak tailing for silylated compounds is a common issue and can stem from several factors:
-
Incomplete Derivatization: If the silylation reaction is not complete, the remaining underivatized or partially derivatized molecules, which are more polar, will interact strongly with the stationary phase, causing tailing.[5] This can be due to the presence of moisture, insufficient reagent, or non-optimal reaction time and temperature.[2]
-
Active Sites in the GC System: Free silanol (B1196071) groups on the surface of the inlet liner, the GC column, or glass wool packing can interact with the TMS derivatives, leading to secondary retention mechanisms and peak tailing.[6]
-
Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create active sites that cause peak tailing.
-
Improper GC Conditions: A low inlet temperature can lead to slow vaporization of the high-molecular-weight derivative, while an excessively high temperature can cause degradation.[7] Additionally, a slow carrier gas flow rate can contribute to peak broadening and tailing.[8]
-
Poor Column Installation: A poorly cut column or incorrect column positioning in the inlet can create dead volumes and turbulence, resulting in peak distortion.[6]
Q4: How can I ensure my silylation reaction goes to completion?
A4: To ensure complete derivatization of this compound, consider the following:
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture.[2] Ensure your sample and solvents are dry. If the sample is in an aqueous solution, it must be evaporated to dryness before adding the silylating reagent.[3]
-
Excess Reagent: Use a sufficient excess of the silylating reagent. A general guideline is at least a 2:1 molar ratio of the silylating agent to the active hydrogens (in this case, from the carboxylic acid and hydroxyl groups).[3][9]
-
Use of a Catalyst: The addition of a catalyst like TMCS (typically 1-10%) can significantly improve the derivatization efficiency, especially for the secondary hydroxyl group.[3][9]
-
Optimize Reaction Conditions: The reaction may require heating to proceed to completion. Typical conditions range from 60°C to 80°C for 15 to 60 minutes.[2][9][10] Optimization for your specific sample may be necessary.
Q5: What type of GC column is best for analyzing silylated this compound?
A5: For the analysis of TMS derivatives, non-polar or mid-polarity stationary phases are recommended. Low-polarity columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5), are a common choice.[11] It is crucial to avoid columns with phases that contain active hydrogens, such as polyethylene (B3416737) glycol (WAX) columns, as the silylating reagent can react with the stationary phase.[12] Using a column specifically designed for high-temperature applications can also be beneficial to ensure phase stability.[13]
Troubleshooting Guide
Poor peak shape for silylated this compound is a common problem. The following table summarizes potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution | Quantitative Guideline/Target |
| Peak Tailing | Incomplete derivatization. | Ensure anhydrous conditions. Use excess silylating reagent (e.g., BSTFA + 1% TMCS) and optimize reaction time and temperature (e.g., 70°C for 60 min).[10] | Tailing factor < 1.5. |
| Active sites in the inlet or column. | Use a deactivated inlet liner and a high-quality, inert GC column. Trim the first few centimeters of the column if contamination is suspected.[11] | Consistent peak asymmetry across multiple injections. | |
| Incorrect inlet temperature. | Optimize the inlet temperature. A temperature of 250-280°C is a good starting point.[7][11] | Minimal peak tailing while avoiding degradation. | |
| Column overload. | Dilute the sample and reinject. | Peak height should be within the linear range of the detector. | |
| Peak Fronting | Sample overload. | Dilute the sample. | Peak shape should become more symmetrical upon dilution. |
| Incompatible solvent. | Ensure the sample is dissolved in a solvent compatible with the stationary phase (e.g., hexane (B92381) for a non-polar column). | Symmetrical peak shape for the solvent and early eluting peaks. | |
| Broad Peaks | Low carrier gas flow rate. | Increase the carrier gas flow rate to the optimal linear velocity for the column. | Narrower peak widths. |
| Dead volume in the system. | Check all connections and ensure proper column installation. | Sharper, more symmetrical peaks. | |
| Initial oven temperature too high (splitless injection). | For splitless injections, set the initial oven temperature 10-20°C below the boiling point of the solvent to ensure proper focusing.[8] | Improved peak shape for early eluting compounds. |
Experimental Protocols
Protocol 1: Silylation of this compound
This protocol provides a general guideline for the trimethylsilylation of this compound for GC analysis. Optimization may be required for specific sample matrices.
Materials:
-
This compound sample
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other aprotic solvent (e.g., hexane, acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
Derivatization:
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with an appropriate solvent like hexane.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This is a general GC-MS method suitable for the analysis of silylated this compound. The parameters may need to be adjusted based on the specific instrument and column used.
-
GC System: Agilent 7890B GC or equivalent
-
Column: DB-5ht (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar, high-temperature column[11][13]
-
Inlet: Split/splitless injector
-
Inlet Temperature: 280°C[11]
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 240°C
-
Ramp 2: 2.5°C/min to 320°C, hold for 5 minutes[11]
-
-
MS System: Agilent 5977B MSD or equivalent
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Silylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Silylation Derivatization Reagent, BSTFA w/1% TMCS (N,O-bis[Trimethylsilyltrifluoroacetamide] w/1% Trimethylchlorosilane), Vial, 25 g [restek.com]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 11. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Interference in Mass Spectrometry of Plant Extracts
Welcome to the Technical Support Center, your resource for troubleshooting and resolving common interference issues encountered during the mass spectrometry analysis of plant extracts. This guide is designed for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of interference in the mass spectrometry of plant extracts?
A1: The most prevalent type of interference is the matrix effect , which encompasses ion suppression and enhancement.[1][2][3] Ion suppression is a reduction in the ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix.[4][5][6] Common interfering compounds in plant extracts include phospholipids, salts, ion-pairing agents, endogenous compounds, and contaminants like plasticizers from labware.[7][8][9]
Q2: What is ion suppression and why is it a problem?
A2: Ion suppression occurs when other molecules in the sample compete with the analyte of interest for ionization in the mass spectrometer's ion source.[4][5] This competition reduces the number of analyte ions that reach the detector, leading to a weaker signal.[6] This can result in an underestimation of the analyte's concentration, poor reproducibility, and even false negative results.[5]
Q3: How can I determine if my sample is experiencing matrix effects?
A3: A common method to assess matrix effects is the post-column infusion experiment.[1][10] In this procedure, a constant flow of your analyte is introduced into the mass spectrometer after the analytical column. You then inject a blank matrix extract. Any dip or rise in the constant analyte signal as the matrix components elute indicates ion suppression or enhancement at those retention times.[1][10] Another method is the post-extraction spike, where the response of an analyte in a standard solution is compared to its response when spiked into a blank matrix sample after extraction.[3][10]
Q4: Can changing the ionization source help reduce interference?
A4: Yes, switching the ionization source can be an effective strategy. Electrospray ionization (ESI) is highly susceptible to ion suppression.[11] Atmospheric pressure chemical ionization (APCI) is often less affected by matrix effects and may be a better choice for less polar compounds.[4][11] It is often beneficial to compare both ESI and APCI during method development.[11]
Q5: What are adduct ions and how do they cause interference?
A5: Adduct ions are formed when the analyte molecule associates with other ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[11][12] This can split the analyte signal across multiple ion species, reducing the intensity of the desired protonated molecule ([M+H]⁺) and complicating data analysis.[11]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analysis.
Issue 1: Poor signal intensity and reproducibility for my analyte.
-
Possible Cause: Significant ion suppression from the plant extract matrix.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Implement a more rigorous cleanup method to remove interfering compounds. Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally more effective at removing interferences than simple protein precipitation.[4][13]
-
Optimize Chromatography: Increase the chromatographic resolution to separate the analyte from co-eluting matrix components. Using Ultra-Performance Liquid Chromatography (UPLC) instead of traditional HPLC can provide sharper peaks and better separation, reducing the potential for ion suppression.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering species. However, this will also dilute the analyte, so this approach is best for trace analysis when sensitivity is not a limiting factor.[4]
-
Check for Adduct Formation: If you observe multiple peaks related to your analyte (e.g., [M+H]⁺, [M+Na]⁺), consider modifying your mobile phase. Adding a small amount of formic acid can help promote the formation of the protonated molecule ([M+H]⁺).[11]
-
Issue 2: Unexpected peaks are complicating my mass spectrum.
-
Possible Cause 1: In-source fragmentation of fragile compounds.
-
Troubleshooting Steps:
-
"Soften" the ionization conditions by reducing the fragmentor or cone voltage in the ion source. This will minimize the energy transferred to the analyte molecules, reducing the likelihood of them breaking apart before detection.[11]
-
-
Possible Cause 2: Contamination from solvents, labware, or the instrument itself.
-
Troubleshooting Steps:
-
Analyze a "blank" injection of your solvent to identify contaminant peaks.
-
Common contaminants include polyethylene (B3416737) glycol (PEG), polypropylene (B1209903) glycol (PPG), and phthalates.[7] Ensure high-purity solvents and clean labware. A list of common contaminants and their sources can be found in various online databases.[9][14]
-
-
Possible Cause 3: Isobaric interference from compounds with the same nominal mass-to-charge ratio.
-
Troubleshooting Steps:
-
Utilize a high-resolution mass spectrometer. These instruments can differentiate between compounds with very similar masses based on their exact mass, allowing for the separation of isobaric interferences.[11]
-
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in mitigating matrix effects, as indicated by analyte recovery percentages. Higher recovery indicates less signal suppression.
| Sample Preparation Technique | Analyte Recovery (%) | Key Considerations |
| Protein Precipitation (PPT) | 50 - 80% | Simple and fast, but often provides the least effective cleanup, leading to significant matrix effects.[11] |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | More effective at removing interferences than PPT, particularly for removing phospholipids.[11] |
| Solid-Phase Extraction (SPE) | 85 - 105% | Generally provides the cleanest extracts and the best reduction of matrix effects.[4][13] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Evaluation
Objective: To qualitatively identify regions of ion suppression or enhancement in a chromatographic run.
Materials:
-
LC-MS system
-
Syringe pump
-
T-connector
-
Standard solution of your analyte
-
Blank plant extract (prepared using your standard extraction procedure)
Methodology:
-
Set up the LC-MS system with your analytical column and mobile phase.
-
Prepare a standard solution of your analyte at a concentration that gives a stable and moderate signal.
-
Using a syringe pump, continuously infuse the analyte standard solution into the mobile phase flow after the analytical column via a T-connector.
-
Establish a stable baseline signal for the infused analyte.
-
Inject the blank plant extract onto the column.
-
Monitor the signal of the infused analyte throughout the chromatographic run. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.[1][10]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
Objective: To remove interfering compounds from a plant extract prior to LC-MS analysis.
Materials:
-
SPE cartridges (e.g., C18, HILIC - choice depends on analyte and matrix)
-
SPE manifold
-
Plant extract
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water/methanol mixture)
-
Elution solvent (e.g., acetonitrile)
Methodology:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the stationary phase.
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.
-
Loading: Load the plant extract onto the cartridge.
-
Washing: Pass the wash solvent through the cartridge to remove weakly bound interfering compounds.
-
Elution: Pass the elution solvent through the cartridge to elute the analyte of interest.
-
The collected eluate is then typically evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for poor signal intensity.
Caption: General workflow for sample preparation and analysis.
References
- 1. gtfch.org [gtfch.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx [slideshare.net]
- 6. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. ccc.bc.edu [ccc.bc.edu]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solid-Phase Extraction for Long-Chain Fatty Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the solid-phase extraction (SPE) of long-chain fatty acids.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of long-chain fatty acids.
Question: Why am I experiencing low recovery of my long-chain fatty acid analytes?
Answer: Low recovery is a frequent issue in SPE and can stem from several factors throughout the extraction process. A systematic approach is necessary to identify and resolve the problem.[1][2][3]
Initial Troubleshooting Steps:
-
Analyte Loss Assessment: To pinpoint where the loss is occurring, collect and analyze fractions from each step of the SPE process (load, wash, and elution).[2] This will determine if the analyte is not binding to the sorbent, being washed away prematurely, or not eluting properly.
-
Analytical System Verification: Before troubleshooting the SPE method, ensure your analytical system (e.g., GC, LC-MS) is functioning correctly by injecting a known standard.[1]
Potential Causes and Solutions for Low Recovery:
| Potential Cause | Recommended Solutions |
| Analyte Breakthrough During Loading | - Incorrect Sorbent Choice: The sorbent may not have the appropriate retention mechanism for your analyte. For long-chain fatty acids, which are non-polar, a reversed-phase sorbent like C18 is often a suitable choice.[4] For acidic analytes, an anion exchange or mixed-mode sorbent might be more effective.[5] - Sample Solvent Too Strong: If the sample is dissolved in a solvent with high elution strength, the analyte may not be retained on the column. Dilute the sample in a weaker solvent to promote binding.[6] - Incorrect pH: For ion-exchange mechanisms, the pH of the sample must be appropriate to ensure the analyte is charged and can bind to the sorbent.[2][7] - High Flow Rate: A high flow rate during sample loading can prevent the analyte from having sufficient time to interact with the sorbent. Decrease the loading flow rate.[6] - Column Overload: Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough. Use a larger sorbent mass or reduce the sample volume.[2][6] |
| Analyte Loss During Washing | - Wash Solvent Too Strong: The wash solvent may be too aggressive, causing the analyte of interest to be eluted along with interferences. Use a weaker wash solvent or reduce the percentage of organic solvent in the wash solution.[1][2] |
| Incomplete Elution | - Elution Solvent Too Weak: The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent. Increase the elution strength of the solvent (e.g., by increasing the organic solvent concentration) or use a different solvent altogether.[1] For long-chain fatty acids, a mixture of a hydrophobic solvent and methanol (B129727) is often effective.[8] - Insufficient Elution Volume: The volume of the elution solvent may not be enough to elute the entire bound analyte. Increase the elution volume or perform a second elution.[3][8] - Secondary Interactions: The analyte may have secondary interactions with the sorbent that are not disrupted by the primary elution solvent. Modifying the pH or ionic strength of the elution solvent can help overcome these interactions.[1] |
| Analyte Degradation | - Enzymatic or Chemical Breakdown: Long-chain fatty acids can be susceptible to degradation. It is crucial to work quickly, keep samples on ice, and use high-purity solvents to maintain analyte integrity.[4] |
Question: My results are not reproducible. What could be the cause?
Answer: Poor reproducibility can be caused by inconsistencies in the SPE procedure or issues with the analytical instrumentation.[1]
Potential Causes and Solutions for Poor Reproducibility:
| Potential Cause | Recommended Solutions |
| Inconsistent SPE Technique | - Column Drying: Allowing the sorbent bed to dry out before sample loading can lead to inconsistent interactions. Ensure the sorbent remains conditioned and equilibrated. - Variable Flow Rates: Inconsistent flow rates during loading, washing, and elution can affect recovery and reproducibility. Use a vacuum manifold or automated system to maintain consistent flow. - Inconsistent Sample Pre-treatment: Variations in sample pH adjustment or protein precipitation can lead to inconsistent results. Follow a standardized pre-treatment protocol for all samples. |
| Matrix Effects | - Insufficient Cleanup: If the sample extract is not clean enough, matrix components can interfere with the analysis, leading to poor reproducibility.[1] Optimize the wash step by using a stronger wash solvent or consider using a different sorbent with higher selectivity. |
| Sorbent Variability | - Batch-to-Batch Differences: In some cases, there can be variability between different lots of SPE sorbents. If you observe a sudden change in reproducibility, check if a new batch of cartridges is being used.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for extracting long-chain fatty acids?
A1: The choice of sorbent depends on the sample matrix and the specific properties of the fatty acids.
-
Reversed-Phase (e.g., C18, C8): These are commonly used for extracting non-polar compounds like long-chain fatty acids from polar matrices (e.g., plasma, water).[4]
-
Anion Exchange: Since fatty acids are acidic, anion exchange sorbents can be used to retain them based on their negative charge at an appropriate pH.
-
Mixed-Mode: These sorbents combine reversed-phase and ion-exchange characteristics and can offer high selectivity.[5] Mixed-mode adsorbents have shown high adsorption capacity for laurate, a 12-carbon saturated fatty acid.[5]
Q2: How can I improve the purity of my long-chain fatty acid extract?
A2: To improve the purity of your extract, you can optimize the wash step of your SPE protocol. The goal is to use a solvent that is strong enough to remove interferences but weak enough to leave the analyte of interest bound to the sorbent.[1] You can experiment with different solvent strengths (e.g., by varying the percentage of organic solvent) to find the optimal wash solution. In some cases, a pre-treatment step like liquid-liquid extraction may be necessary to remove major interferences like fats and oils before SPE.[1]
Q3: What are some recommended elution solvents for long-chain fatty acids?
A3: The elution solvent should be strong enough to overcome the interactions between the fatty acid and the sorbent. For reversed-phase sorbents, this typically involves a high percentage of a non-polar organic solvent. A study on lipid extraction from human plasma found that a mixture of a hydrophobic solvent and methanol was effective for elution.[8] For example, a 1:1 mixture of chloroform (B151607) and methanol or a 1:2 mixture of dichloromethane (B109758) and methanol have been shown to provide high recovery rates.[8] For anion exchange sorbents, elution is often achieved by using a solvent that neutralizes the charge on the fatty acid (e.g., by adding an acid) or by using a high concentration of a competing ion.
Quantitative Data Summary
Table 1: Adsorption Capacity of Different SPE Sorbents for Laurate (a 12-carbon fatty acid)
| Sorbent Type | Sorbent Name | Adsorption Capacity (g-laurate/kg) |
| Mixed-Mode | Amberlite IRA-402 | 430 |
| Anion Exchange | Amberlite IRA-67 | 426 |
| Hydrophobic Resin | Dowex Optipore L-493 | 106 |
Data from a study on the solid-phase extraction of long-chain fatty acids from aqueous solutions.[5]
Table 2: Recovery of Phospholipids from Human Plasma Using Different Elution Solvents in SPE
| Elution Solvent | Total Phospholipid Recovery (%) | Relative Standard Deviation (RSD%) |
| 2:1 Chloroform/Methanol | 107 | 4.1 |
| 1:1 Chloroform/Methanol | 112 | 0.6 |
Data from a study on a novel SPE method for lipidomic analysis of human plasma. Recoveries over 100% may indicate the release of lipids trapped in precipitated proteins.[8]
Experimental Protocols
Protocol 1: SPE of Long-Chain Fatty Acids from Human Plasma
This protocol is adapted from a novel SPE method for lipidomic analysis.[8]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma, add 900 µL of cold acetonitrile (B52724) (ACN).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
2. SPE Cartridge Conditioning:
- Condition a C18 SPE cartridge with 1 mL of methanol.
- Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.
3. Sample Loading:
- Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
4. Washing:
- Wash the cartridge with 1 mL of a solution containing up to 90% organic solvent to remove polar interferences.
5. Elution:
- Elute the long-chain fatty acids and other lipids with 2 x 1 mL of 1:2 (v/v) dichloromethane/methanol.
- Collect the eluate for analysis.
6. Dry-down and Reconstitution:
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
Visualizations
Caption: Workflow for Solid-Phase Extraction of Long-Chain Fatty Acids.
Caption: Troubleshooting Logic for Low SPE Recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 18-Hydroxyoctadecanoic Acid (18-HODA) Quantification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges encountered during the quantification of 18-hydroxyoctadecanoic acid (18-HODA), a long-chain hydroxy fatty acid.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in 18-HODA analysis?
A1: High background noise can interfere with accurate compound detection and is a common issue in LC-MS analysis.[3] Key sources include:
-
Contaminated Solvents and Reagents: Impurities in solvents like water, acetonitrile, or methanol (B129727), and additives like formic acid or ammonium (B1175870) acetate (B1210297) can introduce significant background noise.[4][5] Using LC-MS grade solvents and high-quality additives is crucial.[3][6]
-
Plasticware: Consumables such as pipette tips, tubes, and syringe filters can leach plasticizers and other contaminants that interfere with fatty acid analysis.[7]
-
Sample Matrix: Complex biological samples introduce endogenous compounds that can cause matrix effects, leading to ion suppression or enhancement.[3]
-
LC-MS System Contamination: Residues from previous samples (carryover), pump seal debris, and dirty ion source components (cone, needle, transfer tube) are frequent culprits.[3][4]
-
Mobile Phase Preparation: Microbial growth in improperly stored or old buffer solutions can create baseline instability.[8] It is recommended to replace buffers every 24-48 hours.[8]
Q2: Which LC-MS ionization mode is optimal for 18-HODA quantification?
A2: For fatty acids like 18-HODA, electrospray ionization (ESI) in negative ion mode is generally preferred.[9] The carboxylic acid group on the fatty acid readily loses a proton to form a negative ion ([M-H]-).[10] Acquiring data in negative mode is fundamentally more appropriate as it mitigates the in-source water loss that can occur in positive ion mode, thereby improving sensitivity and data interpretation.[9]
Q3: How can I improve the signal-to-noise (S/N) ratio for my 18-HODA measurement?
A3: Improving the S/N ratio can be achieved by increasing the signal, decreasing the noise, or both.[11]
-
Increase the Signal:
-
Optimize MS Parameters: Fine-tune the capillary (sprayer) voltage, nebulizing gas flow rate, and drying gas parameters, as these can have a major effect on ionization efficiency.[12]
-
Improve Chromatography: Use a column with a smaller particle size or a narrower diameter to produce taller, sharper peaks.[11] For example, switching from a 4.6 mm to a 2.1 mm diameter column can significantly increase peak height.[11]
-
-
Decrease the Noise:
-
Use High-Purity Solvents: Employ LC-MS grade solvents to minimize background interference.[6]
-
Optimize Detector Settings: Increasing the detector time constant can help reduce baseline noise.[11]
-
Implement Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds from the sample matrix.[8][13]
-
Q4: Is chemical derivatization necessary for analyzing 18-HODA by LC-MS?
A4: While not always necessary for LC-MS, chemical derivatization can be a strategy to improve sensitivity and chromatographic performance. MS-based methods often allow for the direct analysis of free fatty acids without this time-intensive step.[9] However, if you are facing issues with poor ionization or peak shape, derivatization could be explored to enhance the signal.[14]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem: I am observing high background noise across my entire chromatogram.
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using LC-MS grade solvents and high-purity additives.[3][6] Filter all mobile phases before use.[6] |
| Dirty LC-MS System | Flush the entire system, starting with the pump and bypassing the column, to remove contaminants.[4] Clean the ion source components (needle, cone, transfer tube) according to the manufacturer's protocol.[4] |
| Contaminated Labware | Switch from plastic to glass or polypropylene (B1209903) labware where possible, especially for sample storage and extraction, to avoid leaching of plasticizers.[7] |
| Improper Mobile Phase Additives | If using additives like trifluoroacetic acid (TFA), consider switching to a more MS-friendly option like formic acid or ammonium formate, which are more volatile.[9][12] |
Problem: My 18-HODA peak is tailing or showing poor shape.
| Potential Cause | Recommended Solution |
| Secondary Interactions | The analyte may be interacting with active sites on the column. Ensure the mobile phase pH is appropriate. Adding a small amount of a competing agent to the mobile phase can sometimes help. |
| Column Contamination/Void | A buildup of contaminants on the column frit or a void at the column inlet can cause peak tailing.[8] Try flushing the column with a strong solvent. If the problem persists, replace the column.[8] |
| Extra-Column Volume | Excessive tubing length or volume between the injector, column, and detector can lead to peak broadening.[8] Use tubing with the smallest possible inner diameter and keep lengths to a minimum. |
| Injection Solvent Mismatch | If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[8] Dilute the sample in a solvent that is the same strength as, or weaker than, the initial mobile phase.[6] |
Quantitative Data: Impact of Labware on Background Noise
Contamination from plastic labware is a significant source of background noise for fatty acid analysis. A study comparing plastic and glass syringes for the extraction of C16 and C18 fatty acids demonstrated a substantial reduction in background levels and the limit of detection (LOD) when using glass.
| Analyte | Parameter | Original Method (Plastic Syringe) | New Method (Glass Syringe) | % Reduction |
| Palmitic Acid (C16:0) | Contamination Level (ppm) | 6.6 ± 1.2 | 2.6 ± 0.9 | ~61% |
| Limit of Detection (LOD) (ppm) | 1.8 | 0.8 | 57% | |
| Stearic Acid (C18:0) | Contamination Level (ppm) | 8.9 ± 2.1 | 1.9 ± 0.8 | ~79% |
| Limit of Detection (LOD) (ppm) | 3.2 | 1.4 | 56% | |
| Data adapted from a study on C16 and C18 fatty acids, which are structurally similar to 18-HODA.[7] |
Experimental Protocols
Recommended Protocol: LC-MS/MS Method for 18-HODA Quantification
This protocol provides a starting point for method development and is based on optimized methods for similar fatty acids.[10][15]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To clean up the sample and concentrate the analyte, reducing matrix effects.
-
Procedure:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elute 18-HODA with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
2. Chromatographic Conditions
-
LC System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., Kinetex 2.6u C18 100A, 2.1 mm x 100 mm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water or 10 mM Ammonium Formate in Water.[9][10]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Injection Volume: 5 µL.[10]
-
Gradient: Optimize a gradient starting with a low percentage of Mobile Phase B, ramping up to elute 18-HODA, followed by a wash and re-equilibration step.
3. Mass Spectrometric Parameters
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[9][10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.[10]
-
Key Parameters to Optimize:
-
Capillary Voltage: ~3000-4500 V.[10]
-
Drying Gas Temperature: ~230°C.[10]
-
Drying Gas Flow: ~15 L/min.[10]
-
Nebulizer Gas Pressure: ~30 psi.[10]
-
MRM Transitions: The precursor ion will be the [M-H]- of 18-HODA (m/z 299.26). Product ions must be determined by infusing a standard and optimizing the collision energy. At least two transitions should be monitored for confident identification and quantification.[10]
-
Visualizations
Caption: Experimental workflow for 18-HODA quantification.
Caption: Troubleshooting guide for high background noise.
References
- 1. Showing Compound this compound (FDB006898) - FooDB [foodb.ca]
- 2. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. How to Minimize GC-MS Baseline Noise in Chromatograms [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
Technical Support Center: Stability of 18-Hydroxyoctadecanoic Acid During Sample Storage
This technical support center provides guidance on the stability of 18-hydroxyoctadecanoic acid in stored samples for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing samples containing this compound?
For optimal stability of this compound in biological samples like plasma and serum, it is recommended to store them at ultra-low temperatures. Storage at -80°C is preferable for long-term stability, as studies on other fatty acids have shown that their composition in plasma and erythrocyte lipids remains stable for nearly 4 years at this temperature.[1] For short-term storage, refrigeration at 2-8°C may be acceptable, but validation is crucial. Avoid storing samples at -20°C for extended periods, as some studies have indicated potential degradation of fatty acids at this temperature.
Q2: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?
While specific data for this compound is limited, studies on other fatty acids suggest that a minimal number of freeze-thaw cycles is best. One study on total serum fatty acids found that a single freeze-thaw cycle had minimal effect on their levels.[2] However, repeated freeze-thaw cycles can lead to changes in the concentrations of various metabolites in plasma.[3][4][5] It is advisable to aliquot samples into single-use vials to avoid multiple freeze-thaw cycles.
Q3: What type of collection tubes and anticoagulant should I use for plasma samples?
The choice of anticoagulant can influence the stability of some metabolites. While specific studies on this compound are not available, for general lipidomic studies, EDTA is a commonly used anticoagulant. It is crucial to process blood samples promptly after collection by centrifuging to separate plasma or serum and then freezing the samples.
Q4: Can I store my samples at room temperature for a short period before processing?
Based on a study of total serum fatty acids, storage of serum at room temperature for 3-24 hours had minimal effects on fatty acid levels.[2] However, this is a general finding, and the stability of this compound under these conditions should be validated for your specific experimental setup. For best results, minimize the time samples spend at room temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in this compound concentrations between aliquots of the same sample. | Inconsistent sample handling; multiple freeze-thaw cycles. | Ensure all aliquots are treated identically. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Lower than expected concentrations of this compound in long-term stored samples. | Sample degradation due to improper storage temperature. | Store samples at -80°C for long-term storage. If -80°C storage is not possible, validate stability at your storage temperature. Some lipids have shown degradation at -20°C. |
| Unexpected peaks or altered chromatographic profile. | Chemical degradation (e.g., oxidation) or contamination. | Store samples under an inert gas (e.g., nitrogen or argon) to minimize oxidation. Use high-purity solvents and clean collection tubes. |
| Inconsistent results between fresh and stored samples. | Time-dependent degradation of the analyte. | Perform a stability study to determine the acceptable storage duration for your sample type and storage conditions. |
Quantitative Data on Fatty Acid Stability (General)
| Analyte(s) | Matrix | Storage Temperature | Duration | Finding |
| Total Fatty Acids | Serum | Room Temperature | 3-24 hours | Minimal effects on fatty acid levels.[2] |
| Total Fatty Acids | Serum | Refrigerated (unspecified) | 3 days | Similar results to immediate freezing at -80°C.[2] |
| Various Metabolites (including lipids) | Plasma | -80°C | Up to 5 years | Some lipids showed a tendency to decrease in concentration.[6] |
| Fatty Acid Composition | Plasma and Erythrocytes | -80°C | Nearly 4 years | Stable.[1] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Plasma
This protocol outlines a general procedure to evaluate the stability of this compound in plasma under different storage conditions.
1. Sample Preparation:
-
Collect whole blood in EDTA tubes.
-
Centrifuge at 1500 x g for 15 minutes at 4°C to separate plasma.
-
Pool the plasma to ensure homogeneity for the study.
-
Spike the pooled plasma with a known concentration of this compound standard if endogenous levels are too low for accurate quantification.
-
Aliquot the plasma into multiple single-use cryovials.
2. Stability Time Points and Conditions:
-
Baseline (T=0): Analyze a set of aliquots immediately after preparation.
-
Storage Conditions:
-
Room Temperature (e.g., 20-25°C)
-
Refrigerated (4°C)
-
-20°C
-
-80°C
-
-
Time Points:
-
Short-term: 0, 4, 8, 12, 24, 48 hours for room temperature and 4°C.
-
Long-term: 0, 1, 3, 6, 12 months for -20°C and -80°C.
-
-
Freeze-Thaw Stability:
-
Subject a set of aliquots to multiple freeze-thaw cycles (e.g., 1 to 5 cycles). A freeze cycle consists of storing the sample at -80°C for at least 24 hours, and a thaw cycle consists of letting the sample thaw completely at room temperature.
-
3. Sample Analysis (LC-MS/MS Method):
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate lipids from the plasma. A common method is the Folch extraction using chloroform (B151607) and methanol.
-
Derivatization (Optional but may improve sensitivity): Derivatize the carboxylic acid group of this compound to enhance ionization efficiency for mass spectrometry.
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a suitable mobile phase gradient (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
Detect this compound using a mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for quantification. Use a stable isotope-labeled internal standard for accurate quantification.
-
4. Data Analysis:
-
Calculate the concentration of this compound at each time point and for each condition.
-
Compare the results to the baseline (T=0) concentration. The analyte is considered stable if the mean concentration is within a predefined range (e.g., ±15%) of the baseline concentration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with co-eluting isomers in hydroxy fatty acid analysis
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the analysis of co-eluting hydroxy fatty acid (HFA) isomers. The content is designed for researchers, scientists, and drug development professionals encountering challenges in achieving baseline separation of these critical lipid species.
Frequently Asked Questions (FAQs)
FAQ 1: Why do my hydroxy fatty acid isomers co-elute, and how can I confirm it?
Answer:
Hydroxy fatty acid isomers often co-elute because they possess very similar physicochemical properties, such as polarity and molecular weight, making them difficult to resolve with standard chromatographic techniques.[1][2] Co-elution is particularly common for:
-
Positional Isomers: Where the hydroxyl (-OH) group is at a different position on the fatty acid chain.
-
Stereoisomers (Enantiomers): Which are non-superimposable mirror images of each other (e.g., R and S configurations).
You can confirm co-elution even if a chromatographic peak appears symmetrical.[3] If using an LC-MS system, you can analyze the mass spectra across the peak. A shift in the fragmentation pattern or the presence of unique fragment ions at different points across the peak profile suggests that multiple isomers are co-eluting.[3] Similarly, a diode array detector (DAD) can be used for peak purity analysis; if the UV spectra collected across the peak are not identical, co-elution is likely.[3]
A logical first step in troubleshooting is to determine if co-elution is occurring and then decide on an appropriate strategy.
Caption: Initial workflow for identifying a co-elution issue.
FAQ 2: How can I optimize my existing Reverse-Phase Liquid Chromatography (RPLC) method to separate HFA isomers?
Answer:
Before moving to more complex techniques, optimizing your current RPLC method can often improve or achieve the separation of closely eluting isomers.[4] The resolution equation highlights three key factors you can adjust: efficiency, retention, and selectivity.[4]
Key parameters to adjust include:
-
Mobile Phase Composition: Weaken the mobile phase (e.g., decrease the percentage of organic solvent like acetonitrile (B52724) or methanol) to increase the capacity factor (k') and retention time, providing more opportunity for the column to resolve the isomers.[3]
-
Gradient Slope: For gradient elution, using a shallower gradient can significantly improve the resolution of isomers that elute closely together.[5] Introducing a short isocratic hold at a low organic phase percentage before the main gradient can also enhance separation.[5]
-
Column Temperature: Increasing the column temperature can improve efficiency (sharper peaks) and sometimes alter selectivity, which may be sufficient to resolve co-eluting compounds.[4]
-
Stationary Phase: Switching to a column with a different bonded phase (e.g., C30 instead of C18) or one with different chemical properties can alter selectivity and resolve co-eluting peaks.[4]
Table 1: RPLC Method Optimization Strategies
| Parameter | Strategy | Principle | Potential Outcome |
| Mobile Phase | Decrease organic solvent percentage. | Increases analyte retention (k'). | Improved resolution for early-eluting peaks.[3] |
| Gradient | Decrease the gradient slope (make it shallower). | Increases the difference in migration speed. | Enhanced separation of closely eluting compounds.[5] |
| Temperature | Increase column temperature (e.g., from 40°C to 60°C). | Decreases mobile phase viscosity, improving efficiency (N).[4] | Sharper peaks, potentially altered selectivity. |
| Stationary Phase | Change column chemistry (e.g., C18 to Phenyl-Hexyl). | Alters selectivity (α). | Changes in elution order and peak spacing.[4] |
FAQ 3: What are the best alternative chromatographic techniques when RPLC optimization is insufficient?
Answer:
When standard RPLC is not sufficient, especially for enantiomers, more specialized chromatographic techniques are necessary. Chiral Chromatography and Supercritical Fluid Chromatography (SFC) are two powerful alternatives.
1. Chiral Chromatography: This is the most effective method for separating enantiomers (R/S isomers). It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[6][7][8] Polysaccharide-based chiral columns are widely used for this purpose.[8] Often, derivatization of the fatty acid is required to enhance interaction with the CSP.[6][7]
2. Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[9] It offers faster and more efficient separations compared to HPLC.[9][10][11] SFC is particularly advantageous for separating lipid isomers, including triglycerides and diglycerides, and can be coupled with chiral stationary phases for enantiomeric separations of HFAs.[11][12] An optimized SFC-MS method can enable the fast enantioseparation of most HFA racemic pairs in under 5 minutes.[12]
References
- 1. lcms.cz [lcms.cz]
- 2. jsbms.jp [jsbms.jp]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. welch-us.com [welch-us.com]
- 6. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. agilent.com [agilent.com]
- 12. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Injection Parameters for Volatile Fatty Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volatile fatty acid (VFA) derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for VFA analysis by gas chromatography (GC)?
A1: Direct analysis of free fatty acids by GC is challenging due to their low volatility and polar nature, which can lead to poor peak shape, tailing, and inaccurate quantification.[1][2] Derivatization converts VFAs into more volatile and less polar derivatives, such as fatty acid methyl esters (FAMEs) or silyl (B83357) esters, making them suitable for GC analysis.[1][3] This process neutralizes the polar carboxyl group, allowing for better separation based on boiling point and degree of unsaturation.[1][4]
Q2: What are the most common derivatization methods for VFAs?
A2: The two most common methods are:
-
Esterification to form Fatty Acid Methyl Esters (FAMEs): This is often done using reagents like boron trifluoride in methanol (B129727) (BF₃-methanol). This method is robust and widely used for both free fatty acids and those in complex lipids.[1][3]
-
Silylation: This method uses reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create trimethylsilyl (B98337) (TMS) esters. Silylation is also effective but is sensitive to moisture.[1][3]
Q3: When should I use split vs. splitless injection for my VFA derivative samples?
A3: The choice depends on the concentration of your analytes.
-
Split Injection: Use for samples with high analyte concentrations. A portion of the sample is vented, preventing column overload and ensuring sharp peaks.[5][6] Typical split ratios range from 1:20 to 1:50.[5]
-
Splitless Injection: Use for trace analysis where analyte concentrations are low. The entire sample is transferred to the column, maximizing sensitivity.[5][6]
Q4: What type of GC column is best for analyzing VFA derivatives?
A4: For the analysis of FAMEs, polar stationary phases are generally recommended.[6] Columns with polyethylene (B3416737) glycol (e.g., Carbowax-type) or cyanopropyl silicone phases are commonly used as they provide good separation based on the degree of unsaturation and carbon number.[6][7] Highly polar cyanopropyl columns are particularly preferred for detailed separations of cis and trans isomers.[6][7]
Troubleshooting Guides
Issue 1: Peak Tailing
Q: My VFA derivative peaks are tailing. What are the common causes and solutions?
A: Peak tailing, where the peak is asymmetrical with a "tail," can lead to inaccurate integration and reduced resolution.[6][8]
| Potential Cause | Explanation | Solution |
| Active Sites in the GC System | Free fatty acids are polar and can interact with active sites (e.g., exposed silanols) in the injector liner or on the column.[6][9] | Ensure complete derivatization. Use a new, deactivated liner and consider using a guard column to protect the analytical column.[5][6] |
| Column Contamination | Accumulation of non-volatile residues from previous injections can create active sites. | Bake out the column at a high temperature. If tailing persists, trim the first few centimeters of the column or replace it.[10][11] |
| Improper Column Installation | If the column is positioned too high or too low in the inlet, it can create dead volume and cause peak tailing.[8] | Ensure the column is installed at the correct height according to the manufacturer's instructions. |
| Poor Column Cut | A jagged or uneven column cut can cause turbulence and lead to tailing.[8] | Use a ceramic scoring wafer or a specialized tool to ensure a clean, square cut. |
Issue 2: Poor Resolution or Peak Overlap
Q: I'm having trouble separating closely eluting VFA derivative peaks. How can I improve resolution?
A: Poor resolution can be addressed by optimizing both the GC column and the oven temperature program.
| Potential Cause | Explanation | Solution |
| Inappropriate GC Column | The column's stationary phase may not be selective enough for your specific analytes. | For complex mixtures, especially those with cis/trans isomers, a highly polar cyanopropyl column (e.g., CP-Sil 88) is recommended.[7] |
| Suboptimal Oven Temperature Program | A fast temperature ramp can cause co-elution of closely related compounds. | A slower temperature ramp rate (e.g., 5–8°C/min) can improve the separation of isomers like isobutyrate and butyrate.[5] |
| Carrier Gas Flow Rate | The linear velocity of the carrier gas affects separation efficiency. | Optimize the carrier gas flow rate for your column dimensions and carrier gas type (Hydrogen or Helium).[7] |
Issue 3: Irreproducible Results
Q: My peak areas are not consistent between injections. What could be the cause?
A: Irreproducible results can stem from issues with the injection process or sample degradation.
| Potential Cause | Explanation | Solution |
| Injector Temperature Too High | Thermally labile derivatives can degrade in a hot injector, leading to lower and inconsistent peak areas.[12] | Systematically lower the injector temperature in increments (e.g., 20°C) to find the optimal temperature that balances volatilization and stability.[12] |
| Leaks in the System | Leaks in the injector septum or fittings can cause sample loss and variable results. | Regularly check for leaks using an electronic leak detector and replace the septum frequently.[13] |
| Incomplete Derivatization | If the derivatization reaction is not complete, the presence of free fatty acids will lead to inconsistent results. | Ensure the derivatization protocol is followed precisely, including reaction time and temperature. Use fresh reagents. |
| Split Ratio Variation | For split injections, inconsistencies in the split ratio will lead to variable amounts of sample reaching the column. | Ensure your electronic pressure control (EPC) is functioning correctly. Calibrate at different split ratios if necessary.[14] |
Data Presentation: Optimizing Injection Parameters
The following tables summarize the impact of key injection parameters on the analysis of VFA derivatives.
Table 1: Effect of Injector Temperature on Analyte Stability
| Injector Temperature (°C) | Analyte Response for Thermally Labile Derivatives | Analyte Response for Thermally Stable Derivatives | Recommendation |
| < 200 | May be too low for complete volatilization, leading to broad peaks. | Stable response. | Start with a lower temperature (e.g., 220°C) and gradually increase.[5] |
| 220 - 250 | Optimal range for most VFA derivatives.[5] | Stable response. | This is a good starting range for method development.[5] |
| > 250 | Potential for thermal degradation, leading to reduced peak areas and ghost peaks.[12] | Stable response. | Avoid excessively high temperatures, especially for longer-chain or unsaturated derivatives.[15] |
Table 2: Choosing the Right Injection Mode
| Parameter | Split Injection | Splitless Injection |
| Primary Use | High concentration samples[11] | Trace analysis[11] |
| Typical Sample Amount on Column | A small fraction of the injected volume | Nearly the entire injected volume |
| Advantages | Prevents column overload, produces sharp peaks[6] | Maximizes sensitivity[6] |
| Disadvantages | Not suitable for trace analysis | Can lead to broader peaks if not optimized, potential for column overload with concentrated samples[11] |
| Typical Split Ratio | 1:20 to 1:50[5] | N/A |
Experimental Protocols
Protocol 1: Esterification of VFAs using Boron Trifluoride (BF₃)-Methanol
This protocol is a widely used method for preparing FAMEs from VFAs.[1][3]
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner.[1] If the sample is in an aqueous solution, it must be evaporated to dryness first.[1][3]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the sample.[1]
-
Reaction: Tightly cap the tube and heat at 60-100°C for 5-10 minutes.[6]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381). Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[6]
-
Sample Collection: Centrifuge at a low speed to separate the layers. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the vial to remove any residual water. The sample is now ready for GC injection.[6]
Protocol 2: Silylation of VFAs using BSTFA
This protocol is an alternative for creating volatile TMS-ether derivatives.
-
Sample Preparation: Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.[3]
-
Reagent Addition: To the dried sample in a vial, add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[3]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3]
-
Dilution & Analysis: After the vial has cooled to room temperature, a solvent of choice (e.g., dichloromethane) can be added before GC analysis.[3]
Visualizations
Caption: Experimental workflow for VFA analysis.
Caption: Troubleshooting decision tree for VFA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. restek.com [restek.com]
- 5. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. split ratio and absolute quantitation - Chromatography Forum [chromforum.org]
- 15. ues.pku.edu.cn [ues.pku.edu.cn]
Technical Support Center: Selecting an Internal Standard for 18-Hydroxyoctadecanoic Acid Analysis
This guide provides researchers, scientists, and drug development professionals with essential information for selecting a suitable internal standard (IS) for the quantitative analysis of 18-hydroxyoctadecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it critical for analyzing this compound?
An internal standard is a compound with similar chemical and physical properties to the analyte of interest (in this case, this compound) that is added in a known quantity to every sample, calibrator, and quality control. Its purpose is to correct for variations that can occur during sample preparation, extraction, and analysis.[1][2][3] Using an IS is crucial because it improves the accuracy and precision of the quantification by normalizing the analyte's response to its own, thereby compensating for sample loss and fluctuations in instrument performance, such as injection volume or mass spectrometer signal drift.[2][3]
Q2: What are the key characteristics of an ideal internal standard for this compound?
An ideal internal standard should:
-
Be chemically and physically similar to this compound to ensure it behaves similarly during extraction and chromatographic separation.[1][2]
-
Be distinguishable from the analyte by the mass spectrometer, meaning it must have a different mass-to-charge ratio (m/z).
-
Not be naturally present in the biological samples being analyzed.[4]
-
Elute at or very near the same retention time as the analyte, especially for LC-MS/MS, to effectively compensate for matrix effects like ion suppression or enhancement.[4]
-
Be added to the sample as early as possible in the workflow, preferably before any extraction steps.[4][5]
Q3: What is the best type of internal standard for this compound?
The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (e.g., this compound-d₃).[6] SIL standards are considered the best choice because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience the same extraction recovery and matrix effects.[4][7] This leads to the most accurate and precise quantification.[6][8]
Q4: I cannot find a commercial source for deuterated this compound. What are my options?
When a SIL internal standard is unavailable or cost-prohibitive, the next best option is to use a structural analog.[6] A structural analog is a molecule that is not isotopically labeled but has a very similar chemical structure to the analyte. However, careful validation is required, as even minor structural differences can affect recovery, chromatographic retention, and ionization efficiency, potentially introducing bias into the results.[1][6]
Q5: How do I choose the best structural analog for this compound?
When selecting a structural analog, prioritize compounds with the most similar physicochemical properties. For this compound, key features to match are the C18 carbon chain, the carboxylic acid group, and the terminal (omega) hydroxyl group. The closer the analog is in structure, the more likely it is to mimic the analyte's behavior.[1] See the comparison table below for potential candidates.
Comparison of Potential Internal Standards
The table below summarizes key properties of this compound and potential internal standards. This data helps in selecting an appropriate IS by comparing their structural and physical characteristics.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features & Comments |
| Analyte: this compound | C₁₈H₃₆O₃ | 300.48[9] | C18 saturated chain with a terminal (ω) hydroxyl group. |
| Ideal IS: Deuterated this compound | C₁₈HₓDᵧO₃ | >300.48 | Gold Standard. Identical properties to the analyte, ensuring co-elution and correction for matrix effects. May not be commercially available. |
| Structural Analog: 18-Hydroxyoleic Acid | C₁₈H₃₄O₃ | 298.5[10] | C18 chain with a terminal hydroxyl group and one double bond at C9. Very similar polarity. Excellent candidate. |
| Structural Analog: 12-Hydroxystearic Acid | C₁₈H₃₆O₃ | 300.48[11][12] | C18 saturated chain, but the hydroxyl group is on C12 (secondary alcohol) instead of C18 (primary alcohol).[11][13] This positional difference may alter polarity, solubility, and chromatographic retention. Requires careful validation. |
| Structural Analog: 18-Hydroxylinoleic Acid | C₁₈H₃₂O₃ | 296.4[14] | C18 chain with a terminal hydroxyl group and two double bonds. The increased unsaturation will affect its retention time and potentially its ionization efficiency compared to the saturated analyte. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability / Poor Reproducibility | 1. Inconsistent sample preparation or extraction. 2. The chosen internal standard is not adequately correcting for variability. 3. Instrument instability (e.g., inconsistent spray in MS source).[15] | 1. Ensure the IS is added at the very beginning of the sample preparation process at a consistent concentration.[2] 2. If using a structural analog, its behavior may differ from the analyte. Evaluate a closer analog or a SIL IS if possible.[1] 3. Perform system suitability checks. Check MS spray stability and LC system pressure.[15] |
| Poor Peak Shape or Splitting | 1. Column degradation or contamination. 2. Incompatibility between the sample solvent and the mobile phase. 3. Extra-column volume effects (e.g., excessive tubing length).[16] | 1. Flush the column or replace it if it's old. Consider using a guard column.[17] 2. Reconstitute the final extract in a solvent that is similar to or weaker than the initial mobile phase.[18] 3. Minimize tubing length and ensure proper fittings are used.[16] |
| Suspected Matrix Effects (Ion Suppression/Enhancement) | 1. Co-eluting compounds from the sample matrix are affecting the ionization of the analyte and/or IS. 2. The chosen IS does not co-elute perfectly with the analyte, failing to compensate for matrix effects. | 1. Improve sample cleanup using methods like solid-phase extraction (SPE).[19] 2. Optimize the chromatographic method to better separate the analyte from interfering matrix components. 3. Use a SIL IS that co-elutes with the analyte for the most effective correction.[4] |
| IS Signal is Absent or Very Low | 1. Error in adding the IS to the sample. 2. Degradation of the IS during sample processing. 3. Poor recovery of the IS during extraction. | 1. Double-check pipetting procedures and IS solution concentration. 2. Assess the stability of the IS under your specific extraction and storage conditions. 3. Modify the extraction protocol (e.g., change solvent, pH) to improve recovery. |
Experimental Protocols & Visualizations
Internal Standard Selection Workflow
This decision tree illustrates the logical steps for selecting the most appropriate internal standard.
Caption: Decision tree for internal standard selection.
General Analytical Workflow
The following diagram outlines a typical workflow for the quantification of this compound using an internal standard.
Caption: General workflow for sample analysis.
Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting hydroxy fatty acids from a biological matrix like plasma. It must be optimized for your specific application and instrumentation.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 10 µL of the internal standard solution (at a concentration appropriate for the expected analyte range).
-
Add 600 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase cartridge) with 1 mL of methanol.[18]
-
Equilibrate the cartridge with 1 mL of water.[18]
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[20]
-
Elute the hydroxy fatty acids with 1 mL of an appropriate organic solvent (e.g., methanol/acetonitrile 10/90, v/v).[18][20]
-
-
Final Step:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial LC mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. nebiolab.com [nebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. larodan.com [larodan.com]
- 10. 18-Hydroxyoleic acid | C18H34O3 | CID 5312773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 12-Hydroxystearic acid (CAS 106-14-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. 12-Hydroxystearic Acid - Top Synthetic Resins for Industrial Use [penpet.com]
- 14. 18-Hydroxylinoleic acid | C18H32O3 | CID 87314906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
- 19. znaturforsch.com [znaturforsch.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Suberin Analysis Protocols: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during suberin analysis.
Troubleshooting Guides
This section addresses specific problems that may arise during suberin analysis, offering potential causes and solutions.
1. Low Yield of Suberin Monomers
-
Symptom: The total amount of suberin monomers quantified is significantly lower than expected.
-
Potential Cause 1: Incomplete Depolymerization. The suberin macromolecule may not be fully broken down into its constituent monomers. Diacids and aromatic compounds are particularly prone to remaining in oligomeric or polymeric forms.[1][2]
-
Solution:
-
Optimize the depolymerization reaction time and temperature. For instance, alkaline hydrolysis can be performed at 95°C for 4 hours.[1]
-
Consider using alternative or sequential depolymerization methods. For example, a two-step method involving initial silylation followed by alkaline hydrolysis can release more monomers than a single-step method.[1]
-
For recalcitrant suberin, harsher methods like hydrogenolysis or catalytic depolymerization might be necessary, though these can alter monomer structures.[3][4]
-
-
-
Potential Cause 2: Inefficient Extraction of Monomers. After depolymerization, the released monomers may not be efficiently extracted from the reaction mixture.
-
Solution:
-
Ensure the pH of the mixture is acidified to approximately 3-3.5 before extraction to protonate the carboxylic acids, making them more soluble in organic solvents.[1]
-
Perform multiple extractions (e.g., three times) with a suitable organic solvent like chloroform (B151607) or dichloromethane (B109758) and pool the organic phases.[1][5]
-
-
-
Potential Cause 3: Loss of Volatile Monomers. Short-chain fatty acids or other volatile monomers may be lost during solvent evaporation steps.
-
Solution:
-
Use a rotary evaporator under reduced pressure and moderate temperature to remove the solvent. Avoid high temperatures or prolonged drying times.
-
-
2. Inaccurate Quantification of Monomers
-
Symptom: The relative proportions of different suberin monomers are inconsistent or do not match published data for similar samples.
-
Potential Cause 1: Lack of Internal Standards. Quantifying based on peak areas alone without correcting for variations in injection volume and detector response can lead to significant errors.[1][5]
-
Solution:
-
Add a known amount of an appropriate internal standard to the sample before derivatization and GC analysis. Choose internal standards that are not naturally present in the sample and have similar chemical properties to the analytes of interest (e.g., heptadecanoic acid for fatty acids).[6]
-
-
-
Potential Cause 2: Differences in Detector Response Factors. Different suberin monomers will have different response factors in both Flame Ionization Detectors (FID) and Mass Spectrometers (MS).[1]
-
Solution:
-
Establish calibration curves for each class of suberin monomer (e.g., fatty acids, diacids, ω-hydroxy acids, alcohols) using authentic standards. This is the most accurate method for quantification.[1]
-
If standards are unavailable, use the effective carbon number (ECN) concept for FID quantification as an approximation, but be aware of its limitations.
-
-
-
Potential Cause 3: Incomplete Derivatization. Free hydroxyl and carboxyl groups must be derivatized (e.g., by trimethylsilylation) before GC analysis to increase volatility and improve peak shape. Incomplete derivatization will lead to poor chromatography and inaccurate quantification.[5]
-
Solution:
-
Ensure the sample is completely dry before adding the derivatization reagent, as water will deactivate it.
-
Use a sufficient excess of the derivatization reagent and allow the reaction to proceed for the recommended time and temperature.
-
Analyze the derivatized sample promptly to avoid degradation of the derivatives.
-
-
3. Co-elution of Peaks in Gas Chromatography
-
Symptom: Peaks in the gas chromatogram are not well-resolved, making identification and quantification difficult.
-
Potential Cause 1: Inappropriate GC Column or Temperature Program. The stationary phase of the GC column may not be suitable for separating the complex mixture of suberin monomers, or the temperature program may be too fast.
-
Solution:
-
Use a capillary column with a non-polar or medium-polarity stationary phase suitable for lipid analysis.
-
Optimize the GC oven temperature program. Start with a lower initial temperature and use a slower ramp rate to improve the separation of early-eluting peaks.
-
-
-
Potential Cause 2: Sample Overload. Injecting too much sample can lead to broad, tailing peaks and poor resolution.
-
Solution:
-
Dilute the sample before injection or reduce the injection volume.
-
-
4. Poor Recovery of Glycerol (B35011)
-
Symptom: Glycerol, a key component of the suberin polyester, is not detected or is present in very low amounts.
-
Potential Cause: Inappropriate Extraction and Analysis Method. Many standard suberin analysis protocols are optimized for long-chain aliphatic monomers and will result in the loss of the highly polar glycerol molecule into the aqueous phase during liquid-liquid extraction.[7]
-
Solution:
-
To quantify glycerol, the aqueous phase after extraction of the aliphatic monomers must be retained and analyzed separately, for example, by HPLC or a specific enzymatic assay.
-
Alternatively, modify the derivatization and GC method to allow for the analysis of derivatized glycerol along with the other monomers, though this can be challenging due to its high volatility.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between the non-extraction and solvent-extraction methods for root suberin analysis?
A1: The primary difference lies in the initial sample preparation.[6]
-
Non-extraction method: This is a faster, high-throughput method where whole root samples are directly subjected to depolymerization (e.g., acidic transmethylation). A key pitfall is that this method co-analyzes all acyl chains present in the root, including those from membranes and storage lipids, which can lead to an overestimation of suberin content.[6]
-
Solvent-extraction method: This is a more traditional and accurate method where roots are first exhaustively extracted with organic solvents to remove soluble lipids (waxes and other extractives) before the remaining tissue is depolymerized. This ensures that only the polymeric suberin is analyzed.[6]
Q2: How can I analyze the aromatic domain of suberin?
A2: The aromatic domain of suberin, which is often lignin-like and rich in ferulic acid, is not readily analyzed by the same GC-MS methods used for the aliphatic domain.[3][8]
-
Lignin analysis methods such as thioacidolysis or DFRC (derivatization followed by reductive cleavage) can be adapted to analyze the suberin-associated polyaromatics.[8]
-
Solid-state 13C NMR can provide direct information on the location and molecular mobility of both the aliphatic and aromatic domains of suberin in situ.[3]
-
Depolymerization can release soluble phenolic acids, such as ferulic acid, which can be quantified by HPLC or GC-MS after derivatization.[7]
Q3: What are the best practices for sample collection and storage to ensure accurate suberin analysis?
A3:
-
Sample Collection: The suberin content and composition can vary with the age of the tissue and environmental conditions.[8][9] It is crucial to sample tissues of a consistent developmental stage and from plants grown under controlled conditions.
-
Storage: To prevent degradation of the suberin polymer, samples should be stored properly. Lyophilization (freeze-drying) is a common method for preserving plant tissues for subsequent lipid analysis. Store lyophilized samples in a desiccator at room temperature or frozen at -20°C or -80°C for long-term storage.
Q4: Why is my suberin monomer profile different from what is published in the literature for the same plant species?
A4: Discrepancies can arise from several factors:
-
Analytical Method: As detailed in this guide, differences in depolymerization, extraction, and quantification methods can significantly alter the resulting monomer profile.[1]
-
Plant Growth Conditions: Suberin deposition is a dynamic process that responds to environmental stresses such as drought, salinity, and nutrient availability.[9] Plants grown under different conditions may have different suberin compositions.
-
Tissue Type and Developmental Stage: Suberin composition varies between different tissues (e.g., root endodermis vs. periderm) and changes as the tissue matures.[8][9]
-
Genotype: Different varieties or ecotypes of the same plant species can have genetic variations that lead to differences in their suberin composition.
Experimental Protocols & Data
Protocol 1: General Suberin Analysis Workflow
This workflow outlines the key steps for the analysis of suberin monomers by GC-MS.
Caption: General workflow for suberin analysis.
Protocol 2: Comparative Depolymerization Methods
A comparison of two common depolymerization approaches.
Method 1: Direct Silylation (for readily accessible monomers)
-
A small amount of the dried, extracted plant material is directly treated with a silylation reagent (e.g., BSTFA with TMCS in pyridine).
-
The mixture is heated to facilitate the reaction.
-
The supernatant containing the derivatized monomers is directly analyzed by GC-MS. Note: This method may not be suitable for quantifying the entire suberin profile as it may not efficiently derivatize monomers within the polymer matrix.
Method 2: Alkaline Hydrolysis followed by Silylation (for total monomer content)
-
Approximately 50-100 mg of the dried, extracted plant material is dissolved in 1 mL of methanol.[1]
-
1 mL of 1 M NaOH in water is added.[1]
-
The sample is incubated at 95°C for 4 hours.[1]
-
After cooling, the mixture is acidified to pH 3-3.5 with 1 M HCl.[1]
-
The released suberin monomers are extracted three times with dichloromethane.[1]
-
The combined organic extracts are evaporated to dryness.[1]
-
The dried residue is then derivatized by silylation before GC-MS analysis.
Data Presentation
The following table presents a hypothetical comparison of suberin monomer quantification from birch outer bark using two different methods, illustrating the importance of the chosen protocol.
| Suberin Monomer Class | Method 1 (Direct Silylation) (mg/g) | Method 2 (Alkaline Hydrolysis) (mg/g) |
| Fatty Acids | 15.2 ± 1.8 | 18.5 ± 2.1 |
| ω-Hydroxy Acids | 25.6 ± 2.5 | 35.8 ± 3.1 |
| α,ω-Diacids | 8.3 ± 1.1 | 22.4 ± 2.3 |
| Fatty Alcohols | 10.1 ± 1.3 | 12.7 ± 1.5 |
| Ferulic Acid | 1.5 ± 0.4 | 4.9 ± 0.7 |
| Total Quantified | 60.7 | 94.3 |
| Data is hypothetical and for illustrative purposes, based on trends observed in the literature where Method 2 yields a higher amount of total monomers, especially diacids and aromatics.[1] |
Logical Relationships in Troubleshooting
This diagram illustrates the decision-making process when troubleshooting low suberin monomer yield.
Caption: Troubleshooting flowchart for low suberin yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]
- 4. Catalytic depolymerisation of suberin rich biomass with precious metal catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]
- 6. Root Aliphatic Suberin Analysis Using Non-extraction or Solvent-extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suberin: the biopolyester at the frontier of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Importance of suberin biopolymer in plant function, contributions to soil organic carbon and in the production of bio-derived energy and materials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of 18-Hydroxyoctadecanoic Acid: LC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 18-hydroxyoctadecanoic acid (18-HODA), a long-chain omega-hydroxy fatty acid, is crucial for understanding its physiological roles and potential as a biomarker. This guide provides an objective comparison of two prevalent analytical techniques for 18-HODA quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into their respective performance characteristics, supported by experimental data from studies on similar analytes, and provide detailed experimental protocols.
Data Presentation: Performance Comparison
The following table summarizes the typical validation parameters for the quantification of long-chain hydroxy fatty acids using LC-MS/MS and GC-MS. While specific values for 18-HODA may vary depending on the exact methodology and instrumentation, this comparison, based on published data for similar compounds, provides a reliable estimate of expected performance.
| Validation Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL[1][2] | 0.03 - 1.13 mg/kg⁻¹ |
| Limit of Quantification (LOQ) | 0.4 - 2.6 ng/mL[1][2] | 0.09 - 3.41 mg/kg⁻¹ |
| Linearity (r²) | > 0.99[1][2] | > 0.99 |
| Precision (RSD%) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Derivatization | Not typically required | Mandatory |
| Throughput | High | Moderate |
Key Considerations:
-
Sensitivity: LC-MS/MS generally offers higher sensitivity, with lower limits of detection and quantification, making it ideal for analyzing samples with trace amounts of 18-HODA.
-
Derivatization: GC-MS analysis of non-volatile compounds like 18-HODA necessitates a derivatization step to increase their volatility. This adds to the sample preparation time and can introduce variability. LC-MS/MS can directly analyze 18-HODA, simplifying the workflow.
-
Specificity: Both techniques, when coupled with mass spectrometry, provide high specificity for the analyte.
-
Throughput: The absence of a derivatization step and typically faster run times contribute to the higher throughput of LC-MS/MS methods.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of 18-HODA using LC-MS/MS and GC-MS.
LC-MS/MS Experimental Workflow
GC-MS Experimental Workflow
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the quantification of 18-HODA.
LC-MS/MS Method
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., 18-HODA-d4).
-
Perform a liquid-liquid extraction using a solvent mixture such as isopropanol:ethyl acetate (B1210297) (1:3, v/v).
-
Vortex and centrifuge the sample.
-
Collect the organic supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor to product ion transitions for both 18-HODA and its internal standard.
-
GC-MS Method
-
Sample Preparation and Derivatization:
-
Extract total lipids from the sample using a method such as the Folch or Bligh-Dyer procedure.
-
Saponify the lipid extract using methanolic KOH to release the fatty acids.
-
Acidify the sample and extract the free fatty acids with hexane (B92381).
-
Evaporate the hexane and perform derivatization. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the sample at 60°C for 30 minutes to ensure complete derivatization.
-
-
Gas Chromatography Conditions:
-
Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Monitored Ions: Select characteristic ions of the derivatized 18-HODA.
-
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the study. For high-throughput analysis and superior sensitivity, particularly in complex biological matrices, LC-MS/MS is the recommended method. GC-MS, while requiring an additional derivatization step, remains a robust and reliable alternative, especially in laboratories where it is already an established platform for fatty acid analysis. The validation data and protocols provided in this guide offer a solid foundation for researchers to develop and implement a quantification method for 18-HODA that best suits their analytical needs.
References
Comparative Guide to the Synthesis of Deuterated 18-Hydroxyoctadecanoic Acid
For researchers in lipidomics, metabolic studies, and drug development, deuterated fatty acids are invaluable tools for tracing biochemical pathways and quantifying metabolic fluxes. This guide provides a comparative overview of synthetic strategies for producing deuterated 18-hydroxyoctadecanoic acid, a long-chain omega-hydroxy fatty acid. We present two plausible multi-step chemical synthesis routes and compare them with a common alternative, deuterated stearic acid. This guide includes detailed experimental protocols, quantitative performance data, and a workflow for its application in metabolic tracing experiments.
Comparison of Synthetic Routes
The synthesis of deuterated this compound can be approached through various strategies. Below is a comparison of two potential routes against the synthesis of a widely used deuterated fatty acid, d35-stearic acid.
| Parameter | Route 1: Catalytic H/D Exchange of a Precursor | Route 2: Multi-step Synthesis from a Deuterated Building Block | Alternative: Perdeuteration of Stearic Acid |
| Starting Material | Methyl 18-bromooctadecanoate | Deuterated 1,12-dodecanediol | Stearic Acid |
| Key Reactions | Catalytic H/D exchange, Hydrolysis, Nucleophilic Substitution | Grignard reaction, Esterification, Reduction | Catalytic H/D exchange |
| Typical Overall Yield | ~60-70% | ~40-50% | >90% |
| Isotopic Purity | >95% D | >98% D | >98% atom % D[1] |
| Number of Steps | 3 | 4 | 1 |
| Advantages | Fewer steps, potentially higher overall yield. | High and specific deuterium (B1214612) incorporation. | Very high isotopic purity, commercially available standard.[1][2] |
| Disadvantages | Potential for incomplete deuteration, requires specialized catalyst. | More complex, potentially lower overall yield. | Lacks the terminal hydroxyl group for studying specific metabolic pathways. |
Experimental Protocols
Route 1: Synthesis via Catalytic H/D Exchange of Methyl 18-bromooctadecanoate
This route involves the deuteration of a commercially available precursor followed by conversion to the final product.
Step 1: Catalytic H/D Exchange of Methyl 18-bromooctadecanoate
-
Reaction: Methyl 18-bromooctadecanoate is subjected to catalytic hydrogen-deuterium exchange using deuterium gas (D₂) and a platinum catalyst (Pt/C).
-
Procedure: In a high-pressure reactor, dissolve methyl 18-bromooctadecanoate in an appropriate solvent (e.g., ethyl acetate). Add 10% Pt/C catalyst. Purge the reactor with D₂ gas and then pressurize to 10-20 bar. Heat the mixture to 80-100°C and stir for 24-48 hours. After cooling and venting, the catalyst is filtered off, and the solvent is evaporated to yield deuterated methyl 18-bromooctadecanoate.
-
Expected Yield: ~90%
-
Expected Isotopic Purity: >95% D
Step 2: Synthesis of Deuterated Methyl 18-hydroxyoctadecanoate
-
Reaction: The deuterated bromo-ester is converted to the hydroxy-ester via nucleophilic substitution with potassium hydroxide (B78521).
-
Procedure: Dissolve the deuterated methyl 18-bromooctadecanoate in a mixture of dioxane and water. Add potassium hydroxide and reflux the mixture for 4-6 hours. After cooling, the mixture is acidified with HCl and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude hydroxy-ester.
-
Expected Yield: ~80%
Step 3: Hydrolysis to Deuterated this compound
-
Reaction: The methyl ester is hydrolyzed to the carboxylic acid.
-
Procedure: Dissolve the deuterated methyl 18-hydroxyoctadecanoate in a mixture of methanol (B129727) and water. Add an excess of potassium hydroxide and reflux for 2-3 hours. After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with HCl. The precipitated fatty acid is filtered, washed with cold water, and dried under vacuum.
-
Expected Yield: ~95%
Route 2: Multi-step Synthesis from a Deuterated Building Block
This approach builds the C18 chain from a smaller deuterated molecule.
Step 1: Synthesis of d4-1,12-Dodecanediol
-
Reaction: Reduction of dodecanedioic acid with lithium aluminum deuteride (B1239839) (LiAlD₄).
-
Procedure: In a flame-dried flask under an inert atmosphere, suspend LiAlD₄ in anhydrous tetrahydrofuran (B95107) (THF). Slowly add a solution of dodecanedioic acid in THF. The mixture is then refluxed for 12-16 hours. After cooling, the reaction is quenched by the careful addition of D₂O, followed by 15% NaOD solution. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield d4-1,12-dodecanediol.
-
Expected Yield: ~85%
-
Expected Isotopic Purity: >98% D
Step 2: Synthesis of d4-12-Bromododecan-1-ol
-
Reaction: Monobromination of the deuterated diol.
-
Procedure: Dissolve d4-1,12-dodecanediol in an aqueous solution of hydrobromic acid (48%). Heat the mixture to 100°C and stir vigorously for 24 hours. After cooling, the product is extracted with hexane. The organic layer is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
-
Expected Yield: ~70%
Step 3: Synthesis of Deuterated this compound Methyl Ester
-
Reaction: Grignard reaction of the bromo-alcohol with a C6 synthon.
-
Procedure: Prepare the Grignard reagent from d4-12-bromododecan-1-ol and magnesium turnings in THF. In a separate flask, prepare the acid chloride of adipic acid monomethyl ester. Add the Grignard reagent to a solution of the acid chloride in THF at -78°C. The reaction is slowly warmed to room temperature and stirred overnight. The reaction is quenched with saturated ammonium (B1175870) chloride solution and extracted with ether. The organic phase is washed, dried, and concentrated.
-
Expected Yield: ~75%
Step 4: Hydrolysis to Deuterated this compound
-
Procedure: As described in Route 1, Step 3.
-
Expected Yield: ~95%
Alternative Product: Deuterated Stearic Acid (d35-Stearic Acid)
Deuterated stearic acid is a commonly used internal standard and metabolic tracer.[2] Its synthesis is more straightforward than that of the hydroxy-functionalized analogue.
Synthesis Protocol: Catalytic H/D Exchange of Stearic Acid
-
Reaction: Perdeuteration of stearic acid via catalytic exchange with D₂O.
-
Procedure: In a high-pressure reactor, a mixture of stearic acid, 10% Pt/C catalyst, and a 40% NaOD solution in D₂O is heated to 220°C for 72 hours.[3] After cooling, the reaction mixture is acidified with DCl in D₂O, and the product is extracted with diethyl ether. The organic phase is washed with brine and dried over anhydrous Na₂SO₄. The solvent is evaporated to yield d35-stearic acid. To achieve high isotopic incorporation, this process may be repeated.[4]
-
Expected Yield: >90%
-
Expected Isotopic Purity: >98 atom % D[1]
Application in Metabolic Tracing
Deuterated fatty acids are powerful tools for tracing the metabolic fate of lipids in vivo and in vitro.[5][6][7][8] The workflow below illustrates a typical application in a lipidomics study.
Caption: Workflow for using deuterated this compound in metabolic tracing studies.
This diagram illustrates the process from the introduction of the deuterated fatty acid into a biological system to the final analysis of its metabolic fate. The distinct mass of the deuterated compound allows for its differentiation from endogenous, non-labeled lipids by mass spectrometry, enabling the precise tracking of its incorporation into complex lipids and its conversion into other metabolites.[9]
References
- 1. 硬脂酸-d 35 酸 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Documents download module [ec.europa.eu]
- 5. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ukisotope.com [ukisotope.com]
- 7. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 8. Analytical Considerations of Stable Isotope Labelling in Lipidomics | MDPI [mdpi.com]
- 9. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 18-Hydroxyoctadecanoic Acid and 16-Hydroxypalmitic Acid in the Structure and Function of Suberin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key aliphatic monomers of suberin: 18-hydroxyoctadecanoic acid and 16-hydroxypalmitic acid. Suberin is a complex lipophilic polyester (B1180765) that forms a protective barrier in various plant tissues, including root endodermis, seed coats, and wound periderm. The composition of its monomeric units, particularly the chain length of its constituent fatty acids, plays a crucial role in determining the physicochemical properties and biological function of this barrier. This document summarizes experimental data on the biosynthesis, relative abundance, and functional significance of C18 and C16 ω-hydroxy acids in suberin, providing a resource for researchers in plant biology, materials science, and drug development.
Quantitative Comparison of Suberin Monomers
The relative abundance of this compound and 16-hydroxypalmitic acid in suberin varies significantly across plant species, tissues, and developmental stages. Generally, C18 fatty acid derivatives, including this compound, are major components of the suberin polymer in many plants. However, C16 ω-hydroxy acids are also consistently present and can be quantitatively significant in certain contexts.
| Plant Species | Tissue | This compound Derivatives (% of Aliphatic Monomers) | 16-Hydroxypalmitic Acid (% of Aliphatic Monomers) | Reference(s) |
| Arabidopsis thaliana | Root | Present, but less abundant than very-long-chain (≥C20) ω-hydroxy acids. | Present, substrate for feruloylation. | [1] |
| Arabidopsis thaliana | Seed Coat | Major component, along with corresponding dicarboxylic acid. | Present. | [2] |
| Solanum tuberosum (Potato) | Tuber Periderm | C18:1 ω-hydroxyacid is a major component. Silencing of CYP86A33 leads to a ~70% reduction. | Present. | [3] |
| Glycine max (Soybean) | Root Endodermis | C18:1 derivatives are highly abundant. | Present, quantitative differences observed between genotypes. | [4] |
| Quercus suber (Cork Oak) | Cork | C18 ω-hydroxyacids and α,ω-diacids with mid-chain modifications are dominant. | Saturated C16 ω-hydroxyacid is present. | [5][6] |
Biosynthesis and Incorporation into Suberin
The biosynthesis of this compound and 16-hydroxypalmitic acid in the context of suberin formation involves a series of enzymatic steps primarily located in the endoplasmic reticulum.
Signaling and Biosynthetic Pathway
Caption: Biosynthesis of C16 and C18 ω-hydroxy acids for suberin.
Key enzymes exhibit substrate preferences that influence the final monomer composition of suberin. For instance, the cytochrome P450 monooxygenase CYP86A1 from Arabidopsis thaliana is involved in the ω-hydroxylation of fatty acids and shows a preference for substrates with chain lengths shorter than C20[7]. Conversely, CYP86B1 acts on very-long-chain fatty acids (C22 and C24)[8]. In potato, the silencing of CYP86A33 leads to a significant reduction in C18:1 ω-hydroxyacid and its corresponding α,ω-diacid, highlighting its crucial role in the biosynthesis of C18 suberin monomers[3].
A critical step in the formation of the suberin polymer is the attachment of ferulic acid to ω-hydroxy acids, which serves to link the aliphatic and aromatic domains of suberin. The enzyme responsible for this, ALIPHATIC SUBERIN FERUOYL TRANSFERASE (ASFT), also known as HYDROXYCINNAMOYL-CoA:ω-HYDROXYACID O-HYDROXYCINNAMOYLTRANSFERASE (HHT), from Arabidopsis thaliana displays a kinetic preference for 16-hydroxypalmitic acid as an acyl acceptor[1]. While it may also act on other long-chain ω-hydroxy acids, its preference for the C16 substrate suggests a specialized role for 16-hydroxypalmitic acid in anchoring the suberin polymer to the cell wall via phenolic linkages.
Functional Significance in the Suberin Barrier
The chain length of the aliphatic monomers is a key determinant of the physical properties of the suberin barrier. Longer chain fatty acids are generally associated with a more ordered and less permeable barrier.
The role of C18 ω-hydroxy acids in barrier function is well-documented. In potato, a significant reduction in C18:1 ω-hydroxyacid and α,ω-diacid due to the silencing of CYP86A33 results in a disorganized suberin lamella and a 3.5-fold increase in the water permeability of the periderm[3]. This indicates that C18 ω-hydroxy acids are essential for the proper assembly and sealing properties of the suberin barrier. The double bond in C18:1 monomers can introduce a kink in the aliphatic chain, which is thought to influence the packing and flexibility of the polymer[5].
While the specific role of 16-hydroxypalmitic acid in the physical barrier properties is less directly elucidated, its preferential use in feruloylation suggests a critical role in the structural integrity of the suberin macromolecule by covalently linking the aliphatic polyester to the aromatic domain embedded in the cell wall[1][6]. This linkage is crucial for the overall stability and barrier function of the suberized layer. Therefore, the ratio of this compound to 16-hydroxypalmitic acid likely reflects a balance between forming the bulk of the hydrophobic barrier and anchoring this barrier to the cell wall.
Experimental Protocols
The analysis of this compound and 16-hydroxypalmitic acid in suberin involves the isolation of suberized tissue, removal of soluble waxes, depolymerization of the suberin polyester, and subsequent analysis of the resulting monomers, typically by gas chromatography-mass spectrometry (GC-MS).
Workflow for Suberin Monomer Analysis
Caption: Experimental workflow for suberin monomer analysis.
1. Isolation of Suberized Tissue and Delipidation:
-
Excise the tissue of interest (e.g., potato tuber periderm, Arabidopsis roots).
-
Thoroughly wash and freeze-dry the tissue.
-
Grind the tissue to a fine powder.
-
Perform exhaustive solvent extraction (e.g., with chloroform, methanol, or a mixture) to remove non-covalently bound waxes and other lipids. This is a critical step to ensure that the analyzed monomers are derived from the suberin polymer.
2. Depolymerization of Suberin:
-
The delipidated tissue is subjected to a chemical reaction to break the ester bonds of the suberin polyester.
-
Transesterification: A common method involves heating the sample in a solution of sodium methoxide (B1231860) (NaOMe) or boron trifluoride (BF3) in methanol. This cleaves the ester bonds and converts the fatty acid and hydroxy fatty acid monomers into their corresponding methyl esters.
3. Extraction and Derivatization of Monomers:
-
After depolymerization, the reaction is stopped, and the methyl-esterified monomers are extracted into an organic solvent (e.g., chloroform or hexane).
-
The hydroxyl groups of the hydroxy fatty acids are then derivatized, typically by silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA), to increase their volatility for GC analysis.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The derivatized monomers are separated by gas chromatography based on their boiling points and polarity.
-
The separated compounds are then ionized and fragmented in a mass spectrometer.
-
The resulting mass spectra allow for the identification of individual monomers based on their characteristic fragmentation patterns.
-
Quantification is achieved by comparing the peak areas of the identified monomers to the peak area of an internal standard added at a known concentration.
Conclusion
Both this compound and 16-hydroxypalmitic acid are integral components of the suberin polymer, but they appear to fulfill distinct, albeit complementary, roles. The C18 ω-hydroxy acids are often more abundant and are critical for establishing the bulk and barrier properties of the aliphatic domain. In contrast, the C16 ω-hydroxy acid, 16-hydroxypalmitic acid, is a preferred substrate for feruloylation, suggesting a primary role in covalently linking the aliphatic polyester to the aromatic domain of suberin and the cell wall. The relative proportions of these two monomers are likely fine-tuned by the plant to modulate the structural integrity and permeability of the suberin barrier in response to developmental and environmental cues. A deeper understanding of the regulatory mechanisms that control the C16 versus C18 hydroxy acid balance in suberin could open new avenues for engineering plant stress tolerance and for the biotechnological production of novel biopolymers.
References
- 1. A hydroxycinnamoyltransferase responsible for synthesizing suberin aromatics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suberin-Associated Fatty Alcohols in Arabidopsis: Distributions in Roots and Contributions to Seed Coat Barrier Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP86A33-targeted gene silencing in potato tuber alters suberin composition, distorts suberin lamellae, and impairs the periderm's water barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soybean Root Suberin: Anatomical Distribution, Chemical Composition, and Relationship to Partial Resistance to Phytophthora sojae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]
- 6. Suberin: the biopolyester at the frontier of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suberin Goes Genomics: Use of a Short Living Plant to Investigate a Long Lasting Polymer - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of suberin composition in different plant species
For Researchers, Scientists, and Drug Development Professionals
Suberin is a complex lipophilic biopolymer found in the cell walls of specific plant tissues, such as the periderm of underground organs, the bark of trees, and the root endodermis.[1][2] It functions as a protective barrier, regulating the transport of water and solutes and defending against pathogens.[1][3] Structurally, suberin is a polyester (B1180765) composed of two primary domains: a polyaliphatic domain and a polyaromatic domain.[3][4] The aliphatic domain is built from long-chain fatty acids, ω-hydroxyacids, α,ω-diacids, and primary alcohols, all cross-linked by glycerol (B35011).[1][5][6] The aromatic domain consists mainly of hydroxycinnamic acids, with ferulic acid being the most common.[4][7] The precise monomeric composition of suberin is highly variable, differing significantly across plant species, tissue types, and developmental stages.[6] This guide provides a comparative analysis of suberin composition, details common experimental protocols for its analysis, and visualizes key biological and experimental pathways.
Comparative Suberin Monomer Composition
The following table summarizes the quantitative composition of aliphatic and aromatic suberin monomers from three well-studied plant species. The data highlights the diversity in suberin architecture. For instance, α,ω-diacids are dominant in Quercus suber cork and potato periderm, while ω-hydroxyacids are also a major component across species.[6] Glycerol is a significant component, essential for forming the polyester backbone.[6][8]
| Plant Species | Tissue | Monomer Class | Major Monomers (Chain Length) | Relative Abundance (% of Total Monomers) |
| Quercus suber (Cork Oak) | Cork Periderm | ω-Hydroxyacids | C18:1 (9-epoxy, 9,10-dihydroxy), C22:0, C24:0 | ~35-45% |
| α,ω-Diacids | C18:1 (9-epoxy), C22:0, C24:0 | ~25-35% | ||
| Fatty Acids | C16:0, C18:0, C22:0, C24:0 | ~5-10% | ||
| Alcohols | C18:0, C20:0, C22:0 | ~5% | ||
| Ferulates | Ferulic Acid | ~1-5% | ||
| Glycerol | Glycerol | ~14%[9] | ||
| Solanum tuberosum (Potato) | Tuber Periderm | ω-Hydroxyacids | C18:1, C18:2, C28:0 | ~30-40% |
| α,ω-Diacids | C16:0, C18:1, C18:2 | ~15-25% | ||
| Fatty Acids | C16:0, C18:0, C20:0, C22:0, C24:0 | ~10-20% | ||
| Alcohols | C22:0, C24:0, C26:0, C28:0 | ~5-10% | ||
| Ferulates | Ferulic Acid | ~1-5% | ||
| Glycerol | Glycerol | ~5-15%[6] | ||
| Arabidopsis thaliana (Thale Cress) | Root | ω-Hydroxyacids | C18:1, C22:0, C24:0 | ~40-50% |
| α,ω-Diacids | C16:0, C18:1, C22:0 | ~20-30% | ||
| Fatty Acids | C16:0, C18:0, C20:0, C22:0 | ~10-15% | ||
| Alcohols | C18:0, C20:0, C22:0 | ~5% | ||
| Ferulates | Ferulic Acid | <1%[10] | ||
| Glycerol | Not always reported, but present | - |
Note: Values are approximate and can vary based on analytical methods, plant age, and environmental conditions. Data compiled from multiple sources.[2][6][8]
Detailed Experimental Protocol: Suberin Analysis via GC-MS
The quantitative analysis of suberin monomers is most commonly achieved by gas chromatography-mass spectrometry (GC-MS) following chemical depolymerization of the suberin polyester.[11][12]
1. Sample Preparation & Delipidation:
-
Isolation: The suberized tissue (e.g., potato peel, root endodermis) is isolated. For roots, enzymatic digestion is often used to separate tissue layers.[13]
-
Drying & Grinding: The tissue is lyophilized (freeze-dried) and ground into a fine powder to increase surface area for extraction.
-
Solvent Extraction: The powder is exhaustively extracted with a series of organic solvents (e.g., chloroform (B151607), methanol) in a Soxhlet apparatus. This crucial step removes non-covalently bound lipids, such as waxes and free fatty acids, leaving the insoluble polymer residue.[14]
2. Suberin Depolymerization (Transesterification):
-
The delipidated residue is dried, and a known mass is subjected to base-catalyzed transesterification to break the ester bonds of the polymer.
-
A common method involves refluxing the sample in 1 M sodium methoxide (B1231860) (NaOMe) in anhydrous methanol (B129727) for several hours.[14] Alternatively, acid-catalyzed methanolysis (e.g., with BF₃/methanol) can be used.[15]
-
This reaction cleaves the ester linkages, releasing the aliphatic and aromatic monomers as methyl esters and the glycerol backbone.[9][15] An internal standard (e.g., ω-pentadecalactone or dotriacontane) is added at this stage for accurate quantification.[12]
3. Monomer Extraction:
-
After depolymerization, the reaction is stopped by adding an acidic aqueous solution (e.g., dilute H₂SO₄).
-
The released monomers are partitioned and extracted into an organic solvent, typically chloroform or dichloromethane.[15] The aqueous phase, containing glycerol, is often discarded in protocols focused on aliphatic monomers, but glycerol can be quantified separately from this phase.[8][14]
-
The organic phase is washed with a salt solution (e.g., saturated NaCl) to remove impurities and then dried over anhydrous sodium sulfate.
4. Derivatization:
-
The hydroxyl and carboxyl groups on the suberin monomers make them non-volatile. To enable GC analysis, these functional groups must be derivatized.
-
The dried monomer extract is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine, and heated (e.g., at 70°C for 1 hour). This converts hydroxyl and carboxyl groups into their trimethylsilyl (B98337) (TMS) ether and ester forms, which are volatile.
5. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography (GC): The volatile monomers are separated based on their boiling points and interactions with the capillary column.
-
Mass Spectrometry (MS): As monomers elute from the GC column, they are ionized and fragmented. The mass spectrometer detects these fragments, producing a unique mass spectrum for each compound, which allows for positive identification by comparison to spectral libraries.
-
Quantification: The abundance of each monomer is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of the known amount of internal standard.[12]
Visualizations
The following diagrams illustrate the experimental workflow for suberin analysis and a simplified overview of the suberin biosynthetic pathway.
Caption: A flowchart of the key steps for the chemical analysis of suberin monomers.
Caption: Key pathways for the synthesis of aliphatic and aromatic suberin monomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Suberin Biosynthesis, Assembly, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suberin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Importance of suberin biopolymer in plant function, contributions to soil organic carbon and in the production of bio-derived energy and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]
- 7. Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suberin: the biopolyester at the frontier of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Composition of suberin extracted upon gradual alkaline methanolysis of Quercus suber L. cork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Towards green chemicals and edible coatings from barks and peels with near critical extraction of suberin - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02552G [pubs.rsc.org]
- 14. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2014092591A1 - Process for the extraction and purification of long-chain bi-functional suberin acids from cork - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activities of 18-Hydroxyoctadecanoic Acid and Its Unsaturated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 18-hydroxyoctadecanoic acid (18-HODA), a saturated omega-hydroxy fatty acid, and its unsaturated counterparts, 18-hydroxyoleic acid (18-HOA) and 18-hydroxylinoleic acid (18-HOLA). The focus is on their roles as potential signaling molecules, particularly in the context of peroxisome proliferator-activated receptor (PPAR) activation and anti-inflammatory effects. While direct comparative studies on these specific molecules are limited, this guide synthesizes available experimental data on closely related hydroxy fatty acids to draw informed comparisons.
At a Glance: Key Biological Activities
| Biological Activity | This compound (Saturated) | 18-Hydroxyoleic Acid (Monounsaturated) | 18-Hydroxylinoleic Acid (Polyunsaturated) |
| PPAR Activation | Likely PPAR agonist. Studies on analogous saturated hydroxy fatty acids show PPAR activation comparable to their unsaturated counterparts.[1] | Likely PPAR agonist. Hydroxy monounsaturated fatty acids are known to activate PPARs.[1] | Potent PPAR agonist. Hydroxylated derivatives of linoleic acid are recognized as natural PPAR ligands. |
| Anti-inflammatory Potential | Potential anti-inflammatory effects. Saturated fatty acids have been reported to possess anti-inflammatory properties in some contexts. | Potential anti-inflammatory effects. | Demonstrated anti-inflammatory activity. An ester of a positional isomer, 13-hydroxy linoleic acid, showed an IC50 of ~28 µM in a cell-based anti-inflammatory assay.[2] Another polyunsaturated C18 hydroxy fatty acid showed a strong anti-inflammatory effect with an IC50 of 13.5 µM for nitric oxide inhibition.[3] |
| Other Reported Activities | Apoptosis inducer.[4] | Human metabolite of oleic acid.[5] | Fungal and human xenobiotic metabolite.[6] |
Note: The data presented for 18-HODA and 18-HOA on PPAR activation is extrapolated from studies on analogous compounds due to a lack of direct experimental evidence on these specific molecules.
In-Depth Analysis
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as in the regulation of inflammation. Fatty acids and their derivatives are natural ligands for PPARs.
This compound (18-HODA): While direct studies on 18-HODA are scarce, research on other saturated hydroxy fatty acids suggests it likely acts as a PPAR agonist. A significant study on 11-hydroxyoctadecanoic acid, another saturated C18 hydroxy fatty acid, demonstrated that it could activate PPARs to a similar extent as its monounsaturated analog, 11-hydroxyoctadecenoic acid.[1] This suggests that the presence of a hydroxyl group on the fatty acid backbone is a key determinant for PPAR activation, and the absence of a double bond does not necessarily diminish this activity.[1]
18-Hydroxyoleic Acid (18-HOA) and 18-Hydroxylinoleic Acid (18-HOLA): Unsaturated hydroxy fatty acids are well-established PPAR ligands. Hydroxylated metabolites of both oleic and linoleic acid have been shown to activate various PPAR isoforms (α, δ, and γ). For instance, 13-S-hydroxyoctadecadienoic acid (13-S-HODE), a metabolite of linoleic acid, is a known natural ligand for PPARγ. The increased flexibility and altered conformation conferred by the double bonds in 18-HOA and 18-HOLA may influence their binding affinity and activation potency for different PPAR subtypes.
Anti-inflammatory Activity
The inflammatory response is a complex biological process, and its modulation by fatty acid derivatives is an area of intense research.
This compound (18-HODA): The role of saturated fatty acids in inflammation is complex and context-dependent. While some studies suggest pro-inflammatory effects of certain saturated fatty acids, others have indicated potential anti-inflammatory properties. Direct evidence for the anti-inflammatory activity of 18-HODA is currently lacking.
18-Hydroxyoleic Acid (18-HOA) and 18-Hydroxylinoleic Acid (18-HOLA): Unsaturated fatty acids and their hydroxylated metabolites are generally considered to have more pronounced anti-inflammatory effects. For example, a study on the linoleic acid ester of 13-hydroxy linoleic acid demonstrated inhibitory activity on lipopolysaccharide (LPS)-stimulated cytokine secretion in macrophages with an IC50 of approximately 28 µM.[2] Another study identified a novel polyunsaturated C18 hydroxy fatty acid, (3R,9E,11E,15E)-13-Hydroxy-9,11,15-octadecatrienoic acid, which exhibited strong anti-inflammatory effects by inhibiting nitric oxide (NO) release in LPS-stimulated macrophages with an IC50 of 13.5 µM.[3] These findings suggest that 18-HOA and, particularly, the more unsaturated 18-HOLA, are likely to possess significant anti-inflammatory properties. The mechanisms may involve the modulation of inflammatory signaling pathways such as NF-κB and the production of pro-inflammatory mediators like nitric oxide and prostaglandins.
Experimental Protocols
PPARα Luciferase Reporter Gene Assay
This assay is used to determine if the test compounds can activate the peroxisome proliferator-activated receptor alpha (PPARα).
1. Cell Culture and Transfection:
- HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
- Cells are seeded in 24-well plates at a density of 5 x 10^4 cells per well.
- After 24 hours, cells are co-transfected with a PPARα expression vector, a luciferase reporter vector containing a PPAR response element (PPRE), and a Renilla luciferase vector (for normalization) using a suitable transfection reagent.
2. Compound Treatment:
- 24 hours post-transfection, the medium is replaced with fresh DMEM containing various concentrations of the test compounds (18-HODA, 18-HOA, 18-HOLA) or a known PPARα agonist (e.g., WY-14643) as a positive control. A vehicle control (e.g., DMSO) is also included.
3. Luciferase Activity Measurement:
- After 24 hours of incubation with the compounds, the cells are lysed.
- Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
- The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
- The fold activation is calculated relative to the vehicle control.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay assesses the anti-inflammatory potential of the test compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
1. Cell Culture:
- RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
2. Compound Treatment and Stimulation:
- The culture medium is replaced with fresh medium containing various concentrations of the test compounds (18-HODA, 18-HOA, 18-HOLA).
- After a pre-incubation period of 1 hour, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without test compounds are also included.
3. Nitrite (B80452) Measurement (Griess Assay):
- After 24 hours of incubation, the cell culture supernatant is collected.
- The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
- Briefly, an equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10-15 minutes.
- The absorbance at 540 nm is measured using a microplate reader.
- The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
- The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Conclusion
References
- 1. Analysis of unsaturated fatty acids and saturated fatty acids in cardiovascular health and lipid profile | Research, Society and Development [rsdjournal.org]
- 2. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 18-Hydroxyoleic acid | C18H34O3 | CID 5312773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 18-Hydroxylinoleic acid | C18H32O3 | CID 87314906 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Gene Expression Analysis of CYP86A1 in Arabidopsis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for analyzing the gene expression of CYP86A1 in Arabidopsis thaliana. It includes supporting experimental data, detailed protocols for key techniques, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of CYP86A1 function and regulation.
Introduction to CYP86A1
CYP86A1, a member of the cytochrome P450 superfamily, is a key enzyme in the biosynthesis of suberin, a complex lipophilic polymer that forms a protective barrier in plant roots and other tissues.[1][2] Specifically, CYP86A1 functions as a fatty acid ω-hydroxylase, catalyzing the hydroxylation of fatty acids, a crucial step in the formation of suberin monomers.[3][4] This gene is predominantly expressed in the root endodermis, and its expression is influenced by various developmental cues and environmental stresses.[2][3] Understanding the regulation of CYP86A1 expression is vital for comprehending plant stress responses and developing strategies for enhancing plant resilience.
Comparative Analysis of CYP86A1 Gene Expression
The expression of CYP86A1 can be analyzed using several molecular techniques. This section compares the quantitative data obtained from Reverse Transcription PCR (RT-PCR) and microarray analyses across different tissues and under various stress conditions.
Tissue-Specific Expression of CYP86A1
Reverse transcription PCR (RT-PCR) analysis reveals a strong root-specific expression pattern for CYP86A1.[1][5]
| Tissue | Relative Expression Level (vs. Seedling Shoots) | Citation |
| Seedling Roots | 17-fold higher | [1] |
| Mature Roots | 20-fold higher | [1] |
| Seedling Shoots | 1 | [1] |
| Mature Leaves | Not detectable | [1][5] |
| Stems | Not detectable | [5] |
| Flowers | Not detectable | [5] |
| Siliques | Not detectable | [5] |
Table 1: Comparative tissue-specific expression of CYP86A1 in Arabidopsis thaliana based on RT-PCR data.
Expression of CYP86A1 Under Abiotic and Hormonal Stresses
The expression of CYP86A1 is modulated by various hormones and environmental stressors, indicating its role in plant adaptation.
| Treatment | Fold Change | Duration of Treatment | Citation |
| Abscisic Acid (ABA) | 2.7-fold induction | 3 hours | [1] |
| 1-aminocyclopropane-1-carboxylic acid (ACC) | 2.5-fold induction | 3 hours | [1] |
| Mannitol | 1.7 to 1.8-fold induction | 3 and 27 hours | [1] |
| Cold | 1.9-fold induction | 27 hours | [1] |
| Indole-3-acetic acid (IAA) | 2.4-fold repression | 27 hours | [1] |
| Salicylic Acid (SA) | 5.9-fold repression | 27 hours | [1] |
Table 2: Comparative analysis of CYP86A1 expression in Arabidopsis seedlings under various treatments using RT-PCR.
Experimental Protocols
This section provides detailed methodologies for two common techniques used to analyze CYP86A1 gene expression: quantitative Real-Time PCR (qRT-PCR) and Promoter-GUS fusion analysis.
Quantitative Real-Time PCR (qRT-PCR) for CYP86A1 Expression Analysis
This protocol is adapted from methodologies described for Arabidopsis thaliana.[6][7][8]
1. RNA Extraction:
-
Harvest Arabidopsis root tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable method, such as a TRIzol-based reagent or a commercial plant RNA extraction kit.[6]
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[1]
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and oligo(dT) or random hexamer primers.[6]
3. qRT-PCR Reaction:
-
Prepare the qRT-PCR reaction mix containing:
-
SYBR Green Master Mix
-
Forward and reverse primers for CYP86A1 (e.g., Forward: 5'-ACAGAACAAAAGCAAAAAGCCTAAACC-3', Reverse: 5'-TGCAAGCACCTCACCACGAG-3')[2]
-
cDNA template
-
Nuclease-free water to the final volume.
-
-
Use a reference gene (e.g., ACTIN2) for normalization.[6]
4. Thermal Cycling:
-
Perform the qRT-PCR using a real-time PCR system with a thermal profile typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]
5. Data Analysis:
-
Calculate the relative expression of CYP86A1 using the comparative CT (ΔΔCT) method.[6]
Promoter-GUS Fusion Analysis for Spatiotemporal Expression of CYP86A1
This protocol allows for the visualization of gene expression patterns within plant tissues.[2][9][10]
1. Vector Construction:
-
Amplify the promoter region of CYP86A1 (approximately 1.4 kb upstream of the start codon) from Arabidopsis genomic DNA.[2]
-
Clone the amplified promoter fragment into a plant transformation vector containing the β-glucuronidase (GUS) reporter gene.[2]
2. Plant Transformation:
-
Introduce the resulting PromoterCYP86A1::GUS construct into Agrobacterium tumefaciens.[10]
-
Transform Arabidopsis thaliana plants using the floral dip method.[5]
3. Selection of Transgenic Plants:
-
Select transgenic plants on a medium containing an appropriate antibiotic or herbicide.[10]
4. GUS Staining:
-
Harvest tissues from transgenic plants at different developmental stages or after specific treatments.
-
Incubate the tissues in a GUS staining solution containing 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).[11]
-
After incubation, clear the chlorophyll (B73375) from the tissues using an ethanol (B145695) series to visualize the blue precipitate indicating GUS activity.[12]
5. Microscopy:
-
Observe the stained tissues under a light microscope to determine the spatial pattern of CYP86A1 promoter activity.[10]
Visualizing Pathways and Workflows
CYP86A1 in the Suberin Biosynthesis Pathway
The following diagram illustrates the role of CYP86A1 in the initial steps of aliphatic suberin monomer biosynthesis in the endoplasmic reticulum.
Caption: Role of CYP86A1 in suberin biosynthesis.
Experimental Workflow for CYP86A1 Expression Analysis
This diagram outlines the key steps involved in analyzing the expression of CYP86A1 using qRT-PCR and Promoter-GUS fusion techniques.
Caption: Workflow for CYP86A1 expression analysis.
References
- 1. Differential Expression and Evolution of the Arabidopsis CYP86A Subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid omega-hydroxylase involved in suberin monomer biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. academic.oup.com [academic.oup.com]
- 6. CYP86B1 Is Required for Very Long Chain ω-Hydroxyacid and α,ω-Dicarboxylic Acid Synthesis in Root and Seed Suberin Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 8. oaepublish.com [oaepublish.com]
- 9. scispace.com [scispace.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ableweb.org [ableweb.org]
A Researcher's Guide to Stable Isotope Labeling for 18-Hydroxyoctadecanoic Acid Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for conducting stable isotope labeling experiments to analyze the metabolic flux of 18-hydroxyoctadecanoic acid (18-HODA). 18-HODA is an omega-hydroxylated fatty acid produced from stearic acid, a reaction catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families. Understanding the metabolic flux through this pathway is crucial for research in areas where 18-HODA and other hydroxylated fatty acids play a role, including inflammation and various metabolic diseases.
This document details the underlying metabolic pathway, compares analytical techniques for quantification, and provides exemplar experimental protocols.
Metabolic Pathway: The Genesis of this compound
The primary route for the biosynthesis of 18-HODA is the ω-hydroxylation of stearic acid (octadecanoic acid). This reaction is a key step in fatty acid metabolism and is primarily carried out by cytochrome P450 (CYP) enzymes, particularly members of the CYP4A and CYP4F subfamilies. These enzymes are monooxygenases that introduce a hydroxyl group at the terminal (ω) carbon of the fatty acid chain.[1][2][3]
The following diagram illustrates the conversion of stearic acid to 18-HODA, a critical pathway for metabolic flux analysis.
Caption: Biosynthesis of 18-HODA from Stearic Acid.
Comparison of Analytical Methods for Flux Analysis
The core of a stable isotope labeling experiment is the accurate quantification of the labeled product. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most common and powerful techniques for this purpose. The choice between them often depends on the specific experimental needs, available instrumentation, and the required sensitivity and selectivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Derivatization | Required: Fatty acids and their hydroxylated forms are not volatile and require derivatization (e.g., silylation, esterification) to be analyzed by GC.[4][5][6][7] | Optional: Can be analyzed directly, though derivatization can sometimes improve ionization efficiency.[8][9][10][11] |
| Sensitivity | High, especially with negative chemical ionization (NCI) for halogenated derivatives. | Generally higher than GC-MS, particularly with electrospray ionization (ESI). |
| Selectivity | Good, based on retention time and mass-to-charge ratio of fragments. | Excellent, due to the use of multiple reaction monitoring (MRM) which monitors specific precursor-to-product ion transitions.[9] |
| Throughput | Lower, due to longer run times and sample preparation. | Higher, with faster chromatographic separations. |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Higher. |
| Primary Application | Well-established for fatty acid analysis, providing robust and reproducible results. | Preferred for complex biological matrices and when high sensitivity is paramount. |
Experimental Protocols
A typical stable isotope labeling experiment for 18-HODA flux analysis involves introducing a labeled precursor, such as ¹³C-stearic acid, into a biological system (e.g., cell culture, tissue homogenate) and then measuring the incorporation of the label into 18-HODA over time.
Experimental Workflow
The logical flow of a stable isotope labeling experiment for 18-HODA flux analysis is depicted below.
Caption: Workflow for 18-HODA Flux Analysis.
Detailed Methodologies
1. Stable Isotope Labeling in Cell Culture
-
Cell Seeding: Plate cells (e.g., human liver cells expressing CYP4A/4F) in appropriate culture dishes and grow to desired confluency.
-
Labeling Medium: Prepare a labeling medium containing ¹³C-stearic acid (e.g., Stearic acid-¹³C₁₈). The final concentration of the labeled stearic acid should be optimized based on cell type and experimental goals.
-
Incubation: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium. Incubate for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the time-course of label incorporation.
-
Metabolic Quenching and Cell Harvesting: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Quench metabolic activity by adding a cold solvent mixture (e.g., methanol (B129727)/water). Scrape the cells and collect the cell suspension.
2. Lipid Extraction
-
Solvent System: A common method for lipid extraction is the Bligh and Dyer method or a modification thereof, using a chloroform (B151607):methanol:water solvent system.
-
Procedure:
-
To the cell suspension, add chloroform and methanol in a ratio that results in a single-phase system (e.g., 1:2:0.8 v/v/v chloroform:methanol:water).
-
Vortex thoroughly and incubate on ice.
-
Induce phase separation by adding chloroform and water, resulting in a final ratio of 2:2:1.8 (v/v/v).
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
3. Sample Preparation for GC-MS Analysis (with Derivatization)
-
Hydrolysis (Optional): To analyze the total fatty acid pool (free and esterified), the dried lipid extract can be saponified using a base (e.g., KOH in methanol) followed by acidification to liberate the fatty acids.
-
Derivatization:
-
To the dried fatty acid extract, add a derivatizing agent. A common choice for fatty acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to create trimethylsilyl (B98337) (TMS) esters.
-
Incubate at a elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).
-
The derivatized sample is then ready for GC-MS analysis.
-
4. GC-MS Analysis
-
Gas Chromatograph: Use a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Injection: Inject the derivatized sample into the GC.
-
Temperature Program: Use a temperature gradient to separate the fatty acid derivatives based on their boiling points.
-
Mass Spectrometer: Operate the mass spectrometer in either full scan mode to identify all ions or in selected ion monitoring (SIM) mode to specifically detect the molecular ions of unlabeled (¹²C) and labeled (¹³C) 18-HODA.
-
Data Analysis: Quantify the abundance of the ¹²C and ¹³C isotopologues of 18-HODA. The rate of incorporation of ¹³C into 18-HODA reflects the metabolic flux.
5. LC-MS/MS Analysis
-
Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a reverse-phase column (e.g., C18).
-
Mobile Phase: A typical mobile phase consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of acid (e.g., formic acid) to improve ionization.
-
Mass Spectrometer: Operate a tandem mass spectrometer in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Develop a multiple reaction monitoring (MRM) method to specifically detect the precursor-to-product ion transitions for both unlabeled and ¹³C-labeled 18-HODA.
-
Data Analysis: Similar to GC-MS, quantify the peak areas of the unlabeled and labeled 18-HODA to determine the rate of label incorporation and calculate the metabolic flux.
Concluding Remarks
Stable isotope labeling coupled with mass spectrometry is a powerful approach for quantifying the metabolic flux of this compound. While both GC-MS and LC-MS/MS are suitable techniques, the choice of method will depend on the specific requirements of the study. The protocols outlined in this guide provide a solid foundation for researchers to design and execute robust experiments to elucidate the dynamics of 18-HODA metabolism in various biological contexts. The careful application of these methods will undoubtedly contribute to a deeper understanding of the roles of hydroxylated fatty acids in health and disease.
References
- 1. Biochemical characterization of lauric acid omega-hydroxylation by a CYP4A1/NADPH-cytochrome P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Fluorescent HPLC assay for 20-HETE and other P-450 metabolites of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of lauric acid hydroxylation by human cytochrome P450 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 9. Electrocatalytically driven omega-hydroxylation of fatty acids using cytochrome P450 4A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of stable isotope-labeled fatty acids to measure desaturase activities with negative chemical ionization GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: GC-FID vs. GC-MS for Accurate Suberin Monomer Quantification
For researchers, scientists, and drug development professionals delving into the intricate world of plant biopolymers, the precise quantification of suberin monomers is paramount. This guide provides a comprehensive comparison of two workhorse analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective strengths and weaknesses in this critical application.
Suberin, a complex lipophilic polyester (B1180765) found in various plant tissues, plays a crucial role in forming protective barriers. Understanding its monomeric composition is essential for applications ranging from agricultural science to the development of novel biomaterials and pharmaceuticals. The choice between GC-FID and GC-MS for quantifying these monomers can significantly impact the accuracy, sensitivity, and specificity of the results.
Performance Face-Off: A Quantitative Comparison
The selection of an analytical technique hinges on its performance characteristics. While GC-MS is unparalleled for the identification of suberin monomers, GC-FID often emerges as the preferred tool for robust quantification.[1][2] The following table summarizes the key quantitative performance parameters for both techniques, based on data from studies on analogous long-chain fatty acids, which constitute a major part of suberin's composition.
| Performance Parameter | GC-FID | GC-MS (Scan Mode) | GC-MS (SIM Mode) |
| Principle | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Measures the mass-to-charge ratio of ionized molecules and their fragments. | Measures only specific, pre-selected ions, increasing sensitivity and selectivity. |
| Selectivity | Lower; responds to most organic compounds. | Higher; provides structural information for compound identification. | Very High; filters out background noise and interfering compounds. |
| Sensitivity (LOD) | ~1-10 pg | ~10-100 pg | ~0.1-1 pg |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 |
| Quantitative Accuracy | Excellent; response is proportional to the number of carbon atoms. | Good; can be affected by ionization efficiency and fragmentation patterns. | Very Good; improved accuracy due to reduced interference. |
| Cost & Complexity | Lower cost, simpler operation and maintenance. | Higher cost, more complex operation and data analysis. | Higher cost, more complex method development. |
At a Glance: The Workflow of Suberin Monomer Analysis
The journey from plant tissue to quantitative data involves several critical steps, as illustrated in the workflow diagram below. This process is generally similar for both GC-FID and GC-MS analysis, with the primary divergence occurring at the detection stage.
References
- 1. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Transcriptomics of Suberin Biosynthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic landscapes of suberin biosynthesis across different plant species and conditions. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to facilitate a deeper understanding of the molecular regulation of suberin production, a key biopolymer in plant defense and development.
Introduction to Suberin Biosynthesis
Suberin is a complex lipophilic biopolymer found in the cell walls of specific plant tissues, such as the root endodermis, periderm of tubers and bark, and seed coats.[1][2] It forms a protective barrier that is crucial for controlling the passage of water and solutes, preventing pathogen invasion, and responding to various environmental stresses.[3][4] The suberin polymer is composed of two main domains: a poly(aliphatic) domain and a poly(phenolic) domain.[1][5][6] The biosynthesis of suberin monomers involves several key enzymatic steps, primarily related to fatty acid and phenylpropanoid pathways, which are tightly regulated at the transcriptional level.[4][7] Comparative transcriptomic studies are essential for identifying conserved and species-specific regulatory mechanisms and for engineering plants with enhanced stress tolerance or improved properties for biomaterial applications.
Comparative Transcriptomic Analysis of Suberin Biosynthesis Genes
Transcriptomic analyses have revealed a core set of genes that are consistently upregulated during suberin deposition across various plant species. These studies typically compare tissues with high suberin content to those with low or no suberin, or they analyze the response to stimuli that induce suberization, such as wounding or salt stress.[4] Below is a summary of key gene families and their differential expression in different comparative studies.
| Gene Family | Function in Suberin Biosynthesis | Arabidopsis thaliana (Root Endodermis) | Solanum tuberosum (Wound-healing Tuber) | Populus tremula x Populus alba (Bark Periderm) | Gossypium hirsutum (Short Fiber Mutants) |
| KCS (β-ketoacyl-CoA synthase) | Elongation of very-long-chain fatty acids (VLCFAs) | Upregulated | Upregulated | Upregulated | Upregulated |
| CYP86 (Cytochrome P450) | ω-hydroxylation of fatty acids | Upregulated | Upregulated | Upregulated | Upregulated |
| GPAT (Glycerol-3-phosphate acyltransferase) | Acyl transfer to glycerol-3-phosphate | Upregulated | Upregulated | Upregulated | Upregulated |
| FAR (Fatty acyl-CoA reductase) | Reduction of fatty acyl-CoAs to primary fatty alcohols | Upregulated | Upregulated | Upregulated | Upregulated |
| ASFT (Aliphatic suberin feruloyl transferase) | Transfer of feruloyl-CoA to ω-hydroxy fatty acids and fatty alcohols | Upregulated | Upregulated | Not explicitly mentioned | Not explicitly mentioned |
| ABCG Transporters | Transport of suberin monomers | Upregulated | Upregulated | Upregulated | Not explicitly mentioned |
| MYB Transcription Factors | Transcriptional regulation of suberin biosynthesis genes | Upregulated (e.g., MYB36, MYB41, MYB92, MYB93) | Upregulated (e.g., MYB102, MYB74) | Upregulated | Not explicitly mentioned |
This table synthesizes findings from multiple studies. "Upregulated" indicates a significant increase in gene expression in suberizing tissues compared to non-suberizing tissues.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of transcriptomic studies. Below are representative protocols for RNA sequencing and suberin analysis.
RNA Sequencing and Differential Gene Expression Analysis
This protocol outlines a typical workflow for comparative transcriptomics using RNA-Seq.
-
Tissue Collection and RNA Extraction:
-
Harvest suberizing and control tissues from at least three biological replicates.
-
Immediately freeze the tissues in liquid nitrogen to preserve RNA integrity.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare cDNA libraries from total RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Perform multiplexing of libraries for efficient sequencing.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq).[3]
-
-
Data Analysis:
-
Perform quality control of raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality reads.
-
Align the processed reads to a reference genome using a splice-aware aligner (e.g., HISAT2, STAR).
-
Quantify gene expression levels (e.g., as transcripts per million - TPM) using tools like StringTie or featureCounts.
-
Identify differentially expressed genes (DEGs) between suberizing and control tissues using packages such as edgeR or DESeq2 in R.[3] Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.
-
Chemical Analysis of Suberin Monomers
This protocol describes the analysis of suberin composition by gas chromatography-mass spectrometry (GC-MS).
-
Lipid Extraction and Depolymerization:
-
Grind the plant tissue to a fine powder.
-
Extract soluble lipids by sequential immersion in chloroform, methanol, and a chloroform:methanol mixture.
-
Dry the remaining tissue residue.
-
Depolymerize the suberin polyester (B1180765) by transesterification with BF3/methanol or NaOCH3 in methanol.
-
-
Monomer Derivatization and GC-MS Analysis:
-
Extract the released suberin monomers with chloroform.
-
Derivatize the monomers by silylation (e.g., with BSTFA) to make them volatile for GC analysis.
-
Analyze the derivatized monomers using a GC-MS system.
-
-
Quantification:
-
Identify individual suberin monomers based on their mass spectra and retention times.
-
Quantify the monomers by comparing their peak areas to that of an internal standard.
-
Visualizing Suberin Biosynthesis and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: A simplified diagram of the suberin biosynthesis pathway.
Caption: A workflow for comparative transcriptomic analysis.
Conclusion
Comparative transcriptomics provides a powerful approach to unravel the complex regulatory networks governing suberin biosynthesis. The identification of conserved and species-specific genes and regulatory elements is crucial for fundamental plant science and for developing strategies to enhance plant resilience and create novel bio-based materials. This guide offers a foundational overview to support researchers in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 3. academic.oup.com [academic.oup.com]
- 4. Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Key Enzymes in the Suberin Biosynthetic Pathway in Plants: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional networks regulating suberin and lignin in endodermis link development and ABA response - PMC [pmc.ncbi.nlm.nih.gov]
cross-species comparison of omega-hydroxy fatty acid profiles
An Objective Guide to Cross-Species Omega-Hydroxy Fatty Acid Profiles for Researchers
This guide provides a comparative analysis of omega-hydroxy fatty acid (ω-OHFA) profiles across various species, tailored for researchers, scientists, and professionals in drug development. It summarizes quantitative data, details common experimental protocols, and visualizes key metabolic and analytical pathways to support further investigation into these unique lipids.
Introduction to Omega-Hydroxy Fatty Acids
Omega-hydroxy fatty acids are a class of lipids characterized by a hydroxyl group on the terminal (omega) carbon of their aliphatic chain. They are products of the ω-oxidation pathway, which serves as an alternative to the more common β-oxidation of fatty acids, particularly when β-oxidation is impaired.[1][2] This pathway is crucial for various biological functions, including providing energy under conditions like starvation, forming essential components of the epidermal water barrier, and producing signaling molecules.[1][2][3] The enzymes and resulting ω-OHFA profiles can vary significantly between species.
Cross-Species Comparison of Omega-Hydroxy Fatty Acid Profiles
The distribution and chain length of ω-OHFAs show notable differences across mammalian species. These variations are often tissue-specific, with the epidermis being a key site of long-chain ω-OHFA concentration as components of ceramides (B1148491) that form the skin's permeability barrier.[3][4]
Table 1: Comparison of Major Omega-Hydroxy Fatty Acids in Epidermal Lipids
| Species | Major ω-OHFA Components | Saturation Profile | Source |
| Human (Homo sapiens) | C30:0 | Mainly Saturated | [4] |
| Pig (Sus scrofa) | C30:0, C32:1 | Saturated and Monoenoic | [4] |
| Mouse (Mus musculus) | C32:0, C34:1 | Saturated and Monoenoic | [4] |
| Rat (Rattus rattus) | C32:0, C34:1 | Saturated and Monoenoic | [4] |
In addition to their structural roles, ω-OHFAs such as 20-hydroxyeicosatetraenoic acid (20-HETE), derived from arachidonic acid, are potent signaling molecules. The Cytochrome P450 (CYP) enzymes responsible for their production are well-characterized in several species.[5]
Table 2: Key Cytochrome P450 Enzymes in Arachidonic Acid ω-Hydroxylation
| Species | Key CYP450 Enzymes | Product | Source |
| Human | CYP4A11, CYP4A22, CYP4F2, CYP4F3 | 20-HETE | [5] |
| Mouse | Cyp4a10, Cyp4a12 | 20-HETE | [5] |
| Rat | Cyp4a1, Cyp4a2, Cyp4a3, Cyp4a8, CYP4A | 20-HETE, 12-Hydroxylauric Acid | [5][6] |
Metabolic Pathway: Omega-Oxidation
The ω-oxidation of fatty acids is a three-step enzymatic process that occurs primarily in the endoplasmic reticulum of liver and kidney cells.[1] It converts a fatty acid into a dicarboxylic acid, which can then undergo further metabolism.
-
Hydroxylation : A Cytochrome P450 (CYP) enzyme, typically from the CYP4 family, introduces a hydroxyl group at the terminal omega (ω) carbon, forming an ω-hydroxy fatty acid.[5][7]
-
Oxidation to Aldehyde : The newly formed hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase (ADH).[7]
-
Oxidation to Carboxylic Acid : The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH), resulting in a dicarboxylic acid.[7]
Caption: The enzymatic cascade of the fatty acid ω-oxidation pathway.
Experimental Protocols for Profiling Omega-Hydroxy Fatty Acids
Accurate quantification of ω-OHFAs requires specialized analytical techniques due to their low abundance and chemical properties. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods.
Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high resolution for separating complex fatty acid mixtures. However, the low volatility and polar nature of ω-OHFAs necessitate a chemical derivatization step to make them suitable for GC analysis.[8]
Methodology:
-
Lipid Extraction : Total lipids are extracted from homogenized tissue or biofluids using a solvent mixture, typically chloroform/methanol.
-
Saponification : The extracted lipids are hydrolyzed (saponified) using a strong base (e.g., KOH) to release free fatty acids from their esterified forms (e.g., triglycerides, ceramides).[9]
-
Derivatization : The free fatty acids require a two-step derivatization.
-
Esterification : The carboxylic acid group is converted to a methyl ester (FAME) using reagents like BF₃-Methanol or BCl₃-Methanol.[8][10]
-
Silylation : The terminal hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step increases volatility and improves peak shape.
-
-
GC-MS Analysis : The derivatized sample is injected into the GC-MS system. Separation is typically achieved on a capillary column (e.g., DB-WAX or DB-5), and detection is performed by mass spectrometry, allowing for both quantification and structural identification.[10]
Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.
Methodology:
-
Lipid Extraction : Similar to the GC-MS protocol, total lipids are extracted. An internal standard (a deuterated version of the analyte) is often added at this stage for accurate quantification.[11]
-
Saponification (Optional) : If analyzing total fatty acid composition, a saponification step is performed. For analyzing free ω-OHFAs, this step is omitted.
-
Solid-Phase Extraction (SPE) : The sample is cleaned up and concentrated using an SPE column to remove interfering substances.[11]
-
LC-MS/MS Analysis : The cleaned extract is injected into a reverse-phase HPLC system coupled to a tandem mass spectrometer.[11] The analytes are separated on a C18 column and detected using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity for quantification.[11]
Caption: General workflow for the analysis of ω-hydroxy fatty acids.
References
- 1. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The biological significance of ω-oxidation of fatty acids [jstage.jst.go.jp]
- 4. omega-Hydroxyacid derivatives in the epidermis of several mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Omega hydroxy acid - Wikipedia [en.wikipedia.org]
- 6. Fatty acid omega- and (omega-1)-hydroxylation in experimental alcoholic liver disease: relationship to different dietary fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. omega-hydroxy fatty acids - Chromatography Forum [chromforum.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Confirmation of 18-Hydroxyoctadecanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the structure of 18-hydroxyoctadecanoic acid and its derivatives. It offers a side-by-side look at experimental data for this compound and two common positional isomers, 10-hydroxystearic acid and 12-hydroxystearic acid, to aid in the accurate identification and characterization of these long-chain hydroxy fatty acids.
Data Presentation: Spectroscopic and Chromatographic Comparison
The structural elucidation of hydroxy fatty acids relies on a combination of spectroscopic and chromatographic techniques. Below is a summary of key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound and its alternatives.
Table 1: Comparative Spectroscopic Data for Hydroxyoctadecanoic Acids
| Technique | This compound | 10-Hydroxystearic Acid | 12-Hydroxystearic Acid |
| ¹H NMR (ppm) | ~3.64 (t, -CH₂OH), ~2.34 (t, -CH₂COOH), ~1.25 (br s, -(CH₂)₁₄-) | ~3.60 (m, -CHOH), ~2.28 (t, -CH₂COOH), ~0.88 (t, -CH₃), ~1.20-1.60 (m, -(CH₂)₁₄-) | ~3.58 (m, -CHOH), ~2.28 (t, -CH₂COOH), ~0.88 (t, -CH₃), ~1.25-1.50 (m, -(CH₂)₁₄-)[1][2][3] |
| ¹³C NMR (ppm) | ~63.1 (-CH₂OH), ~34.1 (-CH₂COOH), ~25-33 (-(CH₂)₁₄-), ~179.5 (-COOH)[4] | ~72.1 (-CHOH), ~37.5 & ~34.1 (adjacent CH₂), ~14.1 (-CH₃), ~180.2 (-COOH) | ~71.9 (-CHOH), ~37.4 & ~34.1 (adjacent CH₂), ~14.1 (-CH₃), ~179.6 (-COOH)[1] |
| GC-MS (m/z) | TMS derivative: M⁺ not prominent, characteristic fragments | TMS derivative: m/z 229, 331[5] | TMS derivative: M⁺ not prominent, characteristic fragments |
| FTIR (cm⁻¹) | ~3400 (O-H stretch), ~2920 & ~2850 (C-H stretch), ~1710 (C=O stretch)[4] | ~3400 (O-H stretch), ~2920 & ~2850 (C-H stretch), ~1710 (C=O stretch) | ~3300-3500 (O-H stretch), ~2918 & ~2850 (C-H stretch), ~1701 (C=O stretch)[6] |
Table 2: Comparative Spectroscopic Data for Methyl Esters of Hydroxyoctadecanoic Acids
| Technique | Methyl 18-hydroxyoctadecanoate | Methyl 10-hydroxystearate | Methyl 12-hydroxystearate |
| ¹H NMR (ppm) | ~3.66 (s, -OCH₃), ~3.64 (t, -CH₂OH), ~2.30 (t, -CH₂COOCH₃), ~1.25 (br s, -(CH₂)₁₄-) | ~3.67 (s, -OCH₃), ~3.60 (m, -CHOH), ~2.30 (t, -CH₂COOCH₃), ~0.88 (t, -CH₃) | ~3.67 (s, -OCH₃), ~3.58 (m, -CHOH), ~2.30 (t, -CH₂COOCH₃), ~0.88 (t, -CH₃) |
| ¹³C NMR (ppm) | ~63.1 (-CH₂OH), ~51.4 (-OCH₃), ~34.1 (-CH₂COOCH₃), ~174.3 (-COOCH₃)[7] | ~72.1 (-CHOH), ~51.4 (-OCH₃), ~37.5 & ~34.1 (adjacent CH₂), ~174.3 (-COOCH₃) | ~71.9 (-CHOH), ~51.4 (-OCH₃), ~37.4 & ~34.1 (adjacent CH₂), ~174.3 (-COOCH₃) |
| GC-MS (m/z) | TMS derivative: M⁺ at 384, fragments at 369, 103[8] | TMS derivative: Characteristic fragments | TMS derivative: Characteristic fragments |
| FTIR (cm⁻¹) | ~3400 (O-H stretch), ~2920 & ~2850 (C-H stretch), ~1740 (C=O ester stretch) | ~3400 (O-H stretch), ~2920 & ~2850 (C-H stretch), ~1740 (C=O ester stretch) | ~3300-3500 (O-H stretch), ~2918 & ~2850 (C-H stretch), ~1735 (C=O ester stretch) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. The following are generalized protocols for the key analytical techniques used in the characterization of hydroxy fatty acid derivatives.
Derivatization for GC-MS Analysis
To enhance volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, fatty acids are often derivatized.[9]
-
Esterification (to form Fatty Acid Methyl Esters - FAMEs):
-
Dissolve 1-10 mg of the fatty acid sample in 1 mL of toluene (B28343) in a screw-capped tube.
-
Add 2 mL of 1% sulfuric acid in methanol.
-
Heat the mixture at 50°C for 2 hours.
-
After cooling, add 5 mL of 5% sodium chloride solution.
-
Extract the FAMEs with 2 x 5 mL of hexane (B92381).
-
Dry the combined hexane extracts over anhydrous sodium sulfate (B86663) and concentrate under a stream of nitrogen.
-
-
Silylation (for hydroxyl groups):
-
To the dried FAMEs (or the fatty acid itself), add 50 µL of pyridine (B92270) and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.[10]
-
The sample is now ready for GC-MS injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Chromatographic Separation:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 120°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.[10]
-
Injector Temperature: 250°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Ion Source Temperature: 230°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Typical spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disc.
-
Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty sample holder or pure KBr pellet.
-
Average 16-32 scans to improve the signal-to-noise ratio.[11]
-
Mandatory Visualization
The following diagrams illustrate the general workflow for confirming the structure of a fatty acid derivative and the key signaling differences that can be inferred from the positional isomerism.
References
- 1. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12-HYDROXYSTEARIC ACID(106-14-9) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 12-Hydroxystearic acid [webbook.nist.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Methyl 18-hydroxy-9-octadecenoate, TMS derivative [webbook.nist.gov]
- 9. gcms.cz [gcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of 18-Hydroxyoctadecanoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Key Performance Parameters for Inter-Laboratory Validation
A successful inter-laboratory validation study for 18-HODE analysis should evaluate several key performance characteristics to ensure the method is robust and reliable.[1][3][4] The following table summarizes the critical quantitative data that should be collected and compared among participating laboratories. The values presented are hypothetical and represent typical performance characteristics for LC-MS/MS-based lipid analysis.
| Performance Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.4 ng/mL | 0.6 ng/mL | ≤ 1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 1.2 ng/mL | 1.8 ng/mL | ≤ 2 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.996 | ≥ 0.99 |
| Intra-day Precision (%CV) | 3.5% | 2.8% | 4.1% | ≤ 15% |
| Inter-day Precision (%CV) | 5.2% | 4.5% | 6.0% | ≤ 20% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 103% | 92 - 108% | 80 - 120% |
| Matrix Effect | 1.05 | 0.98 | 1.10 | 0.8 - 1.2 |
| Reproducibility (%RSD) | - | - | - | ≤ 20% |
Note: The final acceptance criteria should be defined in the validation protocol before the study begins.[2]
Experimental Protocols: A Validated Approach to 18-HODE Analysis
The following is a detailed protocol for the analysis of 18-HODE in biological matrices, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, which offer high sensitivity and specificity.[6][7][8][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or serum, add an internal standard (e.g., 18-HODE-d4).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-30% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
18-HODE: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined during method development.
-
18-HODE-d4 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined during method development.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
4. Data Analysis and Quantification
-
Integrate the peak areas for 18-HODE and the internal standard.
-
Calculate the peak area ratio (18-HODE / internal standard).
-
Construct a calibration curve using known concentrations of 18-HODE standards.
-
Determine the concentration of 18-HODE in the samples from the calibration curve.
Visualizing the Validation and Analytical Workflows
To better understand the processes involved, the following diagrams illustrate the logical flow of an inter-laboratory validation study and the detailed experimental workflow for 18-HODE analysis.
Caption: Inter-Laboratory Validation Workflow.
Caption: 18-HODE Analytical Workflow.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gmo-crl.jrc.ec.europa.eu [gmo-crl.jrc.ec.europa.eu]
- 4. scribd.com [scribd.com]
- 5. eurachem.org [eurachem.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
A Comparative Analysis of Suberin Composition in Root and Aerial Tissues
A deep dive into the chemical makeup of the protective biopolymer suberin reveals distinct compositional differences between plant roots and aerial tissues. This guide synthesizes quantitative data from key studies, outlines the experimental protocols for suberin analysis, and visualizes the underlying biochemical pathways and analytical workflows.
Suberin is a complex lipophilic biopolymer deposited in the cell walls of specific plant tissues, where it forms a critical barrier against uncontrolled water loss, pathogen invasion, and abiotic stresses.[1][2] While ubiquitously found in the root endodermis and periderm, suberin is also a key component of aerial structures such as the bark of woody species, seed coats, and bundle sheath cells.[3][4] The composition of this essential polymer, a heteropolymer of aliphatic and aromatic domains, varies significantly depending on the tissue, its developmental stage, and the plant species.[5][6]
Quantitative Comparison of Suberin Monomers
The aliphatic domain of suberin is primarily composed of long-chain fatty acids, ω-hydroxy fatty acids, α,ω-dicarboxylic acids, and fatty alcohols, with chain lengths typically ranging from C16 to C24 and beyond.[1][7] The aromatic domain is largely derived from phenylpropanoids, with ferulic acid being a prominent component.[1] Glycerol serves as a key linking molecule, forming a complex polyester (B1180765) network.[5]
Analysis of suberin composition across different plant tissues reveals significant quantitative variations in these monomeric units. The following table summarizes representative data on the aliphatic suberin monomer composition in the roots and aerial tissues of various plant species.
| Plant Species | Tissue Type | ω-Hydroxy Acids (µg/mg DW) | α,ω-Dicarboxylic Acids (µg/mg DW) | Fatty Alcohols (µg/mg DW) | Fatty Acids (µg/mg DW) | Total Aliphatics (µg/mg DW) | Reference |
| Arabidopsis thaliana | Root | ~5.0 | ~2.5 | ~0.5 | ~0.5 | ~8.5 | [8] |
| Solanum tuberosum (Potato) | Tuber Periderm (Aerial) | Present | Present | Present | Present | High | [9] |
| Solanum tuberosum (Potato) | Root | Present (shorter chains) | Predominant | Present | Present | Lower than periderm | [9] |
| Populus tremula x P. alba (Poplar) | Stem Periderm (Aerial) | Present | Present | Present | Present | Increases with age | [3] |
| Populus sp. (Poplar) | Root | Present | Present | Present | Present | Data available | [10] |
| Glycine max (Soybean) | Root Endodermis | Higher amounts | Data available | Data available | Higher amounts | Higher in resistant cultivar | [11] |
| Glycine max (Soybean) | Root Epidermis | Lower amounts | Data available | Data available | Lower amounts | Lower than endodermis | [11] |
Note: Direct quantitative comparison in the same units across all studies is challenging due to variations in analytical methods and reporting standards. "Present" indicates the monomer class was identified, and relative terms are used where precise quantitative data was not provided in a comparable format.
Generally, aerial tissues like tuber and stem periderms tend to have a higher total suberin content compared to roots.[3][9] Furthermore, studies on potato have shown that root suberin contains shorter-chain fatty acyl derivatives and a relative predominance of α,ω-dicarboxylic acids compared to the suberin of the tuber periderm.[9] In soybean roots, the endodermis consistently shows significantly higher amounts of all suberin components compared to the epidermis.[11]
Experimental Protocols for Suberin Analysis
The analysis of suberin composition is a multi-step process involving the isolation of suberized tissues, removal of soluble waxes, depolymerization of the suberin polymer, and subsequent analysis of the released monomers, typically by gas chromatography-mass spectrometry (GC-MS).[12][13][14]
Key Experimental Steps:
-
Tissue Isolation and Preparation: Suberized tissues (e.g., roots, periderm) are harvested and enzymatically digested to remove non-suberized cells, or mechanically isolated.[6] The isolated material is then dried and ground.
-
Delipidation (Wax Removal): To separate the suberin polymer from non-covalently bound waxes, the dried tissue is exhaustively extracted with organic solvents such as chloroform (B151607) and methanol (B129727).[12][13] This yields a solvent-extracted residue containing the suberin polymer.
-
Suberin Depolymerization: The suberin polyester is broken down into its constituent monomers through transesterification.[8] This is commonly achieved by heating the delipidated residue in a mixture of methanol and a catalyst, such as boron trifluoride (BF3) or hydrochloric acid (HCl).[8][13]
-
Monomer Extraction: The released suberin monomers (now as methyl esters) are extracted from the reaction mixture into an organic solvent like chloroform or hexane.[13][14]
-
Derivatization: To increase their volatility for GC analysis, the free hydroxyl and carboxyl groups of the monomers are derivatized.[13][14] A common method is trimethylsilylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).[9]
-
GC-MS Analysis: The derivatized monomers are separated and identified using GC-MS.[15] Quantification is performed by comparing the peak areas of the individual monomers to that of an internal standard added at the beginning of the procedure.[12][14]
// Styling Harvest, Isolate, DryGrind, Delipidate, Depolymerize, ExtractMonomers, Derivatize, GCMS, Quantify [color="#5F6368"]; edge [color="#34A853"]; } caption: "Experimental workflow for the analysis of suberin composition."
Regulation of Suberin Biosynthesis: A Signaling Overview
The biosynthesis of suberin monomers and their subsequent polymerization is a tightly regulated process involving a cascade of enzymatic reactions and transport mechanisms.[16][17] The pathway begins with the synthesis of C16 and C18 fatty acids in the plastid, which are then elongated in the endoplasmic reticulum (ER).[17] A series of cytochrome P450 monooxygenases (CYP86 family) and fatty acyl reductases are key to producing the characteristic ω-hydroxy acids and fatty alcohols.[2][17] These monomers are then transported to the plasma membrane, likely via ABCG transporters, and polymerized into the cell wall.[16][18]
This complex pathway is regulated at the transcriptional level by various transcription factors, with members of the MYB family playing a central role.[17] For instance, AtMYB41 has been shown to be a positive regulator, capable of activating the entire aliphatic suberin synthesis pathway.[1][17]
// Connections MYB -> FAE [label="Transcriptional\nActivation", color="#34A853"]; MYB -> CYP450 [color="#34A853"]; MYB -> FAR [color="#34A853"]; MYB -> Transport [color="#34A853"];
Plastid -> FAE [label="Fatty Acyl-CoAs", color="#5F6368"]; FAE -> CYP450 [label="VLCFAs", color="#5F6368"]; FAE -> FAR [color="#5F6368"]; CYP450 -> Transport [label="ω-hydroxy acids,\nα,ω-diacids", color="#5F6368"]; FAR -> Transport [label="Fatty Alcohols", color="#5F6368"]; Transport -> Polymerization;
// Styling MYB, FAE, CYP450, FAR, Transport, Polymerization, Plastid [color="#5F6368"]; } caption: "Simplified signaling pathway for suberin biosynthesis and regulation."
References
- 1. researchgate.net [researchgate.net]
- 2. Suberin Form & Function - Mark Bernards - Western University [uwo.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. Suberin - Wikipedia [en.wikipedia.org]
- 5. Suberin Biosynthesis, Assembly, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing anatomy, chemical composition, and water permeability of suberized organs in five plant species: wax makes the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (Solanum tuberosum) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Soybean Root Suberin: Anatomical Distribution, Chemical Composition, and Relationship to Partial Resistance to Phytophthora sojae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Root Aliphatic Suberin Analysis Using Non-extraction or Solvent-extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]
- 14. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. The Key Enzymes in the Suberin Biosynthetic Pathway in Plants: An Update [mdpi.com]
- 18. Frontiers | Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance [frontiersin.org]
Functional Comparison of CYP86A Subfamily Enzymes: A Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive functional comparison of the Cytochrome P450 86A (CYP86A) subfamily of enzymes, primarily focusing on their roles in plant biology. These enzymes are crucial for the biosynthesis of the protective biopolymers cutin and suberin, which form the cuticle and suberized cell walls, respectively. Understanding the distinct and overlapping functions of the CYP86A subfamily members is vital for research in plant pathology, stress resistance, and the development of novel crop protection strategies.
Data Presentation: Comparative Overview of Arabidopsis thaliana CYP86A Subfamily Enzymes
While detailed quantitative kinetic data such as kcat and Km values for the Arabidopsis CYP86A subfamily are not extensively available in the current literature, this table summarizes their known biological functions, primary substrates, and expression patterns based on qualitative experimental evidence.
| Enzyme | Primary Function | Preferred Substrates (Qualitative) | Predominant Expression Tissues |
| CYP86A1 | Biosynthesis of suberin in roots.[1][2] | C16 and C18:1 fatty acids.[1][2] | Roots.[1] |
| CYP86A2 | Biosynthesis of cutin in aerial parts.[3][4] | Broad range of fatty acids, including lauric acid (C12:0).[3] | Shoots and most other tissues.[3] |
| CYP86A4 | Implicated in cutin biosynthesis.[3][5] | ω-hydroxylates lauric acid (C12:0).[3] | Flowers, stems, and siliques.[3] |
| CYP86A7 | Potential role in cutin biosynthesis.[3] | ω-hydroxylates lauric acid (C12:0).[3] | Flowers, stems, and siliques.[3] |
| CYP86A8 | Biosynthesis of epidermal cutin.[3] | Broad range of saturated and unsaturated fatty acids from C12 to C18.[4] | Shoots and flowers.[3] |
Signaling Pathways and Regulatory Networks
The biosynthesis of cutin and suberin, mediated by CYP86A enzymes, is a tightly regulated process involving complex signaling pathways. These pathways are crucial for plant development and defense responses.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Expression and Evolution of the Arabidopsis CYP86A Subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arabidopsis CYP86A2 represses Pseudomonas syringae type III genes and is required for cuticle development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to Quantitative Trait Loci (QTL) Mapping for 18-Hydroxyoctadecanoic Acid Content
For researchers, scientists, and professionals in drug development, understanding the genetic basis of novel fatty acids like 18-hydroxyoctadecanoic acid is crucial for targeted breeding and synthesis. While direct Quantitative Trait Loci (QTL) mapping studies for this compound content are not extensively documented, this guide provides a comparative overview of methodologies based on QTL analyses of other fatty acids in various plant species. This information serves as a foundational framework for designing and implementing QTL mapping studies for this compound.
Comparative Analysis of QTL Mapping for Fatty Acid Content
The following table summarizes key findings from several QTL mapping studies on different fatty acids, offering insights into the genetic architecture of these traits across various plant species.
| Species | Mapping Population | Trait (Fatty Acid) | No. of QTLs Identified | Phenotypic Variance Explained (PVE %) | Key Candidate Genes/Loci |
| Peanut (Arachis hypogaea L.) | Recombinant Inbred Lines (RILs) | Palmitic, Stearic, Oleic, Linoleic, Arachidic, Gadoleic, Behenic, Lignoceric acids | 191 (164 main-effect, 27 epistatic) | 0.16 - 40.56 | FAD2 genes |
| Soybean (Glycine max L. Merr.) | Recombinant Inbred Lines (RILs) | Palmitic, Stearic, Oleic, Linoleic, Linolenic acids | 26 (stable across environments) | 0.4 - 37.0 | GmFabG, GmACP, GmFAD8 |
| Oil Palm (Elaeis guineensis) | Interspecific Cross | Myristic, Palmitic, Palmitoleic, Stearic, Oleic, Linoleic acids | Multiple QTLs on various linkage groups | Not specified for individual QTLs | Genomic regions on Group 1 and Group 15 |
| Brassica napus | F2 Population | Palmitic, Stearic, Oleic, Linoleic, Linolenic, Vaccenic, Erucic, Behenic, Arachidic, Eicosenoic acids | Multiple QTLs, with two major loci | Up to 95% for Erucic acid | FAD3, BnaA08g11130D, BnaC03g65980D |
| Tomato (Solanum lycopersicum) | Recombinant Inbred Lines (RILs) and Introgression Lines (ILs) | Cutin monomers (including C16 and C18 families) | 70 | Not specified for individual QTLs | Colocalized QTLs for various cuticle traits |
Experimental Protocols for QTL Mapping
A generalized workflow for QTL mapping of this compound content can be synthesized from established protocols for other fatty acids.
1. Development of a Mapping Population:
-
Cross Parental Lines: Select two parental lines with significant variation in this compound content.
-
Generate Progeny: Develop a mapping population, such as F2, backcross (BC), recombinant inbred lines (RILs), or doubled haploid (DH) lines. RILs and DH lines are immortal populations, allowing for replicated trials across multiple environments.[1]
2. Phenotypic Evaluation:
-
Sample Collection: Harvest seeds or relevant tissues from the mapping population grown in controlled or multiple environments.
-
Fatty Acid Analysis:
-
Lipid Extraction: Extract total lipids from the samples using a suitable solvent system (e.g., chloroform:methanol).
-
Transesterification: Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separate and quantify the FAMEs, including this compound methyl ester, using GC-MS. The peak area of this compound relative to an internal standard is used to determine its content.
-
3. Genotypic Evaluation:
-
DNA Extraction: Isolate high-quality genomic DNA from each individual in the mapping population.
-
Molecular Marking: Genotype the population using high-throughput marker systems like Single Nucleotide Polymorphisms (SNPs) or Simple Sequence Repeats (SSRs).[2]
-
Linkage Map Construction: Use software like JoinMap or R/qtl to construct a genetic linkage map, ordering the molecular markers on chromosomes and estimating the genetic distances between them.[1][3] A high-density map is crucial for accurate QTL detection.[4]
4. QTL Analysis:
-
Statistical Methods: Employ statistical methods to identify QTLs, which are genomic regions associated with the variation in this compound content. Common methods include:
-
Significance Thresholds: Determine the statistical significance of QTLs using permutation tests to establish a genome-wide logarithm of the odds (LOD) threshold.[6]
-
QTL Characterization: For each significant QTL, determine its chromosomal location, the nearest molecular markers, the percentage of phenotypic variance explained (PVE), and the additive and dominance effects.[7]
Visualizing the Experimental Workflow and Potential Pathways
To further elucidate the process, the following diagrams illustrate the QTL mapping workflow and a hypothetical signaling pathway for this compound synthesis.
Caption: A generalized workflow for QTL mapping of this compound content.
References
- 1. Development of public immortal mapping populations, molecular markers and linkage maps for rapid cycling Brassica rapa and B. oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agriscigroup.us [agriscigroup.us]
- 3. Frontiers | Genetic mapping of QTLs controlling brown seed coat traits by genome resequencing in sesame (Sesamum indicum L.) [frontiersin.org]
- 4. Mapping quantitative trait loci (QTLs) for fatty acid composition in an interspecific cross of oil palm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. High-resolution mapping of QTL for fatty acid composition in soybean using specific-locus amplified fragment sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QTL analysis of traits related to seed size and shape in sesame (Sesamum indicum L.) | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of 18-Hydroxyoctadecanoic Acid: A Step-by-Step Guide
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed procedures for the proper disposal of 18-Hydroxyoctadecanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[1] Handling should occur in a well-ventilated area, and the formation of dust should be avoided.[1] In case of a spill, prevent the chemical from entering drains and collect the material for disposal.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with federal, state, and local hazardous waste regulations.[2][3][4] The foundational principle is the "cradle-to-grave" responsibility of the waste generator, as mandated by the Resource Conservation and Recovery Act (RCRA).[2][3][5][6]
-
Waste Identification and Classification : Treat all this compound waste as hazardous chemical waste unless confirmed otherwise by your institution's Environmental Health & Safety (EH&S) department.[7] Do not mix it with other waste streams unless explicitly permitted.
-
Containerization :
-
Use a dedicated, compatible, and leak-proof container for collecting this compound waste.[8][9][10] The container must be in good condition, with no cracks or leaks.[8]
-
Keep the container securely closed except when adding waste.[8][10]
-
Ensure the container is properly labeled with a fully completed hazardous waste tag, indicating the contents as "this compound Waste."[8][11]
-
-
Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11]
-
Segregate the container from incompatible materials, particularly strong oxidizing agents.[8][10]
-
Store the container in a cool, dry, and well-ventilated location, away from heat and sources of ignition.[1]
-
-
Disposal Method :
-
The primary recommended disposal method for this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1][12]
-
Do not dispose of this compound down the drain or into sewer systems.[1]
-
Contact your institution's EH&S department to arrange for the pickup and disposal of the waste.[11]
-
-
Empty Container Disposal :
-
Empty containers that held this compound must be managed properly.
-
Containers should be triple-rinsed with a suitable solvent.[1][13] The first rinseate must be collected and disposed of as hazardous waste.[13]
-
After thorough rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as directed by your institution's waste management plan.[1]
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data related to the handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| CAS Number | 3155-42-8 | [1][14] |
| Molecular Formula | C18H36O3 | [14] |
| Personal Protective Equipment | Safety goggles, chemical-impermeable gloves, lab coat | [1] |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration | [1][12] |
| Prohibited Disposal | Do not discharge to sewer systems | [1] |
| Container for Waste | Compatible, leak-proof, and clearly labeled | [8][9][10] |
| Empty Container Rinsing | Triple-rinse; collect first rinseate as hazardous waste | [1][13] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory chemical waste management guidelines and specific information from the Safety Data Sheet for this compound. No experimental protocols were cited in the generation of this disposal plan.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. epa.gov [epa.gov]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling 18-Hydroxyoctadecanoic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 18-Hydroxyoctadecanoic acid, including detailed operational and disposal plans. Adherence to these procedures is critical for maintaining a safe research environment and ensuring the integrity of your work.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hands | Chemical Impermeable Gloves | Must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body | Protective Clothing | Fire/flame resistant and impervious clothing.[1] At a minimum, wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory | Respirator (if necessary) | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational Plan: Safe Handling Workflow
Proper handling of this compound is crucial to prevent the formation of dust and aerosols and to avoid contact with skin and eyes.[1] Always handle this compound in a well-ventilated area.[1] The following diagram outlines the standard workflow for handling this solid long-chain fatty acid.
First-Aid Measures
In the event of exposure, immediate action is critical. The following are the recommended first-aid measures:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water, and consult a doctor.[1]
-
In case of eye contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[1]
-
If swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled responsibly to prevent environmental contamination.
Waste Classification: While this compound is not classified as a hazardous substance under all regulations, it is crucial to consult your institution's specific guidelines for chemical waste. Some solid, non-hazardous chemicals may be suitable for disposal in a sanitary landfill.[2] However, laboratory personnel should be responsible for transferring such waste to the appropriate disposal containers, as custodial staff are generally not trained to handle chemical waste.[2]
Disposal Options:
-
Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another disposal option.[1]
-
Containers: Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and then disposed of in a sanitary landfill.[1]
Important Considerations:
-
Do not let the chemical enter drains or sewer systems.[1]
-
Adhered or collected material from spills should be promptly disposed of in accordance with appropriate laws and regulations.[1]
-
Always segregate chemical waste from regular trash.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
